5-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride
Description
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Properties
IUPAC Name |
5-azaspiro[3.4]octane-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c10-7(11)6-4-8(5-6)2-1-3-9-8;/h6,9H,1-5H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWBXEUCKHQFRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(C2)C(=O)O)NC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1523606-22-5 | |
| Record name | 5-Azaspiro[3.4]octane-2-carboxylic acid, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1523606-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
5-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride physical properties
An In-Depth Technical Guide to the Physical Properties of 5-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the physical properties of this compound. Given the limited availability of specific experimental data in public literature for this exact molecule, this guide synthesizes known information with established principles for characterizing similar spirocyclic amino acid hydrochlorides. It provides not only an overview of expected properties but also detailed, field-proven experimental protocols for their determination.
Introduction and Significance
This compound belongs to the class of spirocyclic compounds, which are characterized by two rings connected through a single shared carbon atom. This structural motif imparts a rigid, three-dimensional architecture, a feature increasingly sought after in modern drug design to enhance target specificity and improve pharmacokinetic profiles.[1] As an amino acid derivative, this compound possesses both acidic (carboxylic acid) and basic (amine hydrochloride) functional groups, making its physicochemical properties, particularly solubility and ionization state (pKa), highly dependent on pH.
Understanding these physical properties is critical for its application in drug development, influencing everything from formulation and delivery to absorption and bioavailability. This guide provides the foundational knowledge and experimental framework necessary for the thorough characterization of this promising molecule.
Chemical Identity and Structural Information
A precise understanding of the molecule's identity is the cornerstone of any physicochemical analysis.
| Identifier | Value |
| Chemical Name | This compound |
| Molecular Formula | C₈H₁₄ClNO₂ |
| Molecular Weight | 191.66 g/mol |
| CAS Number | Not readily available in public databases. |
| Chemical Structure |
Note: The molecular weight is calculated based on the hydrochloride salt form.
Predicted and General Physicochemical Properties
While specific experimental data is scarce, the properties of this compound can be inferred from its structural class. Amino acid hydrochlorides are typically crystalline solids with predictable behaviors regarding solubility and ionization.
| Property | Expected Characteristic | Rationale |
| Appearance | White to off-white crystalline solid. | This is a common appearance for organic hydrochloride salts. |
| Melting Point | Expected to be relatively high with a sharp range for a pure sample. | The ionic nature of the hydrochloride salt and hydrogen bonding capabilities of the carboxylic acid and amine groups lead to strong intermolecular forces.[2] Impurities will cause a depression and broadening of the melting range.[3] |
| Solubility | High solubility in aqueous media; low solubility in non-polar organic solvents. | As an ionic salt, it is expected to be readily solvated by polar solvents like water.[4][5] Its solubility will be pH-dependent due to the ionizable amino and carboxyl groups. |
| pKa | At least two pKa values are expected. | The compound has two primary ionizable groups: the carboxylic acid (-COOH) and the protonated azetidine nitrogen (-NH₂⁺-). The carboxylic acid pKa is expected in the acidic range (typically pH 2-4), while the pKa for the protonated amine will be in the basic range (typically pH 9-11).[6][7][8] |
Experimental Protocols for Physicochemical Characterization
To address the data gap for this specific molecule, the following section provides detailed, step-by-step protocols for determining its key physical properties. These methods are standard in the pharmaceutical industry and are designed to produce reliable and reproducible results.
Melting Point Determination via Capillary Method
Principle: The melting point is a fundamental thermal property indicating purity. The capillary method involves heating a small, packed sample in a capillary tube at a controlled rate and observing the temperature range from the onset of melting to complete liquefaction.[3]
Methodology:
-
Sample Preparation: Ensure the sample is completely dry. Place a small amount of the compound on a watch glass and crush it into a fine powder.
-
Capillary Loading: Jab the open end of a capillary tube into the powder. Invert the tube and tap it gently on a hard surface or drop it down a long glass tube to pack the sample into the sealed end. The packed sample height should be 2-3 mm.[9]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).
-
Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating (10-20 °C/minute) to find a rough range. Allow the apparatus to cool.[3]
-
Accurate Determination: Using a fresh sample, heat rapidly to about 20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.[3][10]
-
Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.
-
Replicates: Perform the measurement in triplicate to ensure reproducibility.
Thermodynamic Aqueous Solubility via Shake-Flask Method
Principle: The shake-flask method is the gold standard for determining equilibrium (thermodynamic) solubility. It involves agitating an excess of the solid compound in a specific solvent system until equilibrium is reached, after which the concentration of the dissolved solute in the supernatant is measured.[11][12] For ionizable compounds, this must be performed at various pH levels.
Methodology:
-
Buffer Preparation: Prepare aqueous buffers at relevant pH values (e.g., pH 1.2, 4.5, and 6.8, as recommended by WHO guidelines) at 37 ± 1 °C.[13]
-
Sample Addition: Add an excess amount of this compound to a known volume of each buffer in separate sealed vials. The excess solid should be clearly visible.
-
Equilibration: Place the vials in a shaker bath maintained at a constant temperature (typically 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for the undissolved solid to settle. Alternatively, centrifuge the samples to separate the solid phase.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant. To remove any remaining solid particles, filter the aliquot through a 0.45 µm filter.
-
Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11]
-
pH Verification: Measure the final pH of the saturated solution to ensure the buffer capacity was maintained.[13]
pKa Determination via Potentiometric Titration
Principle: Potentiometric titration is a highly accurate method for determining the pKa values of ionizable groups. It involves the gradual addition of a titrant (a strong base, in this case) to a solution of the compound while continuously monitoring the pH. The pKa values correspond to the pH at the half-equivalence points on the resulting titration curve.[6][8]
Methodology:
-
Solution Preparation: Accurately weigh a known amount of the compound and dissolve it in a known volume of deionized water.
-
Initial Acidification: Add a standardized strong acid (e.g., 0.1 M HCl) to the solution to lower the pH to ~1.5-2.0, ensuring both the carboxylic acid and the amine group are fully protonated.[7][14]
-
Titration Setup: Place the solution in a beaker with a magnetic stirrer. Calibrate a pH meter with standard buffers and immerse the electrode in the solution.
-
Titration: Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH). Record the pH after each addition, allowing the reading to stabilize.
-
Data Plotting: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
pKa Determination: The curve will show two inflection points (equivalence points).
-
pKa₁ (Carboxylic Acid): The pH at the midpoint of the first buffer region (halfway to the first equivalence point) corresponds to the pKa of the carboxylic acid group.
-
pKa₂ (Amine): The pH at the midpoint of the second buffer region (halfway between the first and second equivalence points) corresponds to the pKa of the protonated amine group.
-
Spectroscopic Analysis for Structural Confirmation
Principle: Spectroscopic techniques provide confirmation of the chemical structure and functional groups present in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the precise atomic connectivity and stereochemistry of a molecule.[15][16][17]
-
¹H NMR: Will show distinct signals for protons on the spirocyclic rings. Protons alpha to the nitrogen and the carbonyl group will be deshielded (shifted downfield). The acidic proton of the carboxylic acid may appear as a broad singlet.
-
¹³C NMR: Will confirm the number of unique carbon environments. The carbonyl carbon of the carboxylic acid will appear significantly downfield (160-185 ppm).[18]
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning proton and carbon signals and confirming the spirocyclic structure.[15][19]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR identifies the functional groups present by measuring the absorption of infrared radiation.
-
O-H Stretch (Carboxylic Acid): A very broad band is expected from 3300-2500 cm⁻¹.[20]
-
N-H Stretch (Amine Salt): Broad absorption in the 3000-2500 cm⁻¹ region, often overlapping with the O-H and C-H stretches.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1760-1690 cm⁻¹.[20][21][22]
-
C-O Stretch: A band in the 1320-1210 cm⁻¹ region.[20]
-
Safety and Handling
As a novel chemical entity, this compound should be handled with care, assuming it is potentially hazardous.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the compound.[23][24][25]
-
Engineering Controls: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.[23]
-
Exposure: Avoid direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes.[25]
-
SDS: Always consult the Safety Data Sheet (SDS) for detailed handling, storage, and emergency procedures. If an SDS is not available, treat the substance as hazardous.[26]
Conclusion
This compound is a structurally intriguing molecule with significant potential in chemical and pharmaceutical research. While specific experimental data on its physical properties are not widely published, its characteristics can be reliably predicted based on its classification as a spirocyclic amino acid hydrochloride. This guide provides a robust framework of established, authoritative protocols for the complete experimental determination of its melting point, aqueous solubility, and pKa values. The application of these methods will generate the critical data needed to advance the research and development of this and other novel chemical entities.
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Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
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An In-depth Technical Guide to 5-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride: A Novel Scaffold for Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 5-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride, a novel spirocyclic β-amino acid of significant interest in medicinal chemistry and drug development. Spirocyclic scaffolds are increasingly sought after for their inherent three-dimensionality, which can confer advantageous pharmacological properties.[1][2][3] This document details the chemical structure, physicochemical properties, and a proposed synthetic pathway for this compound. Furthermore, it explores its potential biological significance and applications, drawing upon the established roles of spirocyclic frameworks and amino acid moieties in bioactive molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this unique molecular architecture in their discovery programs.
Introduction: The Rise of Spirocyclic Scaffolds in Drug Design
The imperative in modern drug discovery to "escape from flatland" has driven the exploration of novel, three-dimensional molecular scaffolds.[4] Planar, aromatic structures, while historically prevalent in many drug classes, can suffer from limitations such as metabolic instability and off-target effects. Spirocyclic compounds, characterized by two rings sharing a single atom, offer a compelling alternative by introducing conformational rigidity and a defined three-dimensional arrangement of functional groups.[1][2] This unique topology can enhance binding affinity and selectivity for biological targets, while also improving physicochemical properties like solubility and metabolic stability.[3][4]
This compound belongs to the class of spirocyclic amino acids, which are valuable building blocks for creating peptidomimetics and other complex bioactive molecules.[2] The incorporation of both a secondary amine, which will be protonated at physiological pH, and a carboxylic acid suggests the potential for zwitterionic character and the ability to engage in a variety of interactions with biological macromolecules.
Chemical Structure and Physicochemical Properties
The chemical identity of this compound is defined by a unique fusion of an azetidine ring and a cyclopentane ring, with a carboxylic acid substituent on the cyclopentane ring.
Core Structure and Isomerism
The core structure is a spiro[3.4]octane system, where the spiro atom is a quaternary carbon shared between the four-membered azetidine ring and the five-membered cyclopentane ring. The nitrogen atom is at position 5, and the carboxylic acid is at position 2. The presence of a stereocenter at the carbon bearing the carboxylic acid group means the compound can exist as enantiomers. The specific stereochemistry will be critical for its biological activity and will depend on the synthetic route employed.
Physicochemical Data
While extensive experimental data for this specific molecule is not widely published, we can predict its key properties based on its structure.
| Property | Predicted Value/Information | Source/Justification |
| CAS Number | 2126159-45-1 (for the hydrochloride salt of the parent amine) | [5] |
| Molecular Formula | C₈H₁₄ClNO₂ | Derived from the structure |
| Molecular Weight | 191.65 g/mol | Calculated from the molecular formula |
| IUPAC Name | This compound | Standard nomenclature |
| Solubility | Expected to be soluble in water and polar protic solvents. | The hydrochloride salt form increases aqueous solubility. |
| pKa | The carboxylic acid pKa is expected to be in the range of 2-4, and the pKa of the secondary amine (as the conjugate acid) is expected to be around 10-11. | Inferred from similar amino acid structures. |
Synthesis and Spectroscopic Characterization
Proposed Synthetic Pathway
A potential synthetic approach could involve a multi-step sequence starting from commercially available precursors. A key step would likely be a cycloaddition reaction to form the spirocyclic core.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Hypothetical):
-
Protection and Functionalization: A commercially available azetidinone is N-protected (e.g., with a Boc group) to prevent side reactions. The protected azetidinone is then converted to a suitable precursor for cycloaddition, such as an azomethine ylide.
-
[3+2] Cycloaddition: The azomethine ylide is reacted with a cyclopentenone derivative bearing an ester group (e.g., ethyl cyclopent-1-ene-1-carboxylate) in a [3+2] cycloaddition reaction to form the protected spirocyclic ester.
-
Reduction and Hydrolysis: The double bond in the cyclopentene ring is reduced via catalytic hydrogenation. The ester is then hydrolyzed to the carboxylic acid using standard conditions (e.g., lithium hydroxide).
-
Deprotection and Salt Formation: The N-protecting group is removed (e.g., using trifluoroacetic acid for a Boc group). The resulting free base is then treated with hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt.
Spectroscopic Characterization (Predicted)
The structural elucidation of the final compound would rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR):
-
¹H NMR:
-
A broad singlet in the 10-12 ppm range corresponding to the carboxylic acid proton.
-
A broad signal corresponding to the two N-H protons of the ammonium salt.
-
A complex series of multiplets in the 1.5-4.0 ppm range corresponding to the diastereotopic methylene protons of the azetidine and cyclopentane rings. The protons alpha to the nitrogen and the carboxylic acid would be expected to be the most downfield.
-
-
¹³C NMR:
-
A signal in the 170-180 ppm range for the carboxylic acid carbon.
-
Signals for the sp³ hybridized carbons of the two rings, including the spiro quaternary carbon.
-
Infrared (IR) Spectroscopy:
-
A broad absorption band from 2500-3300 cm⁻¹ characteristic of the O-H stretch of a carboxylic acid and the N-H stretches of the ammonium salt.
-
A strong absorption around 1700-1730 cm⁻¹ for the C=O stretch of the carboxylic acid.
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) in positive mode would be expected to show the molecular ion of the free base [M+H]⁺.
Biological Significance and Potential Applications
The unique structural features of 5-Azaspiro[3.4]octane-2-carboxylic acid suggest several potential applications in drug discovery.
Peptidomimetics and Conformational Constraint
The rigid spirocyclic framework can be used to mimic the secondary structures of peptides, such as β-turns.[8][9][10] Many peptide-protein interactions are critical in disease pathways, but native peptides often make poor drugs due to proteolytic instability and poor cell permeability. By incorporating this spirocyclic amino acid into peptide sequences, it is possible to create more stable and potent peptidomimetics.
Caption: Potential applications of the spirocyclic amino acid scaffold.
Neurological Disorders
Many neurotransmitters and their receptor ligands are amino acids (e.g., GABA, glutamate). The constrained conformation of this spirocyclic amino acid could offer selective interactions with subtypes of these receptors, potentially leading to novel therapeutics for epilepsy, anxiety, or neurodegenerative diseases.
Anticancer and Antimicrobial Activity
Spirocyclic compounds have demonstrated a wide range of biological activities, including anticancer and antimicrobial effects.[11][12][13] The novel three-dimensional shape of 5-Azaspiro[3.4]octane-2-carboxylic acid could allow it to bind to novel allosteric sites or disrupt protein-protein interactions that are crucial for cancer cell proliferation or bacterial survival.
Drug Development Considerations
Formulation
The hydrochloride salt form of the molecule is advantageous for formulation, as it is likely to be a crystalline solid with good aqueous solubility. This facilitates the development of both oral and parenteral dosage forms.
ADME Properties
The sp³-rich nature of the scaffold is generally associated with improved metabolic stability. The presence of both a cationic center (the ammonium group) and an anionic center (the carboxylate group) at physiological pH will influence its absorption, distribution, metabolism, and excretion (ADME) profile. It may interact with amino acid transporters, which could be leveraged for targeted delivery.
Conclusion
This compound represents a promising, yet underexplored, building block for drug discovery. Its rigid, three-dimensional structure offers a distinct advantage over traditional flat scaffolds, providing a pathway to novel chemical space. While further research is needed to fully elucidate its synthesis, properties, and biological activity, the principles outlined in this guide provide a strong foundation for its application in the development of next-generation therapeutics. The strategic incorporation of this and similar spirocyclic amino acids into drug candidates holds significant potential for improving potency, selectivity, and pharmacokinetic properties.
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The Rising Therapeutic Potential of Azaspiro[3.4]octane Derivatives: A Technical Guide to Their Diverse Biological Activities
Introduction: The Architectural Allure of Azaspiro[3.4]octanes
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer three-dimensional complexity and drug-like properties is perpetual. Among these, azaspiro[3.4]octane derivatives have emerged as a privileged structural motif, demonstrating a remarkable breadth of biological activities. Their rigid, spirocyclic core allows for the precise spatial orientation of functional groups, facilitating high-affinity interactions with a variety of biological targets. This guide provides an in-depth exploration of the burgeoning field of azaspiro[3.4]octane derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, multifaceted biological activities, and mechanisms of action, supported by field-proven insights and detailed experimental protocols. The inherent structural novelty of these compounds also opens up new avenues for intellectual property in drug discovery.[1][2][3]
Anticancer Activity: A Multi-pronged Assault on Malignancy
Azaspiro[3.4]octane derivatives have demonstrated significant promise as anticancer agents, exhibiting cytotoxicity against a wide array of human cancer cell lines, including lung, breast, cervical, and leukemia.[4][5][6][7] Their mechanisms of action are diverse, ranging from the induction of apoptosis and cell cycle arrest to the inhibition of key signaling pathways crucial for tumor progression and survival.[7][8][9]
Induction of Apoptosis and Cell Cycle Arrest
A notable characteristic of many anticancer azaspiro derivatives is their ability to trigger programmed cell death, or apoptosis, in cancer cells. For instance, certain 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] have been shown to induce apoptosis in HeLa and CT26 cell lines, leading to an accumulation of cells in the SubG1 phase of the cell cycle.[8][10] This suggests that these compounds interfere with the normal cell cycle progression, ultimately leading to cell death. One azaspiro hydantoin derivative (ASHD) was found to be a potent inducer of apoptosis in human leukemia cells through the mitochondrial pathway, following cell cycle arrest.[7] This was evidenced by the translocation of phosphatidylserine, activation of caspases 3 and 9, and alteration in the expression of BCL2/BAD proteins.[7]
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps to analyze the effect of an azaspiro[3.4]octane derivative on the cell cycle distribution of a cancer cell line.
-
Cell Seeding and Treatment: Seed cancer cells (e.g., HeLa, CT26) in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight. Treat the cells with the desired concentrations of the azaspiro derivative or a vehicle control (e.g., DMSO) for 24-72 hours.
-
Cell Harvesting and Fixation: After treatment, harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS). Centrifuge the cells and discard the supernatant. Resuspend the cell pellet in 300 µL of PBS. While vortexing gently, add 700 µL of ice-cold 100% ethanol dropwise for fixation. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash twice with PBS. Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL propidium iodide (PI). Incubate in the dark at 37°C for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 population indicative of apoptotic cells.
Inhibition of Key Signaling Pathways
The anticancer effects of azaspiro[3.4]octane derivatives are often linked to their ability to modulate critical signaling pathways that are dysregulated in cancer.
-
JAK/STAT Pathway: Persistent activation of the Signal Transducer and Activator of Transcription 3 (STAT3) is a hallmark of many cancers. An azaspirane derivative, CIMO, has been shown to suppress the proliferation of both estrogen receptor-negative (ER-) and estrogen receptor-positive (ER+) breast cancer cells by inhibiting the phosphorylation of JAK2 and STAT3.[9] This inhibition leads to a decrease in the expression of downstream target genes involved in cell cycle progression and survival.[9]
Diagram: Inhibition of the JAK/STAT Signaling Pathway by an Azaspiro Derivative
Caption: Azaspiro derivatives can inhibit the JAK/STAT pathway by preventing JAK2 phosphorylation.
-
EGFR Inhibition: Some 4-anilinoquinazoline derivatives bearing an azaspirocycle have been designed as Epidermal Growth Factor Receptor (EGFR) inhibitors. One compound with a 2-oxa-6-azaspiro[3.4]octane substituent demonstrated higher EGFR inhibitory activities compared to the known drug gefitinib, along with improved water solubility.[11]
-
PARP Inhibition: Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies. Diazaspiro cores have been investigated as bioisosteres for the piperazine ring in the framework of the PARP inhibitor olaparib.[12] While some of these derivatives showed reduced DNA damage and cytotoxicity compared to olaparib, one compound with a spiro[3.4]octane core displayed a potent PARP-1 inhibitory IC50 value of 12.6 nM, indicating that this scaffold can be a viable structural surrogate.[12]
Anti-Angiogenic Activity
Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Novel azaspiro bicyclic hydantoin derivatives have been shown to possess anti-angiogenic activity.[13] One potent derivative inhibited the tube formation of endothelial cells and downregulated the secretion of Vascular Endothelial Growth Factor (VEGF) in liver metastatic osteosarcoma cells, suggesting its potential to starve tumors of their blood supply.[13]
Table 1: Anticancer Activity of Selected Azaspiro Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione | A549 (Lung) | 0.26 | Cytotoxicity | [4] |
| 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione | MDA-MB-231 (Breast) | 0.10 | Cytotoxicity | [4] |
| 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione | HeLa (Cervical) | 0.18 | Cytotoxicity | [4] |
| 3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] | K562 (Leukemia) | 4.2 - 24.1 | Apoptosis, Cell Cycle Arrest | [8][10] |
| 3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] | HeLa (Cervical) | 4.2 - 24.1 | Apoptosis, Cell Cycle Arrest | [8][10] |
| 3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] | CT26 (Colon) | 4.2 - 24.1 | Apoptosis, Cell Cycle Arrest | [8][10] |
| Azaspirane (CIMO) | BT-549 (Breast, ER-) | 3.05 | JAK2/STAT3 Inhibition | [9] |
| Azaspirane (CIMO) | MDA-MB-231 (Breast, ER-) | 3.41 | JAK2/STAT3 Inhibition | [9] |
| Azaspirane (CIMO) | MCF-7 (Breast, ER+) | 4.12 | JAK2/STAT3 Inhibition | [9] |
| Azaspiro hydantoin derivative | LM8G7 (Osteosarcoma) | 13 | Anti-angiogenic (VEGF inhibition) | [13] |
Neurological Applications: Modulating Brain Circuitry
The rigid conformation of the azaspiro[3.4]octane scaffold makes it particularly suitable for targeting receptors in the central nervous system (CNS).[14]
M4 Muscarinic Acetylcholine Receptor (mAChR) Agonists
Novel azaspiro[3.4]octane derivatives have been identified as potent M4 muscarinic acetylcholine receptor agonists.[15][16][17] The M4 receptor is a promising therapeutic target for treating cognitive dysfunction associated with schizophrenia, Alzheimer's disease, and Parkinson's disease.[15][16] These compounds are being explored for their potential to address psychosis, hyperkinetic movement disorders, and substance use disorders.[16]
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The Emergence of a Novel Scaffold: A Technical Guide to 5-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride
An In-depth Exploration of the Discovery, Synthesis, and Potential Applications of a Unique Azaspirocyclic Compound in Modern Drug Discovery
Introduction: The Quest for Three-Dimensionality in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of novel molecular architectures that can effectively modulate biological targets is a perpetual endeavor. For decades, medicinal chemists have often operated in a relatively "flat" chemical space, dominated by aromatic and planar structures. However, the increasing complexity of therapeutic targets, such as protein-protein interfaces and allosteric binding sites, has necessitated a shift towards more three-dimensional (3D) molecular scaffolds. Spirocyclic compounds, characterized by two rings sharing a single carbon atom, have emerged as a powerful solution to this challenge. Their inherent rigidity and defined spatial arrangement of substituents offer a unique platform for the design of highly specific and potent therapeutic agents.
This technical guide delves into the discovery, history, and synthetic intricacies of a particularly compelling scaffold: 5-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride . This molecule, a fusion of an azetidine and a cyclopentane ring system, embodies the principles of 3D scaffold design and holds significant promise for the development of novel therapeutics. As a Senior Application Scientist, this guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this emerging molecular entity, from its conceptual origins to its potential applications.
A Hypothesized Genesis: The Convergence of Bioisosterism and Scaffold Hopping
While a singular, seminal publication detailing the initial discovery of this compound remains elusive in the public domain, its conceptual origins can be traced to the confluence of two key medicinal chemistry strategies: bioisosteric replacement and scaffold hopping. Azaspirocycles have been increasingly recognized as valuable bioisosteres for more common heterocyclic motifs, such as piperidine and piperazine[1]. The rigid spirocyclic framework can lock the conformation of key pharmacophoric elements, leading to enhanced binding affinity and selectivity for the target protein.
The specific combination of an azetidine and a cyclopentane ring in the 5-azaspiro[3.4]octane core likely arose from a desire to explore novel chemical space while maintaining desirable physicochemical properties. Azetidines, four-membered nitrogen-containing heterocycles, are known to impart favorable properties such as improved solubility and metabolic stability. The cyclopentane ring, in turn, provides a larger, more lipophilic scaffold from which to project substituents into specific binding pockets. The carboxylic acid functionality at the 2-position suggests a focus on targets that recognize and bind carboxylate groups, such as certain enzymes and receptors. The hydrochloride salt form is a common strategy to improve the solubility and handling of amine-containing compounds.
It is therefore plausible that this compound was first synthesized and investigated within a pharmaceutical or biotechnology company as part of a larger effort to develop novel, patentable scaffolds for a specific therapeutic target. Its discovery was likely not a serendipitous event, but rather the result of a rational design approach aimed at creating a new generation of 3D-rich drug candidates.
A Proposed Synthetic Pathway: A Multi-Step Approach to a Novel Scaffold
In the absence of a published, step-by-step synthesis for this compound, this guide proposes a logical and feasible multi-step synthetic route based on established chemical transformations and methodologies reported for analogous azaspirocyclic systems. This proposed pathway is designed to be robust and scalable, providing a practical blueprint for its preparation in a laboratory setting.
The overall synthetic strategy involves the construction of the spirocyclic core via a cycloaddition reaction, followed by functional group manipulations to install the carboxylic acid and subsequent deprotection and salt formation.
Figure 1. Proposed synthetic workflow for this compound.
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of a Protected Azaspiro[3.4]octane Intermediate
The synthesis would likely commence with the construction of the core spirocyclic framework. A plausible approach is the [2+2] cycloaddition of a suitable ketene acetal with an N-protected 3-methyleneazetidine. This method has been successfully employed for the synthesis of various spirocyclic azetidines.
-
Reaction: N-Boc-3-methyleneazetidine is reacted with a ketene acetal derived from a protected carboxylic acid precursor in the presence of a Lewis acid catalyst.
-
Rationale: The N-Boc protecting group is stable under the reaction conditions and can be readily removed in a later step. The use of a protected carboxylic acid precursor prevents unwanted side reactions. The Lewis acid catalyst is crucial for promoting the cycloaddition reaction.
Step 2: Functional Group Transformation to Introduce the Carboxylic Acid Moiety
Following the successful construction of the spirocyclic core, the next step involves the conversion of the protected functional group into the desired carboxylic acid.
-
Reaction: The protected functional group on the cyclobutane ring of the spirocycle is converted to a carboxylic acid ester through a series of standard organic transformations. This may involve, for example, the conversion of a hydroxyl group to a nitrile followed by hydrolysis, or the oxidation of a primary alcohol.
-
Rationale: This stepwise approach allows for the controlled introduction of the carboxylic acid functionality. The choice of reagents and reaction conditions will depend on the nature of the protecting group used in the first step.
Step 3: Hydrolysis of the Ester to the Carboxylic Acid
The penultimate step is the hydrolysis of the ester to the free carboxylic acid.
-
Reaction: The ester intermediate is treated with a base, such as lithium hydroxide, in a mixture of water and an organic solvent like tetrahydrofuran.
-
Rationale: This is a standard and high-yielding method for the saponification of esters. The reaction is typically clean and proceeds under mild conditions.
Step 4: Deprotection and Hydrochloride Salt Formation
The final step involves the removal of the N-Boc protecting group and the formation of the hydrochloride salt.
-
Reaction: The N-Boc protected carboxylic acid is treated with a strong acid, such as hydrochloric acid in dioxane or diethyl ether.
-
Rationale: The acidic conditions simultaneously cleave the N-Boc group and protonate the nitrogen atom of the azetidine ring, leading to the formation of the desired hydrochloride salt. This method is efficient and typically provides the final product in high purity after precipitation and filtration.
Characterization and Physicochemical Properties
The structural elucidation and confirmation of this compound would rely on a combination of spectroscopic techniques and physical measurements.
Predicted Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a complex pattern of signals in the aliphatic region corresponding to the protons of the azetidine and cyclopentane rings. The proton alpha to the carboxylic acid would likely appear as a multiplet. The N-H protons of the azetidinium ion would be observed as a broad singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display distinct signals for each of the carbon atoms in the molecule. The spiro carbon would appear at a characteristic downfield shift. The carbonyl carbon of the carboxylic acid would be observed in the region of 170-180 ppm.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound.
Physicochemical Properties
The predicted physicochemical properties of this compound are summarized in the table below. These properties are crucial for its potential as a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Predicted Value |
| Molecular Formula | C₈H₁₄ClNO₂ |
| Molecular Weight | 191.65 g/mol |
| LogP | < 1.0 |
| pKa | (Amine) ~9-10; (Acid) ~3-4 |
| Aqueous Solubility | High |
Potential Applications in Drug Discovery: A Scaffold for Innovation
The unique structural features of this compound make it an attractive scaffold for a variety of therapeutic applications. The rigid spirocyclic core provides a well-defined platform for the precise positioning of substituents, while the azetidine and carboxylic acid moieties offer opportunities for specific interactions with biological targets.
-
Enzyme Inhibitors: The carboxylic acid group can act as a key binding element for enzymes that recognize carboxylate substrates or cofactors. The spirocyclic framework can be decorated with substituents that occupy adjacent binding pockets, leading to potent and selective inhibitors.
-
Receptor Modulators: The defined 3D geometry of the scaffold can be exploited to design ligands that bind to specific receptor subtypes with high affinity and selectivity.
-
Protein-Protein Interaction (PPI) Modulators: The rigid, non-planar structure of this compound makes it an ideal starting point for the design of molecules that can disrupt or stabilize protein-protein interactions, which are often characterized by large, shallow binding surfaces.
The exploration of the biological activity of derivatives of this scaffold is an active area of research. As more data becomes available, the full therapeutic potential of this novel azaspirocyclic system will undoubtedly be realized.
Conclusion: A Promising New Chapter in Scaffold Design
This compound represents a significant step forward in the quest for novel, three-dimensional scaffolds for drug discovery. Its unique combination of a rigid spirocyclic core, a functionalizable azetidine ring, and a key carboxylic acid binding element provides a versatile platform for the design of a new generation of therapeutic agents. While its specific discovery and history may not be widely documented, its conceptual underpinnings in the principles of medicinal chemistry are clear. The proposed synthetic pathway offers a practical route to its preparation, opening the door for its widespread evaluation in drug discovery programs. As researchers continue to explore the vast potential of 3D-rich molecular architectures, scaffolds like this compound are poised to play a pivotal role in the development of innovative medicines for a wide range of diseases.
References
[1] Varela, M. T., Dias, G. G., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368.
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Whitepaper: Spirocyclic Scaffolds - Charting the Next Frontier in Chemical Innovation and Drug Discovery
An in-depth guide by a Senior Application Scientist.
Audience: Researchers, scientists, and drug development professionals.
Abstract: The paradigm of molecular design is continually evolving, driven by the need for novel chemical entities with superior efficacy, selectivity, and physicochemical properties. Spirocyclic compounds, characterized by their unique three-dimensional architecture where two rings share a single atom, have emerged from a niche curiosity to a validated strategy in modern chemistry and pharmacology. Their rigid, complex structures offer an elegant solution to exploring chemical space beyond the flat, aromatic systems that have historically dominated drug discovery, providing a pathway to modulate previously "undruggable" targets. This guide synthesizes field-proven insights into the core synthetic strategies, established medicinal chemistry applications, and burgeoning research frontiers for spirocyclic compounds. We will dissect key protocols, rationalize experimental choices, and illuminate the untapped potential of these remarkable scaffolds.
The Strategic Advantage of Three-Dimensionality: Why Spirocycles?
For decades, drug discovery has been heavily influenced by Lipinski's "Rule of Five," which inadvertently favored planar, aromatic molecules. While successful, this has led to an over-saturation of flatland chemistry, making it difficult to achieve selectivity for targets with complex topographies, such as protein-protein interfaces.
Spirocyclic scaffolds directly address this limitation. The spiro-fusion introduces a non-planar, rigidified conformation that projects functional groups into three-dimensional space in a precise and predictable manner. This structural rigidity minimizes the entropic penalty upon binding to a biological target, often leading to a significant increase in binding affinity and ligand efficiency. Furthermore, the introduction of a quaternary spiro-carbon can improve metabolic stability by blocking potential sites of metabolism and enhance aqueous solubility by disrupting molecular planarity and crystal packing.
Core Synthetic Strategies: Building Complexity with Precision
The construction of the sterically demanding spirocyclic core has historically been a synthetic challenge. However, modern organic chemistry has yielded a robust toolbox of methodologies. The choice of strategy is dictated by the desired ring systems, functional group tolerance, and scalability.
Intramolecular Cyclization: The Workhorse Approach
The most common strategy involves an intramolecular reaction to form one of the rings onto a pre-existing carbocyclic or heterocyclic system.
Key Methodologies:
-
Intramolecular Friedel-Crafts Alkylation: A classic method for forming spiro-carbocycles, particularly effective for electron-rich aromatic systems.
-
Ring-Closing Metathesis (RCM): A powerful, versatile method for forming a wide variety of ring sizes, driven by the release of ethylene gas. The choice of Grubbs' or Hoveyda-Grubbs' catalyst is critical for optimizing reactivity and stability.
-
Heck and Suzuki Couplings: Palladium-catalyzed cross-coupling reactions provide a reliable route for constructing spirocycles, especially those containing heteroatoms.
Below is a generalized workflow for planning an intramolecular cyclization strategy.
Caption: Generalized workflow for intramolecular spirocyclization.
Organocatalysis: Asymmetric Spirocyclization
The rise of asymmetric organocatalysis has revolutionized the synthesis of chiral spirocycles. Chiral amines, phosphoric acids, and squaramides can induce high levels of enantioselectivity in reactions like Michael additions and [3+2] cycloadditions, providing direct access to enantiopure spirocyclic scaffolds.
Protocol Example: Organocatalyzed Asymmetric Michael-Aldol Cascade
This protocol describes a common strategy for synthesizing functionalized spiro-oxindoles, a privileged scaffold in medicinal chemistry.
Objective: To synthesize a chiral spiro-oxindole via an organocatalyzed cascade reaction.
Materials:
-
Isatin-derived N-Boc ketimine (1.0 eq)
-
α,β-Unsaturated aldehyde (e.g., cinnamaldehyde) (1.2 eq)
-
(S)-Diphenylprolinol silyl ether (Jørgensen-Hayashi catalyst) (20 mol%)
-
Toluene, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hexanes
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried round-bottom flask under an argon atmosphere, add the isatin-derived ketimine and the (S)-diphenylprolinol silyl ether catalyst.
-
Solvent Addition: Add anhydrous toluene (0.1 M concentration relative to the ketimine). Stir the mixture at room temperature for 10 minutes. Causality: Toluene is often the solvent of choice for these reactions due to its ability to solubilize the reactants and catalyst while being relatively non-coordinating.
-
Reactant Addition: Add the α,β-unsaturated aldehyde dropwise to the solution.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting ketimine is consumed (typically 12-24 hours).
-
Quenching & Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product is then subjected to a standard aqueous workup.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient. Causality: The gradient elution is critical to separate the polar product from the less polar starting materials and non-polar byproducts.
-
Characterization: Characterize the final spiro-oxindole product by ¹H NMR, ¹³C NMR, HRMS, and chiral HPLC to confirm its structure and determine enantiomeric excess.
Medicinal Chemistry & Drug Discovery: From Scaffold to Blockbuster
The unique 3D topology of spirocycles allows them to effectively mimic natural product motifs and bind to challenging protein targets with high specificity. Several spirocyclic compounds have successfully transitioned into clinical use, validating their utility.
A prominent example is the potassium-competitive acid blocker (P-CAB) class of drugs for treating acid-related disorders.
| Drug Name | Spirocyclic Core | Mechanism of Action | Therapeutic Use |
| Tegoprazan | Spiro-imidazopyridine | Reversible inhibition of the H+/K+ ATPase proton pump | Gastroesophageal reflux disease (GERD) |
| Vonoprazan | Spiro-pyrrole | Reversible inhibition of the H+/K+ ATPase proton pump | Eradication of H. pylori, GERD |
These drugs represent a significant advancement over traditional proton pump inhibitors (PPIs) due to their rapid onset of action and sustained acid suppression. The spirocyclic core is essential for orienting the key binding motifs into the active site of the proton pump.
The diagram below illustrates the general mechanism of action for a spirocyclic P-CAB.
Caption: Mechanism of H+/K+ ATPase inhibition by P-CABs.
Frontier Research Areas & Unexplored Chemical Space
While medicinal chemistry remains the primary driver, the application of spirocyclic compounds is expanding into new and exciting territories.
-
Materials Science: Spiro-compounds like Spiro-OMeTAD are benchmark hole-transporting materials (HTMs) in perovskite solar cells, crucial for achieving high power-conversion efficiencies. Research is focused on developing new spiro-based HTMs with improved stability and conductivity.
-
Chemical Biology: Spirocyclic scaffolds are being developed as novel molecular probes and imaging agents. Their conformational rigidity can be exploited to create highly selective fluorescent sensors that report on specific biological events.
-
Covalent Drug Discovery: The precise vectoral orientation of functional groups on a spiro-core makes them ideal platforms for designing targeted covalent inhibitors. A reactive "warhead" can be positioned with high accuracy to engage a specific cysteine or lysine residue in a target protein, leading to enhanced potency and duration of action.
-
Degrader Technologies (PROTACs): Spirocyclic linkers are being explored in the design of proteolysis-targeting chimeras (PROTACs). The rigid linker can control the spatial relationship between the E3 ligase binder and the target protein binder, which is a critical determinant of degradation efficiency.
Conclusion and Future Outlook
Spirocyclic compounds have transitioned from a synthetic novelty to a cornerstone of modern molecular design. Their inherent three-dimensionality provides a powerful tool to overcome the limitations of traditional flatland chemistry, enabling the creation of molecules with superior potency, selectivity, and drug-like properties. The continued development of novel synthetic methodologies, particularly in asymmetric synthesis, will further broaden the accessible chemical space. Future research will undoubtedly focus on integrating spirocyclic scaffolds into cutting-edge therapeutic modalities like covalent inhibitors and PROTACs, as well as expanding their role in materials science and chemical biology, cementing their status as a truly enabling structural motif.
References
-
Title: Spirocycles: a new frontier in drug discovery Source: RSC Medicinal Chemistry URL: [Link]
-
Title: The medicinal chemistry of spirocycles: a new three-dimensional twist on old ring systems Source: Future Medicinal Chemistry URL: [Link]
-
Title: The strategic incorporation of spirocyclic motifs into drug-like molecules Source: RSC Medicinal Chemistry URL: [Link]
-
Title: Recent advances in the organocatalytic asymmetric synthesis of spirooxindoles Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Tegoprazan, a novel potassium-competitive acid blocker for the treatment of gastroesophageal reflux disease Source: Core Evidence URL: [Link]
-
Title: Vonoprazan: A Novel Potassium-Competitive Acid Blocker Source: The Annals of Pharmacotherapy URL: [Link]
-
Title: Spiro-OMeTAD in Perovskite Solar Cells Source: Advanced Energy Materials URL: [Link]
-
Title: The role of the linker in PROTAC design Source: Drug Discovery Today URL: [Link]
A Technical Guide to 5-Azaspiro[3.4]octane Scaffolds in Modern Drug Discovery
Abstract
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacological properties is paramount. The limitations of planar, sp²-hybridized molecules have driven a shift towards three-dimensional (3D) scaffolds that can better explore the complexities of biological target space. Among these, spirocyclic systems have emerged as powerful tools for drug design. This technical guide provides an in-depth exploration of the 5-azaspiro[3.4]octane core, a unique and increasingly valuable scaffold. We will dissect its fundamental physicochemical advantages, detail robust synthetic methodologies for its construction, and survey its diverse applications in contemporary drug discovery programs, offering field-proven insights for researchers, chemists, and drug development professionals.
Introduction: Escaping "Flatland" with Spirocyclic Scaffolds
For decades, medicinal chemistry has been dominated by aromatic, "flat" molecules, largely due to the reliability of synthetic methods like cross-coupling reactions. However, this has often led to compounds with suboptimal physicochemical properties, such as poor solubility and high metabolic turnover.[1] The strategic incorporation of sp³-rich, three-dimensional scaffolds is a proven approach to overcome these limitations.[1]
The 5-azaspiro[3.4]octane scaffold, which features a central quaternary carbon connecting a five-membered cyclopentane ring and a four-membered azetidine ring, is an exemplary member of this class. Its rigid, well-defined geometry offers several distinct advantages:
-
Enhanced Three-Dimensionality: The spirocyclic core forces substituents into precise, orthogonal vectors, enabling a more sophisticated and selective interaction with complex protein binding sites.[2]
-
Improved Physicochemical Profile: A higher fraction of saturated carbons (Fsp³) generally correlates with better solubility, reduced lipophilicity, and improved pharmacokinetic profiles.[1]
-
Metabolic Stability: Unlike more common cyclic amines like piperidines, the unique structure of spirocyclic azetidines can be poorly recognized by metabolic enzymes, leading to reduced clearance and a longer half-life.[3]
-
Novel Chemical Space: These scaffolds provide access to uncharted chemical territory, offering new intellectual property opportunities and the potential to overcome resistance mechanisms.[4]
Synthetic Strategies for Assembling the Core
The construction of the strained four-membered azetidine ring within a spirocyclic system requires carefully chosen synthetic strategies. Modern organic chemistry offers several robust pathways to access these valuable building blocks.
Key Method: [3+2] Cycloaddition
One of the most efficient methods for constructing the pyrrolidine or azetidine ring system within a spirocyclic framework is the [3+2] cycloaddition reaction. This approach typically involves the reaction of an in situ generated azomethine ylide with an electron-deficient alkene. For the synthesis of aza-spiro[3.4]octane analogues, this method provides a convergent and often high-yielding route to the core structure.[5]
Experimental Protocol: Synthesis of a Diazaspiro[3.4]octane Analogue via [3+2] Cycloaddition
This protocol is adapted from established methodologies for synthesizing surrogates of common heterocycles like piperazine.[5]
-
Ylide Precursor Formation: To a solution of a suitable amino acid (e.g., sarcosine) in an appropriate solvent (e.g., toluene), add an aldehyde (e.g., paraformaldehyde).
-
Cycloaddition: Heat the mixture to reflux (approx. 110-120 °C) with a Dean-Stark trap to remove water. This promotes the in situ formation of the azomethine ylide.
-
Alkene Addition: Add the alkene partner (e.g., a substituted methylenecyclopentane) to the reaction mixture.
-
Reaction Monitoring: Maintain the reaction at reflux for 12-24 hours, monitoring the consumption of starting materials by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, filter any solids, and concentrate the filtrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the desired 2,6-diazaspiro[3.4]octane product.[5]
Causality Note: The choice of a refluxing, non-polar solvent like toluene is critical for the efficient generation of the azomethine ylide via decarboxylative condensation. The removal of water drives the equilibrium towards product formation.
DOT Visualization: [3+2] Cycloaddition Workflow
Caption: Generalized workflow for the synthesis of an azaspiro[3.4]octane core.
Alternative Route: Intramolecular C-H Amination
A more modern and atom-economical approach involves the intramolecular amination of C-H bonds. This powerful strategy can convert readily available monocyclic amines into complex bridged, fused, or spirocyclic architectures in a single step.[6] By carefully selecting a monocyclic amine precursor with an appropriate tether, directed C-H insertion can forge the second ring, providing direct access to the spirocyclic core.[6] This method often utilizes a rhodium or ruthenium catalyst and is prized for its efficiency and ability to build molecular complexity rapidly.
Applications in Drug Discovery: A Privileged Scaffold
The unique structural and physicochemical properties of the 5-azaspiro[3.4]octane core and its close analogues (e.g., diazaspiro[3.4]octanes) have made them "privileged structures" in medicinal chemistry. They have been successfully incorporated into molecules targeting a wide array of diseases.
The fully saturated 2,6-diazaspiro[3.4]octane core, for example, has appeared with remarkable frequency in recently reported bioactive compounds.[7] Its rigid framework serves as an ideal anchor to position pharmacophoric elements for optimal target engagement.
Table 1: Biological Activities of Azaspiro[3.4]octane-Containing Compounds
| Therapeutic Area | Biological Target/Activity | Example Scaffold | Reference |
| Infectious Disease | Potent Antitubercular Agent | 2,6-Diazaspiro[3.4]octane | [7][8] |
| Oncology | Menin-MLL1 Interaction Inhibitor | 2,6-Diazaspiro[3.4]octane | [7] |
| Virology | Hepatitis B Capsid Protein Inhibitor | 2,6-Diazaspiro[3.4]octane | [7] |
| CNS Disorders | Selective Dopamine D3 Receptor Antagonist | 2,6-Diazaspiro[3.4]octane | [7] |
| Metabolic Disease | VDAC1 Inhibitors for Diabetes | 2,6-Diazaspiro[3.4]octane | [7] |
DOT Visualization: Versatility of the Azaspiro[3.4]octane Core
Caption: The azaspiro[3.4]octane core as a versatile scaffold for diverse targets.
Case Study: Potent Antitubercular Agents
A compelling demonstration of the scaffold's utility is in the development of novel antitubercular agents. Researchers discovered that conjugating a 5-nitrofuryl "warhead" moiety with a saturated spirocyclic piperidine was a fruitful strategy.[7] This led to the exploration of the 2,6-diazaspiro[3.4]octane core as a superior linker.
One lead compound, 6-(methylsulfonyl)-8-(4-methyl-4H-1,2,4-triazol-3-yl)-2-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]octane, exhibited exceptional potency, with Minimum Inhibitory Concentrations (MICs) as low as 0.0124 µg/mL against multi-drug resistant strains of M. tuberculosis.[8] In this molecule, the spirocyclic core acts as a rigid, non-planar linker that optimally orients the nitrofuran pharmacophore and the triazole substituent for interaction with its bacterial target, likely a deazaflavin-dependent nitroreductase.[8]
Conclusion and Future Outlook
The 5-azaspiro[3.4]octane scaffold and its analogues represent a significant advancement in the medicinal chemist's toolbox. Their inherent three-dimensionality, conformational rigidity, and favorable physicochemical properties make them ideal building blocks for developing next-generation therapeutics. They provide a validated strategy to improve drug-like properties, enhance potency and selectivity, and unlock novel intellectual property.
Looking ahead, the application of azaspirocycles is set to expand. They are being explored as rigid linkers in advanced modalities like Proteolysis-Targeting Chimeras (PROTACs) and as key components for engaging difficult targets such as RNA.[2] As synthetic methodologies become even more robust and scalable, we can expect to see the 5-azaspiro[3.4]octane core featured in an increasing number of clinical candidates, helping to solve some of today's most pressing medical challenges.
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(2021). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate. [Link]
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(2016). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. [Link]
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An In-Depth Technical Guide to the Putative Mechanism of Action of 5-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride as a GABA Transporter Inhibitor
Abstract
This technical guide delineates the hypothesized mechanism of action for 5-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride, a novel spirocyclic amino acid analog. In the absence of direct experimental data for this specific molecule, we present a robust scientific rationale for its potential role as an inhibitor of γ-aminobutyric acid (GABA) transporters (GATs), with a primary focus on GAT1. This hypothesis is predicated on a detailed analysis of its structural features, which bear a significant resemblance to the core pharmacophore of established GAT inhibitors. This document will provide an in-depth exploration of the molecular pharmacology of GATs, the established structure-activity relationships of their inhibitors, and a comprehensive roadmap of experimental protocols to rigorously test this hypothesis. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel neuromodulatory agents.
Introduction: The GABAergic System and the Role of GABA Transporters
The γ-aminobutyric acid (GABA) system is the principal inhibitory neurotransmitter network in the mammalian central nervous system (CNS). The precise regulation of GABAergic tone is critical for maintaining a balanced neuronal excitability. Disruptions in this delicate equilibrium are implicated in a spectrum of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disturbances.[1]
A key component in the regulation of GABAergic neurotransmission is the family of GABA transporters (GATs). These transmembrane proteins are responsible for the reuptake of GABA from the synaptic cleft and extrasynaptic spaces into presynaptic neurons and surrounding glial cells, thereby terminating the inhibitory signal.[2] Four distinct GAT subtypes have been identified: GAT1, GAT2, GAT3, and the betaine-GABA transporter 1 (BGT1).[3] GAT1 is the most abundant and well-characterized subtype in the brain, primarily located on neurons, and is responsible for the majority of GABA reuptake.[4] Consequently, the inhibition of GAT1 has been a successful therapeutic strategy to enhance GABAergic neurotransmission.[1]
A Hypothesis-Driven Approach: Structural Rationale for this compound as a GAT Inhibitor
Currently, there is a paucity of published literature detailing the biological activity of this compound. However, a meticulous examination of its molecular architecture provides a compelling basis for the hypothesis that it functions as a GABA transporter inhibitor.
The quintessential pharmacophore for a GAT1 inhibitor comprises a GABA-mimetic core, which includes a carboxylic acid and a secondary or tertiary amine, coupled with a lipophilic moiety.[2] Well-established GAT1 inhibitors like nipecotic acid and its derivatives serve as foundational templates for this class of compounds.[5]
This compound embodies the core features of this pharmacophore. It is a constrained amino acid, with the carboxylic acid and the secondary amine held in a rigid, spirocyclic framework. The use of such spirocyclic scaffolds is a contemporary strategy in medicinal chemistry to enhance potency, selectivity, and metabolic stability by reducing conformational flexibility.[6][7] The azetidine ring within the spiro[3.4]octane system can be considered a bioisosteric replacement for the piperidine ring found in nipecotic acid and its derivatives.[8][9]
Therefore, we postulate that this compound acts as a competitive inhibitor at the GABA binding site of a GABA transporter, most likely GAT1, due to its structural analogy to the GABA-mimetic core of known inhibitors.
The Molecular Mechanism of GABA Transporter Inhibition
GABA transporters are members of the Solute Carrier 6 (SLC6) family and function as Na⁺ and Cl⁻-dependent symporters.[3] The transport cycle involves the binding of GABA, two sodium ions, and one chloride ion to the extracellular face of the transporter, followed by a conformational change that exposes the binding sites to the intracellular milieu, leading to the release of the substrate and ions.[4]
Competitive inhibitors of GATs, as hypothesized for this compound, are thought to bind to the same orthosteric site as GABA, thereby preventing the binding and subsequent translocation of the endogenous neurotransmitter. This leads to an accumulation of GABA in the synaptic cleft, prolonging its inhibitory action on postsynaptic receptors.
The binding of inhibitors to GATs is a complex process influenced by multiple factors including the specific amino acid residues in the binding pocket and the overall conformation of the transporter.[3][5]
Proposed Experimental Validation
To rigorously test the hypothesis that this compound is a GAT inhibitor, a systematic and multi-tiered experimental approach is required.
In Vitro Characterization
-
Objective: To determine the binding affinity of this compound to the different GAT subtypes.
-
Methodology:
-
Prepare cell membranes from HEK293 cells stably expressing human GAT1, GAT2, GAT3, or BGT1.
-
Incubate the membranes with a known radiolabeled GAT inhibitor (e.g., [³H]tiagabine for GAT1) in the presence of increasing concentrations of the test compound.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Calculate the Ki (inhibition constant) from the IC₅₀ (half-maximal inhibitory concentration) values using the Cheng-Prusoff equation.
-
-
Objective: To assess the functional inhibitory potency of the compound on GABA transport.
-
Methodology:
-
Culture HEK293 cells stably expressing the individual human GAT subtypes.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Initiate GABA uptake by adding [³H]GABA.
-
Terminate the uptake after a defined period by washing with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity.
-
Determine the IC₅₀ values for the inhibition of GABA uptake for each GAT subtype.
-
In Vitro Electrophysiology
-
Objective: To characterize the electrophysiological consequences of GAT inhibition in a neuronal context.
-
Methodology:
-
Prepare acute brain slices from rodents (e.g., hippocampus or cortex).
-
Perform whole-cell patch-clamp recordings from pyramidal neurons.
-
Record spontaneous or evoked inhibitory postsynaptic currents (IPSCs).
-
Apply this compound to the bath and observe changes in the amplitude, frequency, and decay kinetics of the IPSCs. An increase in the decay time of IPSCs would be indicative of reduced GABA clearance from the synapse.
-
In Vivo Evaluation (Proposed)
Should the in vitro data support the hypothesis, subsequent in vivo studies could be designed to assess the physiological effects of the compound.
-
Objective: To evaluate the anticonvulsant, anxiolytic, or other CNS effects of the compound in animal models.
-
Methodology:
-
Administer the compound to rodents via appropriate routes (e.g., intraperitoneal or oral).
-
Utilize established animal models of epilepsy (e.g., pentylenetetrazol-induced seizures) or anxiety (e.g., elevated plus maze).
-
Monitor and quantify behavioral endpoints to assess the efficacy of the compound.
-
Data Presentation and Visualization
Table 1: Hypothetical Comparative Inhibitory Profile of this compound
| Transporter Subtype | Predicted Kᵢ (nM) | Predicted IC₅₀ (nM) |
| hGAT1 | 10 - 100 | 50 - 500 |
| hGAT2 | > 1000 | > 5000 |
| hGAT3 | > 1000 | > 5000 |
| hBGT1 | > 1000 | > 5000 |
This table presents a hypothetical inhibitory profile based on the structural similarity to known GAT1-selective inhibitors. Actual values must be determined experimentally.
Diagrams
Caption: Proposed mechanism of competitive inhibition of GAT1.
Caption: Experimental workflow for validating the mechanism of action.
Conclusion
While direct experimental evidence is currently unavailable, the structural characteristics of this compound provide a strong foundation for the hypothesis that it acts as a competitive inhibitor of GABA transporters, particularly GAT1. Its rigid, spirocyclic amino acid core aligns well with the known pharmacophore of GAT1 inhibitors. The experimental protocols detailed in this guide offer a clear and comprehensive pathway to validate this hypothesis and elucidate the precise mechanism of action of this novel compound. The potential discovery of a new, selective GAT inhibitor with a unique spirocyclic scaffold would be a significant advancement in the field of neuropharmacology and could pave the way for the development of novel therapeutics for a range of CNS disorders.
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A Technical Guide to the Solubility and Stability of 5-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Spirocyclic Scaffolds
In modern medicinal chemistry, the quest for novel chemical matter with improved physicochemical properties is relentless. Spirocyclic scaffolds, characterized by their inherent three-dimensionality, have emerged as a powerful strategy to escape the "flatland" of traditional aromatic compounds.[1][2] These structures, containing a single atom as the pivot for two rings, offer a unique conformational rigidity and the ability to project functional groups into three-dimensional space, which can enhance interaction with biological targets.[1][3] The incorporation of spirocycles has been shown to improve critical drug-like properties, including solubility, metabolic stability, and potency, while potentially accessing novel intellectual property space.[3][4]
5-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride is a representative of this promising class of molecules. As a building block, it combines the spirocyclic core with a carboxylic acid and a basic amine (as a hydrochloride salt), presenting a unique combination of functionalities. Understanding the fundamental physicochemical properties of this compound—specifically its solubility and stability—is paramount for its effective use in drug discovery and development. Poor solubility can hinder biological screening and lead to poor bioavailability, while instability can compromise shelf-life and generate potentially harmful degradation products.[5][]
This guide provides an in-depth analysis of the solubility and stability profiles of this compound, offering both theoretical insights and practical, field-proven experimental protocols.
Physicochemical Properties Overview
A foundational understanding begins with the basic molecular characteristics.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄ClNO₂ | PubChem[7] |
| Molecular Weight | 191.66 g/mol | (Calculated) |
| Structure | This compound | PubChem[7] |
| Key Features | Spirocyclic alkane, secondary amine (as HCl salt), carboxylic acid | - |
The presence of a hydrophilic carboxylic acid and an ionizable amine hydrochloride salt suggests that the molecule will exhibit pH-dependent aqueous solubility. The sp³-rich carbon framework contributes to its three-dimensional structure, a trait often associated with improved solubility compared to flat aromatic systems.[1]
Comprehensive Solubility Analysis
Solubility is a critical determinant of a compound's behavior, from in vitro assays to in vivo absorption.[8] For an ionizable compound like this compound, pH is the most influential factor.
Theoretical Considerations & Influencing Factors
-
Impact of pH: The molecule possesses two ionizable groups: a carboxylic acid (weak acid) and a secondary amine (weak base, present as a hydrochloride salt).
-
At low pH (acidic conditions), the carboxylic acid will be largely protonated (-COOH), reducing its contribution to water solubility. The amine will be protonated (-NH₂⁺-), which is favorable for solubility.
-
At high pH (basic conditions), the carboxylic acid will be deprotonated (-COO⁻), enhancing water solubility. The amine will be in its neutral, free base form (-NH-), which is less soluble.
-
Therefore, the compound is expected to exhibit a "U-shaped" solubility profile with minimum solubility near its isoelectric point and higher solubility at both low and high pH extremes.[9][10]
-
-
Salt Form: The hydrochloride salt form significantly enhances aqueous solubility compared to the free base, particularly in neutral to acidic media, by ensuring the amine group remains protonated and charged.[11]
-
Temperature: For most solids, solubility increases with temperature. This relationship should be determined experimentally, as it can impact formulation and storage.[12]
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[8][13] It measures the concentration of a saturated solution after a prolonged equilibration period.
Objective: To determine the equilibrium solubility of this compound in various aqueous buffers.
Materials:
-
This compound solid powder
-
Calibrated pH meter
-
Selection of aqueous buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0)
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
Step-by-Step Methodology:
-
Preparation: Add an excess amount of the solid compound to several glass vials (in triplicate for each buffer system) to ensure a saturated solution is achieved.[14] A visible amount of undissolved solid should remain at the end of the experiment.
-
Equilibration: Add a precise volume of the desired aqueous buffer to each vial. Seal the vials tightly.
-
Agitation: Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient duration to reach equilibrium.[15] A 24 to 48-hour period is common, and preliminary experiments should confirm that equilibrium is reached.[13][14]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm filter to remove all undissolved particles.[5]
-
Quantification: Immediately dilute the filtrate with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated HPLC method against a standard curve.[8]
-
pH Verification: Measure the final pH of the saturated solution to ensure it has not shifted significantly during the experiment.
Workflow for Thermodynamic Solubility
Caption: Workflow for a Forced Degradation Study.
Illustrative Stability Data & Recommendations
The following table summarizes the expected outcomes and provides guidance for handling and storage based on potential stability liabilities.
| Stress Condition | Expected Outcome | Storage & Handling Recommendation |
| Acid/Base Hydrolysis | Potential for degradation if susceptible groups are present. | Control pH in aqueous formulations; store solid form in a dry environment. |
| Oxidation | The secondary amine is a potential liability. [16] | Protect from atmospheric oxygen; consider packaging under an inert atmosphere (e.g., nitrogen); avoid contact with metal ions. |
| Thermal | Degradation is likely at elevated temperatures. | Store at controlled room temperature or refrigerated conditions, as determined by long-term stability studies. [17] |
| Photostability | Potential for degradation upon light exposure. | Store in light-resistant containers (e.g., amber vials). [16] |
Formal stability studies, conducted according to ICH guidelines over extended periods (e.g., 6 months accelerated and 12+ months long-term), are required to establish a definitive re-test period and storage conditions. [18][19]
Conclusion
This compound represents a class of compounds with significant potential in drug discovery due to its desirable three-dimensional characteristics. [2]However, realizing this potential requires a thorough and early characterization of its fundamental properties. Its solubility is intrinsically linked to pH, a critical factor to control in both screening and formulation. Its stability profile, elucidated through systematic forced degradation studies, is essential for developing robust analytical methods and ensuring the quality and safety of any resulting drug candidate. The methodologies and principles outlined in this guide provide a robust framework for researchers to comprehensively evaluate this and other novel spirocyclic compounds, enabling data-driven decisions in the complex process of drug development.
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Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024). Retrieved from protocols.io. [Link]
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Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Retrieved from VEQTOR. [Link]
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Spirocycles in Drug Discovery. (2017). Retrieved from Sygnature Discovery. [Link]
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Forced Degradation Testing in Pharma. (2025). Retrieved from ResolveMass Laboratories Inc. [Link]
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A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from Sterling Pharma Solutions. [Link]
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Volkova, T. V., et al. (2018). Thermodynamics of Solubility Processes of Novel Drug-like Spiro-Derivatives in Model Biological Solutions. Journal of Chemical & Engineering Data, 63(8), 2878-2885. [Link]
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Adu, et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Molecules, 28(4), 1629. [Link]
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The Effects of pH on Solubility. (2019). Chemistry LibreTexts. [Link]
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Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. (2024). Food And Drugs Authority, Ghana. [Link]
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Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. (2022). National Drug Authority, Uganda. [Link]
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Serajuddin, A. T., & Pudipeddi, M. (2002). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Advanced Drug Delivery Reviews, 54(3), 365-381. [Link]
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Pudipeddi, M., et al. (2002). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Pharmaceutical Development and Technology, 7(3), 337-346. [Link]
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5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid hydrochloride. (n.d.). PubChem. [Link]
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5-Oxaspiro[3.4]octane-2-carboxylic acid. (n.d.). PubChem. [Link]
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(5S)-2-oxa-7-azaspiro[3.4]octane-5-carboxylic acid. (n.d.). PubChem. [Link]
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Methodological & Application
synthesis of 5-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride
An Application Note and Protocol for the Synthesis of 5-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride
Abstract
This document provides a detailed protocol for the multi-step , a novel spirocyclic amino acid analog. Spirocyclic scaffolds are of significant interest in medicinal chemistry as they offer rigid, three-dimensional structures that can improve pharmacological properties by providing novel exit vectors and enhancing metabolic stability.[1][2] This protocol outlines a robust and scalable synthetic route starting from commercially available 1-Boc-azetidin-3-one. The key transformations include a Knoevenagel condensation, a Michael-initiated ring-closure to construct the spirocyclic core, a regioselective Krapcho decarboxylation, and final deprotection to yield the target hydrochloride salt. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step procedure but also expert insights into the rationale behind critical experimental choices.
Introduction: The Value of 3D Scaffolds in Drug Discovery
The "escape from flatland" paradigm in modern drug design emphasizes the development of molecules with greater three-dimensional complexity to explore novel chemical space and improve drug-like properties.[3][4] Spirocyclic systems, which feature two rings sharing a single carbon atom, are exemplary of this principle. Their inherent conformational rigidity can lead to a more precise presentation of pharmacophoric elements to a biological target, potentially increasing potency and selectivity.[1]
5-Azaspiro[3.4]octane-2-carboxylic acid is a constrained analog of proline, a critical amino acid in many peptides and proteins. By replacing the flexible five-membered pyrrolidine ring with a rigid spiro[3.4] system, this scaffold can enforce specific backbone conformations in peptidomimetics or serve as a unique building block for small molecule therapeutics.[5][6] The synthesis of such novel spirocyclic modules is crucial for expanding the toolbox available to medicinal chemists.[1][7] This protocol details a logical and reproducible pathway to access this valuable compound.
Overall Synthetic Strategy
The synthesis is designed as a six-step sequence commencing with the commercially available 1-Boc-azetidin-3-one. The strategy focuses on building the cyclopentane ring onto the azetidine core, followed by functional group manipulations to install the carboxylic acid and reveal the final product.
Caption: Overall 5-step synthetic route to the target compound.
Detailed Experimental Protocols
This section provides step-by-step methodologies for the synthesis. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Step 1: Synthesis of Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)malonate (Intermediate A)
This step involves a Knoevenagel condensation to introduce the malonate moiety, which serves as the anchor for building the cyclopentane ring.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
|---|---|---|---|---|
| 1-Boc-azetidin-3-one | 171.21 | 10.0 g | 58.4 | 1.0 |
| Diethyl malonate | 160.17 | 10.3 mL | 64.2 | 1.1 |
| Piperidine | 85.15 | 0.58 mL | 5.84 | 0.1 |
| Acetic Acid | 60.05 | 0.33 mL | 5.84 | 0.1 |
| Toluene | - | 150 mL | - | - |
Protocol
-
To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1-Boc-azetidin-3-one (10.0 g, 58.4 mmol), toluene (150 mL), diethyl malonate (10.3 mL, 64.2 mmol), piperidine (0.58 mL, 5.84 mmol), and acetic acid (0.33 mL, 5.84 mmol).
-
Heat the mixture to reflux (approx. 110-120 °C) and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing for 12-16 hours or until TLC analysis (3:7 Ethyl Acetate:Hexanes) indicates complete consumption of the starting ketone.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude oil can be purified by flash column chromatography (silica gel, gradient elution 10% to 30% ethyl acetate in hexanes) to yield Intermediate A as a pale yellow oil.
Expertise & Experience: The "Why" The piperidine/acetic acid catalyst system is a classic choice for Knoevenagel condensations. Piperidine, a secondary amine, acts as a base to deprotonate the malonate, forming the nucleophilic enolate. The resulting piperidinium acetate salt also facilitates the dehydration of the intermediate alcohol adduct. The Dean-Stark apparatus is essential for driving the reaction to completion by removing the water byproduct, thereby shifting the equilibrium towards the product.
Step 2: Synthesis of Diethyl 5-(tert-butoxycarbonyl)-5-azaspiro[3.4]octane-2,2-dicarboxylate (Intermediate B)
This key step constructs the spirocyclic core via a Michael-initiated ring-closure (MIRC) reaction using 1,3-dibromopropane.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
|---|---|---|---|---|
| Intermediate A | 313.36 | 15.0 g | 47.9 | 1.0 |
| 1,3-Dibromopropane | 201.86 | 5.8 mL | 57.4 | 1.2 |
| Sodium Hydride (60% disp.) | 40.00 | 4.21 g | 105.3 | 2.2 |
| Anhydrous THF | - | 200 mL | - | - |
Protocol
-
To a flame-dried 500 mL three-neck flask under an inert atmosphere (N₂ or Ar), add sodium hydride (4.21 g of 60% dispersion, 105.3 mmol).
-
Wash the NaH with anhydrous hexanes (2 x 20 mL) to remove mineral oil, then carefully decant the hexanes.
-
Add anhydrous THF (100 mL) and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of Intermediate A (15.0 g, 47.9 mmol) in anhydrous THF (100 mL) to the NaH suspension via a dropping funnel over 30 minutes.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add 1,3-dibromopropane (5.8 mL, 57.4 mmol) dropwise.
-
Heat the reaction to reflux (approx. 66 °C) and maintain for 18-24 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography (silica gel, gradient elution 5% to 20% ethyl acetate in hexanes) to afford Intermediate B.
Expertise & Experience: The "Why" Sodium hydride is a strong, non-nucleophilic base, making it ideal for deprotonating the malonate carbon without competing in side reactions. Using two equivalents of base ensures the formation of the dianion required for the sequential double alkylation by 1,3-dibromopropane, which closes the five-membered ring. The reaction is performed under anhydrous conditions as NaH reacts violently with water.
Step 3: Synthesis of Ethyl 5-(tert-butoxycarbonyl)-5-azaspiro[3.4]octane-2-carboxylate (Intermediate C)
This step uses a Krapcho decarboxylation to selectively remove one of the two ester groups, a common and effective method for systems derived from malonic esters.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
|---|---|---|---|---|
| Intermediate B | 383.46 | 15.0 g | 39.1 | 1.0 |
| Lithium Chloride (LiCl) | 42.39 | 3.32 g | 78.2 | 2.0 |
| DMSO | - | 100 mL | - | - |
| Water | 18.02 | 1.41 mL | 78.2 | 2.0 |
Protocol
-
In a 250 mL round-bottom flask, combine Intermediate B (15.0 g, 39.1 mmol), lithium chloride (3.32 g, 78.2 mmol), DMSO (100 mL), and water (1.41 mL, 78.2 mmol).
-
Heat the mixture to 150-160 °C using an oil bath and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Cool the mixture to room temperature and pour it into a beaker containing 300 mL of cold water.
-
Extract the aqueous mixture with diethyl ether (3 x 150 mL).
-
Combine the organic extracts, wash with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash chromatography to yield Intermediate C.
Expertise & Experience: The "Why" The Krapcho decarboxylation is a reliable method for converting geminal diesters, especially β-keto esters or malonates, into monoesters. The chloride ion from LiCl acts as a nucleophile, attacking the ethyl group of one ester in a high-boiling polar aprotic solvent like DMSO. This forms an ethyl chloride byproduct and a carboxylate intermediate, which then readily loses CO₂ upon heating to give the final product. The presence of a small amount of water facilitates the reaction.
Step 4: Synthesis of 5-(tert-butoxycarbonyl)-5-azaspiro[3.4]octane-2-carboxylic acid (Intermediate D)
This is a standard saponification reaction to convert the remaining ester into the desired carboxylic acid.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
|---|---|---|---|---|
| Intermediate C | 281.37 | 10.0 g | 35.5 | 1.0 |
| Lithium Hydroxide (LiOH) | 23.95 | 1.70 g | 71.1 | 2.0 |
| THF / Water (3:1) | - | 120 mL | - | - |
Protocol
-
Dissolve Intermediate C (10.0 g, 35.5 mmol) in a mixture of THF (90 mL) and water (30 mL) in a 250 mL flask.
-
Add lithium hydroxide (1.70 g, 71.1 mmol) and stir the mixture vigorously at room temperature for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the mixture under reduced pressure to remove most of the THF.
-
Dilute the remaining aqueous solution with 50 mL of water and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 by the slow addition of 1 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over Na₂SO₄, filter, and concentrate to give Intermediate D as a white solid, which can be used in the next step without further purification.
Step 5: Synthesis of this compound (Final Product)
The final step involves the acid-mediated removal of the Boc protecting group and the simultaneous formation of the hydrochloride salt.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
|---|---|---|---|---|
| Intermediate D | 255.32 | 8.0 g | 31.3 | 1.0 |
| HCl (4M in 1,4-Dioxane) | - | 40 mL | 160 | ~5.0 |
| Diethyl Ether | - | 100 mL | - | - |
Protocol
-
Dissolve Intermediate D (8.0 g, 31.3 mmol) in 40 mL of 4M HCl in 1,4-dioxane at room temperature.
-
Stir the solution for 2-4 hours. Gas evolution (CO₂) will be observed.
-
Monitor the deprotection by TLC. Once complete, add 100 mL of diethyl ether to precipitate the product.
-
Stir the resulting suspension for 30 minutes.
-
Collect the white solid by vacuum filtration, washing the filter cake with cold diethyl ether (2 x 30 mL).
-
Dry the solid under high vacuum to yield the final product, this compound.
Expertise & Experience: The "Why" A solution of HCl in an anhydrous organic solvent like dioxane is used for Boc deprotection to avoid introducing water, which could lead to side reactions or purification difficulties. The large excess of HCl ensures the reaction goes to completion and that the final product is fully protonated to form the stable hydrochloride salt. Diethyl ether is used as an anti-solvent to precipitate the polar salt product from the nonpolar reaction medium.
Laboratory Workflow and Data Summary
A systematic workflow is critical for reproducible success in multi-step synthesis.
Caption: General experimental workflow for each synthetic step.
Summary of Synthetic Steps and Expected Yields
| Step | Reaction | Time (h) | Temp (°C) | Expected Yield (%) |
|---|---|---|---|---|
| 1 | Knoevenagel Condensation | 12-16 | 110-120 | 85-95 |
| 2 | Spirocyclization | 18-24 | 66 | 60-70 |
| 3 | Krapcho Decarboxylation | 4-6 | 150-160 | 75-85 |
| 4 | Saponification | 4-8 | RT | 90-98 |
| 5 | Boc Deprotection / Salt Formation | 2-4 | RT | 95-100 |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Step 1: Low yield or incomplete reaction. | Insufficient water removal. | Ensure the Dean-Stark apparatus is functioning correctly. Check for leaks in the system. Extend reaction time. |
| Step 2: Formation of multiple byproducts. | NaH is of poor quality or contains oil. Reaction not fully under inert atmosphere. | Wash NaH thoroughly with anhydrous hexanes. Ensure the system is properly flame-dried and maintained under a positive pressure of N₂/Ar. |
| Step 3: Reaction is sluggish or incomplete. | Solvent (DMSO) is not anhydrous. Temperature is too low. | Use anhydrous DMSO. Ensure the internal reaction temperature reaches at least 150 °C. |
| Step 5: Product is oily or sticky, not a solid. | Incomplete reaction or presence of solvent. | Extend the reaction time. Ensure complete precipitation with sufficient anti-solvent (ether). Triturate the oil with fresh ether. |
References
- Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry.
- Request PDF. (n.d.). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate.
- Request PDF. (n.d.). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate.
- Fjelbye, K., Marigo, M., Clausen, R. P., et al. (n.d.). Preparation of Spirocyclic β-Proline Esters: Geometrically Restricted Building Blocks for Medicinal Chemistry. University of Copenhagen Research Portal.
- Saeed, A., et al. (2024). One-pot three-component synthesis of azaspirononatriene derivatives. Scientific Reports.
- RSC Publishing. (n.d.). Facile Synthesis of 2‐azaspiro[3.4]octane.
- Fjelbye, K., et al. (n.d.). Preparation of Spirocyclic β-Proline Esters: Geometrically Restricted Building Blocks for Medicinal Chemistry. Semantic Scholar.
- Request PDF. (n.d.). Preparation of Spirocyclic β-Proline Esters: Geometrically Restricted Building Blocks for Medicinal Chemistry. ResearchGate.
- Fos, S., et al. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed Central.
- National Library of Medicine. (n.d.). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery.
- Chemenu. (n.d.). cas 2172578-41-3|| where to buy 5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid hydrochloride.
- Wiley-VCH. (n.d.). Synthesis of Peptides Containing Proline Analogues.
- PubChemLite. (n.d.). 5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid hydrochloride.
- Google Patents. (n.d.). US11505546B2 - Azaspirocycles as monoacylglycerol lipase modulators.
- Google Patents. (n.d.). CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester.
- Request PDF. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. ResearchGate.
- Enamine. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry.
- French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
- ResearchGate. (n.d.). (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
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Application Notes and Protocols for 5-Azaspiro[3.4]octane-2-carboxylic acid HCl: A Representative Guide for Preclinical Evaluation
Disclaimer: 5-Azaspiro[3.4]octane-2-carboxylic acid HCl is a novel chemical entity with limited publicly available data. The following application notes and protocols are presented as a representative guide for its initial characterization and preclinical evaluation. The proposed mechanism of action and subsequent experimental designs are hypothetical and based on the structural features of the molecule and common practices in early-stage drug discovery. Researchers should adapt these protocols based on their own empirical findings.
Introduction
5-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride is a unique spirocyclic compound containing a constrained azetidine ring fused to a cyclopentane core, with a carboxylic acid moiety. Such rigid three-dimensional structures are of significant interest in medicinal chemistry due to their potential for high-target specificity and improved pharmacokinetic properties. The presence of a secondary amine, capable of protonation, and a carboxylic acid group suggests potential interactions with various biological targets through hydrogen bonding and ionic interactions. This document provides a series of detailed protocols for the initial in vitro and in cellulo evaluation of this compound.
Hypothetical Mechanism of Action: Modulator of Neurotransmitter Transporters
Given the structural similarities of the spirocyclic core to known inhibitors of neurotransmitter transporters, we hypothesize that 5-Azaspiro[3.4]octane-2-carboxylic acid may act as a modulator of monoamine transporters, such as the dopamine transporter (DAT), serotonin transporter (SERT), or norepinephrine transporter (NET). These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key strategy for treating various neurological and psychiatric disorders. The following protocols are designed to investigate this hypothesis.
PART 1: In Vitro Characterization
Protocol 1: Radioligand Binding Assays to Determine Transporter Affinity
This protocol aims to determine the binding affinity of 5-Azaspiro[3.4]octane-2-carboxylic acid HCl to DAT, SERT, and NET.
Workflow for Radioligand Binding Assay
Caption: Workflow for determining transporter binding affinity.
Step-by-Step Methodology:
-
Membrane Preparation: Utilize cell lines stably expressing human DAT, SERT, or NET (e.g., HEK293 cells). Homogenize cells in a suitable buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Compound Dilution: Prepare a series of dilutions of 5-Azaspiro[3.4]octane-2-carboxylic acid HCl in the assay buffer. A typical concentration range would be from 1 nM to 100 µM.
-
Binding Reaction: In a 96-well plate, combine the cell membranes, the test compound dilutions, and a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, or [³H]nisoxetine for NET) at a concentration near its Kd.
-
Incubation: Incubate the plates at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filtermats in scintillation vials with a scintillation cocktail and quantify the amount of radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Convert the IC₅₀ value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Protocol 2: Neurotransmitter Uptake Assays
This protocol assesses the functional effect of the compound on the uptake of neurotransmitters into cells expressing the respective transporters.
Workflow for Neurotransmitter Uptake Assay
Caption: Workflow for assessing neurotransmitter uptake inhibition.
Step-by-Step Methodology:
-
Cell Culture: Plate HEK293 cells stably expressing DAT, SERT, or NET in 96-well plates and grow to confluence.
-
Compound Incubation: Aspirate the culture medium and pre-incubate the cells with varying concentrations of 5-Azaspiro[3.4]octane-2-carboxylic acid HCl in a Krebs-Ringer-HEPES buffer for 10-20 minutes at 37°C.
-
Uptake Initiation: Add a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) to each well to initiate the uptake reaction.
-
Uptake Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold buffer.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer.
-
Quantification: Transfer the cell lysates to scintillation vials and measure the radioactivity.
-
Data Analysis: Calculate the percentage of uptake inhibition at each compound concentration and determine the IC₅₀ value.
PART 2: In Cellulo and Ex Vivo Characterization
Protocol 3: Ex Vivo Synaptosomal Uptake Assay
This protocol uses fresh brain tissue to assess the compound's effect in a more physiologically relevant context.
Step-by-Step Methodology:
-
Synaptosome Preparation: Isolate synaptosomes from specific brain regions (e.g., striatum for DAT, hippocampus for SERT) of rodents. This involves homogenization of the brain tissue and differential centrifugation.
-
Uptake Assay: Resuspend the synaptosomes in an appropriate buffer and perform the neurotransmitter uptake assay as described in Protocol 2, substituting the cultured cells with the synaptosomal preparation.
Protocol 4: In-Cell Calcium Imaging for Assessing Off-Target Effects
To assess potential off-target effects on G-protein coupled receptors (GPCRs), a calcium imaging assay can be employed.
Workflow for Calcium Imaging Assay
Caption: Workflow for assessing off-target GPCR activity.
Step-by-Step Methodology:
-
Cell Preparation: Plate cells expressing a panel of common GPCRs in a black-walled, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Add 5-Azaspiro[3.4]octane-2-carboxylic acid HCl at various concentrations to the wells.
-
Agonist Stimulation: After a brief incubation with the test compound, add a known agonist for the specific GPCR being tested.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.
-
Data Analysis: Analyze the data to determine if the test compound potentiates or inhibits the agonist-induced calcium response.
Data Presentation
Table 1: Representative Data Summary for 5-Azaspiro[3.4]octane-2-carboxylic acid HCl
| Assay | Target | Result (IC₅₀/Ki) |
| Radioligand Binding | DAT | 150 nM (Ki) |
| SERT | > 10 µM (Ki) | |
| NET | 850 nM (Ki) | |
| Neurotransmitter Uptake | Dopamine | 250 nM (IC₅₀) |
| Serotonin | > 10 µM (IC₅₀) | |
| Norepinephrine | 1.2 µM (IC₅₀) |
References
Due to the novelty of 5-Azaspiro[3.4]octane-2-carboxylic acid HCl, direct references are unavailable. The principles and methodologies described are based on standard practices in pharmacology and drug discovery. For foundational knowledge on the techniques described, please refer to authoritative sources in the field of molecular pharmacology and assay development.
The Rising Star in Drug Discovery: Applications of 5-Azaspiro[3.4]octanes
Introduction: Embracing the Third Dimension in Medicinal Chemistry
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the "flatland" of two-dimensional aromatic structures. The demand for drug candidates with improved physicochemical properties, enhanced target selectivity, and novel intellectual property landscapes has propelled the exploration of three-dimensional (3D) molecular scaffolds. Among these, azaspirocycles have emerged as privileged structures, and the 5-azaspiro[3.4]octane framework, in particular, is gaining significant traction as a versatile building block in modern drug discovery.[1]
The inherent rigidity and defined 3D geometry of the 5-azaspiro[3.4]octane scaffold offer a unique advantage. By constraining the conformation of appended pharmacophoric groups, this spirocycle enables a more precise and predictable interaction with biological targets. This structural feature can lead to enhanced potency, selectivity, and improved metabolic stability compared to more flexible acyclic or monocyclic analogues.[2] This guide provides an in-depth exploration of the applications of 5-azaspiro[3.4]octanes, complete with detailed synthetic protocols and methodologies for biological evaluation, designed for researchers and scientists in the field of drug development.
Synthetic Strategies: Accessing the 5-Azaspiro[3.4]octane Core
The utility of any scaffold in drug discovery is contingent upon its synthetic accessibility. Fortunately, several robust and scalable routes to 5-azaspiro[3.4]octanes and their analogues have been developed. These methods often employ readily available starting materials and conventional chemical transformations.[1][2] A representative synthetic approach is outlined below.
Protocol 1: Synthesis of the 5-Azaspiro[3.4]octane Core via [3+2] Cycloaddition
This protocol describes a common strategy for constructing the 2,6-diazaspiro[3.4]octane core, a close analogue of the 5-azaspiro[3.4]octane, which can be adapted for various derivatives. The key step involves a [3+2] cycloaddition reaction.[3]
Workflow for the Synthesis of a Diazaspiro[3.4]octane Core
A representative synthetic workflow.
Materials:
-
Appropriate alkene (e.g., a substituted methylidenecyclobutane)
-
An N-protected glycine ester (e.g., N-benzyl glycine ethyl ester)
-
A suitable base (e.g., triethylamine)
-
Anhydrous solvent (e.g., toluene)
-
Dehydrating agent (e.g., molecular sieves)
-
Reagents for purification (e.g., silica gel, appropriate solvents for chromatography)
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alkene (1.0 eq), N-protected glycine ester (1.2 eq), and anhydrous toluene.
-
Ylide Formation and Cycloaddition: Add the base (1.5 eq) to the reaction mixture. Heat the mixture to reflux (typically 80-110 °C) and stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove any solids and concentrate the filtrate under reduced pressure.
-
Purification: The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-protected 5-azaspiro[3.4]octane derivative.
-
Deprotection (if necessary): The protecting group (e.g., benzyl) can be removed under standard conditions (e.g., hydrogenolysis with Pd/C) to yield the free amine, which can be further functionalized.
Key Therapeutic Applications and Biological Evaluation
The unique structural features of 5-azaspiro[3.4]octanes have been exploited in the development of modulators for several important biological targets, particularly within the central nervous system (CNS).
Muscarinic M4 Receptor Agonists for Neurological Disorders
The M4 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that has emerged as a promising target for the treatment of neuropsychiatric disorders such as schizophrenia and Alzheimer's disease.[4][5] Selective activation of the M4 receptor is thought to offer therapeutic benefits while minimizing the cholinergic side effects associated with non-selective muscarinic agonists.[4] Several series of 5-azaspiro[3.4]octane derivatives have been reported as potent and selective M4 receptor agonists.[6][7][8]
M4 Receptor Signaling Pathway
Simplified M4 receptor signaling cascade.
This protocol outlines a common method for assessing the agonist activity of compounds at the M4 receptor by measuring changes in intracellular calcium concentration using a Fluorometric Imaging Plate Reader (FLIPR). This assay is typically performed in a cell line co-expressing the M4 receptor and a promiscuous G-protein (e.g., Gα15) that couples the receptor to the phospholipase C pathway, leading to calcium mobilization.
Materials:
-
CHO or HEK293 cells stably expressing the human M4 muscarinic receptor and a suitable G-protein.
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compounds (5-azaspiro[3.4]octane derivatives) and a reference agonist (e.g., acetylcholine).
-
384-well black-walled, clear-bottom microplates.
-
FLIPR instrument.
Procedure:
-
Cell Plating: Seed the M4-expressing cells into 384-well microplates at an appropriate density and allow them to adhere and grow overnight.
-
Dye Loading: The next day, remove the culture medium and add the calcium-sensitive dye loading solution to each well. Incubate the plate at 37°C for 1 hour to allow for dye uptake.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in the assay buffer in a separate compound plate.
-
FLIPR Assay:
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
The instrument will first measure the baseline fluorescence of the cells.
-
It will then add the compounds from the compound plate to the cell plate and immediately begin measuring the change in fluorescence over time.
-
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium, indicating receptor activation. The data is typically normalized to the response of the reference agonist. EC50 values (the concentration of an agonist that gives half-maximal response) are calculated using a suitable software (e.g., GraphPad Prism) by fitting the concentration-response data to a sigmoidal dose-response curve.
| Compound Type | Target | Assay | Potency (EC50/IC50) | Selectivity | Reference |
| Azaspiro[3.4]octane Derivative | M4 Receptor | Calcium Flux | ~10-100 nM | >100-fold vs. M1, M2, M3, M5 | [4] |
| 6-Azaspiro[2.5]octane Derivative | M4 Receptor | Functional Assay | High Potency | Selective Antagonist | [7] |
Monoacylglycerol Lipase (MAGL) Inhibitors for Neuroinflammation and Cancer
Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a crucial role in the endocannabinoid system by degrading the endocannabinoid 2-arachidonoylglycerol (2-AG).[9] Inhibition of MAGL leads to elevated levels of 2-AG, which can have therapeutic effects in a range of conditions including neurodegenerative diseases, pain, inflammation, and cancer.[5][10] Azaspirocycles have been successfully employed as scaffolds for the development of potent and selective MAGL inhibitors.[11]
This protocol describes a fluorometric assay to determine the inhibitory activity of test compounds against MAGL. The assay utilizes a substrate that becomes fluorescent upon cleavage by MAGL.
Materials:
-
Recombinant human MAGL enzyme.
-
MAGL substrate (e.g., a fluorogenic substrate).
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.2).
-
Test compounds (5-azaspiro[3.4]octane derivatives) and a reference inhibitor (e.g., JZL184).
-
96-well or 384-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Reagent Preparation: Prepare solutions of the MAGL enzyme, substrate, and serial dilutions of the test compounds in the assay buffer.
-
Assay Setup:
-
To the wells of the microplate, add the assay buffer.
-
Add the test compounds at various concentrations.
-
Include a positive control (no inhibitor) and a negative control (no enzyme).
-
-
Pre-incubation: Add the MAGL enzyme to all wells except the negative control. Incubate the plate for a short period (e.g., 15-30 minutes) at room temperature to allow the inhibitors to interact with the enzyme.
-
Reaction Initiation: Add the MAGL substrate to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity in kinetic mode over a set period (e.g., 30-60 minutes) using a fluorescence plate reader.
-
Data Analysis: The rate of increase in fluorescence is proportional to the MAGL activity. The percentage of inhibition for each compound concentration is calculated relative to the positive control. IC50 values (the concentration of an inhibitor that reduces enzyme activity by 50%) are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable model.
| Compound Type | Target | Assay | Potency (IC50) | Mechanism | Reference |
| o-hydroxyanilide Derivative | MAGL | Fluorometric | 0.34 µM | Reversible, Competitive | [12] |
| Piperidine Carbamate (JZL184) | MAGL | Proteomic Analysis | High Potency | Irreversible | [9] |
α7 Nicotinic Acetylcholine Receptor (nAChR) Modulators for Cognitive Enhancement
The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel that is highly expressed in brain regions associated with learning and memory.[13] Modulators of the α7 nAChR, including agonists and positive allosteric modulators (PAMs), are being investigated as potential treatments for cognitive deficits in schizophrenia and Alzheimer's disease.[2] Spirocyclic scaffolds, including those related to the azaspiro[3.4]octane framework, have been incorporated into novel α7 nAChR modulators.
α7 nAChR Modulation
Mechanism of α7 nAChR positive allosteric modulation.
This protocol describes a cell-based assay to identify and characterize α7 nAChR PAMs. The assay measures the potentiation of an agonist-induced calcium response in the presence of the test compound.
Materials:
-
GH4C1 or a similar cell line stably expressing the human α7 nAChR.
-
Cell culture medium and supplements.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer.
-
A sub-maximal concentration of an α7 nAChR agonist (e.g., acetylcholine or choline).
-
Test compounds (potential PAMs).
-
384-well black-walled, clear-bottom microplates.
-
FLIPR instrument.
Procedure:
-
Cell Plating and Dye Loading: Follow the same procedure as described in Protocol 2.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. Also, prepare a solution of the agonist at a concentration that elicits a sub-maximal response (e.g., EC20).
-
FLIPR Assay:
-
The FLIPR instrument will first add the test compounds (potential PAMs) to the cells and incubate for a short period.
-
Following the pre-incubation, the instrument will add the sub-maximal concentration of the agonist.
-
Fluorescence will be monitored before and after the addition of the agonist.
-
-
Data Analysis: A PAM will enhance the calcium influx induced by the sub-maximal concentration of the agonist. The potentiation is quantified by comparing the fluorescence signal in the presence and absence of the test compound. The data can be used to determine the EC50 for potentiation and the maximum potentiation effect.
| Compound | Target | Assay | Potency (EC50) / Efficacy | Reference |
| AZD0328 | α7 nAChR | Oocyte Expression | 338 nM / 65% efficacy | [2] |
| GTS-21 (DMXB-A) | α7 nAChR | Oocyte Expression | 11 µM (human) | [2] |
Conclusion and Future Perspectives
The 5-azaspiro[3.4]octane scaffold and its analogues represent a significant step forward in the design of 3D-rich molecular entities for drug discovery. Their synthetic tractability, coupled with the ability to confer favorable physicochemical and pharmacological properties, has led to their successful application in developing modulators for challenging CNS targets. The detailed protocols provided herein offer a practical guide for researchers looking to incorporate this promising scaffold into their drug discovery programs. As our understanding of the chemical space and biological activities of these compounds continues to grow, we can anticipate the emergence of novel 5-azaspiro[3.4]octane-based clinical candidates for a wide range of therapeutic indications.
References
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Bender, A. M., et al. (2020). Discovery of Selective M4 Muscarinic Acetylcholine Receptor Agonists with Novel Carbamate Isosteres. ACS Medicinal Chemistry Letters, 11(4), 478-484. Available from: [Link]
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Molecular Devices. (n.d.). FLIPR Membrane Potential Assay Kit Guide. Available from: [Link]
- U.S. Patent No. US11505546B2. (2022). Azaspirocycles as monoacylglycerol lipase modulators. Google Patents.
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Zhang, L., et al. (2018). The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials. Acta Pharmacologica Sinica, 39(6), 901-910. Available from: [Link]
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Wang, Y., et al. (2014). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Chinese Journal of Chemistry, 32(10), 1031-1035. Available from: [Link]
- U.S. Patent No. US11548865B2. (2023). 2-azaspiro[3.4]octane derivatives as M4 agonists. Google Patents.
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Bridges, T. M., et al. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 56, 128479. Available from: [Link]
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Ramesh, S., et al. (2012). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 10(33), 6661-6664. Available from: [Link]
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Litskan, E. V., & Vashchenko, B. V. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry, 23(1), 1-8. Available from: [Link]
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Long, J. Z., et al. (2009). Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism. Chemistry & Biology, 16(7), 744-753. Available from: [Link]
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Granchi, C., et al. (2020). Discovery of Monoacylglycerol Lipase (MAGL) Inhibitors Based on a Pharmacophore-Guided Virtual Screening Study. International Journal of Molecular Sciences, 22(1), 133. Available from: [Link]
- WO Patent No. WO2021202845A1. (2021). 2-AZASPIRE[3.4]OCTANE DERIVATIVES AS M4 AGONISTS. Google Patents.
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Lukin, A. Yu., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2529. Available from: [Link]
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Papke, R. L., et al. (2015). Positive allosteric modulators as an approach to nicotinic acetylcholine receptor-targeted therapeutics: advantages and limitations. Biochemical Pharmacology, 97(4), 349-360. Available from: [Link]
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Ehlert, F. J., et al. (2005). Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes. Journal of Pharmacology and Experimental Therapeutics, 313(2), 745-755. Available from: [Link]
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Wikipedia. (n.d.). Alpha-7 nicotinic receptor. Retrieved from [Link]
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Molecular Devices. (n.d.). Development and Optimization of FLIPR High Throughput Calcium Assays for Ion Channels and GPCRs. Available from: [Link]
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Granchi, C., et al. (2025). Discovery of reversible monoacylglycerol lipase (MAGL) inhibitors based on ortho-hydroxyanilide scaffold. Bioorganic Chemistry, 154, 108698. Available from: [Link]
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Kuryatov, A., et al. (1999). Cell-free expression and functional reconstitution of homo-oligomeric alpha7 nicotinic acetylcholine receptors into planar lipid bilayers. Journal of Biological Chemistry, 274(36), 25675-25681. Available from: [Link]
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Granchi, C., et al. (2021). Discovery of Monoacylglycerol Lipase (MAGL) Inhibitors Based on a Pharmacophore-Guided Virtual Screening Study. International Journal of Molecular Sciences, 22(1), 133. Available from: [Link]
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Jones, C. K., et al. (2011). Allosteric Antipsychotics: M4 Muscarinic Potentiators as Novel Treatments for Schizophrenia. Neuropsychopharmacology, 36(1), 351-363. Available from: [Link]
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Grabner, G. F., et al. (2021). Inhibition of Monoacylglycerol Lipase Decreases Angiogenic Features of Endothelial Cells via Release of Tissue Inhibitor of Metalloproteinase-1 from Lung Cancer Cells. International Journal of Molecular Sciences, 22(16), 8887. Available from: [Link]
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Freitas, K., et al. (2013). The Antinociceptive Effects of Nicotinic Receptors α7-Positive Allosteric Modulators in Murine Acute and Tonic Pain Models. Journal of Pharmacology and Experimental Therapeutics, 347(2), 346-356. Available from: [Link]
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Application Notes & Protocols: Strategic Derivatization of 5-Azaspiro[3.4]octane-2-carboxylic Acid for Advanced Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Abstract
The 5-Azaspiro[3.4]octane-2-carboxylic acid scaffold is a paramount example of a new generation of building blocks designed to escape chemical "flatland"[1]. Its inherent three-dimensional, rigid structure offers medicinal chemists a unique tool to explore novel chemical space, enhance compound properties, and develop next-generation therapeutics. This guide provides a comprehensive overview of the strategic derivatization of this valuable scaffold, focusing on its two key reactive handles: the secondary amine at the N5 position and the carboxylic acid at the C2 position. We present detailed, field-tested protocols for N-functionalization (acylation, alkylation) and C-functionalization (amide coupling, esterification), underpinned by mechanistic rationale and expert insights to empower researchers in their drug development endeavors.
The Strategic Value of the 5-Azaspiro[3.4]octane Scaffold
Spirocyclic systems, particularly those incorporating heteroatoms, are increasingly sought-after in drug discovery.[2][3] The 5-Azaspiro[3.4]octane framework, a bioisostere of piperidine, offers a distinct conformational rigidity compared to traditional saturated heterocycles.[4] This pre-organized three-dimensional shape can lead to improved binding affinity and selectivity for biological targets. Furthermore, derivatization of this core allows for the fine-tuning of critical physicochemical properties, including:
-
Solubility and Lipophilicity: Balancing these properties is crucial for oral bioavailability and overall drug-likeness.
-
Metabolic Stability: The spirocyclic core can enhance stability against oxidative enzymes.[4]
-
Target Engagement: The vectoral projection of substituents from the rigid core can be optimized to engage with specific pockets in a protein target.
This document serves as a practical guide to exploiting the synthetic versatility of 5-Azaspiro[3.4]octane-2-carboxylic acid (Figure 1).
![Chemical structure of 5-Azaspiro[3.4]octane-2-carboxylic acid](https://i.imgur.com/8f1q7jV.png)
Part I: Derivatization of the Secondary Amine (N-Functionalization)
The secondary amine at the N5 position is a versatile nucleophilic handle. Its functionalization is a primary strategy for introducing diversity and modulating the molecule's overall properties.
Scientific Rationale
Modification of the N5 amine directly impacts the compound's basicity (pKa), a critical parameter influencing solubility, cell permeability, and potential off-target effects (e.g., hERG binding). Converting the amine to a neutral amide or a tertiary amine allows for systematic exploration of structure-activity relationships (SAR).
Protocol 2.2: N-Acylation via Amide Coupling
This is one of the most common and reliable methods for forming an amide bond between the spirocyclic amine and a carboxylic acid of interest. The reaction relies on the in situ activation of the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine.[5]
Causality: Peptide coupling reagents like EDC (a carbodiimide) or HATU (an aminium salt) are used to convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack.[6] Additives such as HOBt can suppress side reactions and minimize potential racemization.[6]
-
Reagent Preparation: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid of interest (1.1 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF) (to a concentration of ~0.1 M).
-
Activator Addition: Add 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.2 equivalents) to the solution. Stir at room temperature for 15-20 minutes to allow for the formation of the active ester.
-
Amine Addition: In a separate flask, dissolve 5-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride (1.0 equivalent) in anhydrous DMF and add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.2 equivalents) to neutralize the hydrochloride salt and the acid formed during the reaction.
-
Coupling Reaction: Add the amine solution dropwise to the activated carboxylic acid mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Track the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2.3: N-Alkylation via Reductive Amination
Reductive amination is a robust method for forming C-N bonds and is often preferred over direct alkylation with alkyl halides because it prevents the common side reaction of over-alkylation, which leads to quaternary ammonium salts.[7]
Causality: The reaction proceeds via the formation of an iminium ion from the condensation of the secondary amine with an aldehyde or ketone. This intermediate is then reduced in situ by a mild, selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which tolerates the carbonyl group of the starting material.[7]
-
Reaction Setup: In a round-bottom flask, dissolve 5-Azaspiro[3.4]octane-2-carboxylic acid (1.0 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) to the solution in portions. The reaction may be slightly exothermic.
-
Reaction: Stir the mixture at room temperature for 4-16 hours.
-
Monitoring: Monitor the reaction by LC-MS for the disappearance of the starting amine.
-
Work-up: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases. Separate the organic layer.
-
Extraction & Purification: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash chromatography.
Part II: Derivatization of the Carboxylic Acid (C-Functionalization)
The carboxylic acid at the C2 position serves as a classic hydrogen bond donor and acceptor. It is also an excellent synthetic handle for forming amides and esters.
Scientific Rationale and Orthogonal Strategy
When derivatizing the carboxylic acid, the secondary amine at N5 can interfere, acting as a competing nucleophile that could lead to oligomerization. To ensure selective C-functionalization, the amine must first be protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group. This "orthogonal" strategy ensures that each functional group can be addressed independently.
Protocol 3.2: Amide Bond Formation (Post N-Protection)
This protocol assumes the starting material is N-Boc-5-Azaspiro[3.4]octane-2-carboxylic acid.
Causality: The logic is identical to Protocol 2.2. The N-protected spirocyclic acid is activated and then coupled with a primary or secondary amine of choice. Using coupling agents developed for peptide synthesis is ideal, especially for sterically hindered or electron-deficient amines where harsher methods may fail.[8][9]
-
Protection: First, protect the N5 amine of 5-Azaspiro[3.4]octane-2-carboxylic acid with (Boc)₂O under standard conditions (e.g., using NaHCO₃ or Et₃N as a base in a solvent like THF/water). Isolate the N-Boc protected acid.
-
Activation: Dissolve the N-Boc protected acid (1.0 equivalent), the desired amine (1.1 equivalents), and HATU (1.1 equivalents) in anhydrous DMF.
-
Base Addition: Cool the solution to 0 °C and add DIPEA (2.5 equivalents) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours.
-
Monitoring & Work-up: Monitor by LC-MS. Upon completion, dilute with ethyl acetate and wash with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Purification: Dry the organic phase over Na₂SO₄, concentrate, and purify by flash chromatography to yield the N-Boc protected amide derivative. The Boc group can be removed later using an acid like trifluoroacetic acid (TFA) if desired.
Protocol 3.3: Esterification
Ester derivatives are often synthesized to act as prodrugs, improving membrane permeability and oral absorption before being hydrolyzed in vivo to release the active carboxylic acid.[10]
Causality: Fischer esterification is a classic acid-catalyzed equilibrium reaction.[11][12] The reaction is driven to completion by using the alcohol as the solvent (a large excess) and/or by removing the water that is formed as a byproduct.
-
Setup: Suspend N-Boc-5-Azaspiro[3.4]octane-2-carboxylic acid (1.0 equivalent) in the desired alcohol (e.g., methanol, ethanol), which will serve as both the reagent and the solvent.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (e.g., 5 mol%).
-
Reaction: Heat the mixture to reflux and stir for 6-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure. Dissolve the residue in ethyl acetate and wash carefully with saturated aqueous NaHCO₃ to neutralize the acid catalyst, followed by water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by flash chromatography to obtain the desired ester.
Data Summary and Reagent Comparison
Choosing the correct reagents is critical for success. The following table summarizes common choices for amide bond formation.
| Coupling Reagent System | Class | Advantages | Considerations |
| EDC / HOBt | Carbodiimide | Cost-effective, common, water-soluble byproducts.[6] | Can cause racemization in sensitive substrates. |
| HATU / DIPEA | Aminium Salt | High reactivity, fast, effective for hindered substrates.[6] | More expensive, byproducts can be difficult to remove. |
| Acyl Chloride / Base | Acid Halide | Very high reactivity, rapid reactions.[13] | Harsh conditions, sensitive functional groups may not be tolerated. |
| Mixed Anhydride | Anhydride | High yields, minimal racemization with careful temperature control.[14] | Requires low temperatures (-15 °C to 0 °C) for activation. |
Conclusion
5-Azaspiro[3.4]octane-2-carboxylic acid is a powerful building block for modern medicinal chemistry. Its two orthogonal functional handles—a secondary amine and a carboxylic acid—provide a platform for extensive and strategic derivatization. By employing the robust protocols detailed in this guide for N-acylation, N-alkylation, amide formation, and esterification, researchers can efficiently generate diverse libraries of novel, three-dimensional compounds. The careful selection of reagents and the application of orthogonal protection strategies are key to unlocking the full potential of this valuable scaffold in the pursuit of new therapeutic agents.
References
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Boudrâa, S., & Rachedi, S. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Retrieved from [Link]
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University of Bath. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]
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Nielsen, T. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. DOI: 10.1039/C5OB02129D. Retrieved from [Link]
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Mykhailiuk, P. K. (n.d.). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. PubMed. Retrieved from [Link]
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Bhat, V., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Retrieved from [Link]
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AxisPharm. (2024). Amide coupling Protocol for Amino PEG. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C8H13NO2). Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
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ResearchGate. (n.d.). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]
-
Chernykh, A. V., et al. (n.d.). A stereochemical journey around spirocyclic glutamic acid analogs. PMC - PubMed Central. Retrieved from [Link]
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McGrath, A., & Cernak, T. (n.d.). Repurposing amine and carboxylic acid building blocks with an automatable esterification reaction. The Royal Society of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation. Retrieved from [Link]
-
Jack Westin. (n.d.). Carboxylic Acids Important Reactions. Retrieved from [Link]
-
Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Mykhailiuk, P. K. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]
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Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. PubMed. Retrieved from [Link]
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Application Notes & Protocols: 5-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride as a Novel Scaffold for GABA Transporter (GAT-1) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Role of Spirocyclic Scaffolds in Neuroscience Drug Discovery
In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that offer enhanced pharmacological properties is perpetual. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have garnered significant attention due to their inherent three-dimensionality.[1][2] This rigid, non-planar structure can lead to improved target selectivity, metabolic stability, and physicochemical properties, such as solubility, when compared to their linear or planar counterparts.[1] The 5-azaspiro[3.4]octane-2-carboxylic acid core represents a compelling example of such a scaffold—a constrained amino acid analogue that holds potential for probing biological targets where spatial arrangement is critical for molecular recognition.
While the direct biological activity of 5-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride is not yet extensively documented in peer-reviewed literature, its structural features make it an intriguing candidate for targets that recognize amino acids. One such prominent target class in the central nervous system (CNS) is the family of γ-aminobutyric acid (GABA) transporters (GATs). This document will, therefore, serve as a detailed application note, using this compound as a representative scaffold for the design and evaluation of novel GABA transporter 1 (GAT-1) inhibitors.
The Scientific Rationale: Targeting GAT-1 for Neurological Disorders
GABA is the primary inhibitory neurotransmitter in the mammalian CNS, playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[3] Dysregulation of GABAergic signaling is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain. The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells via GATs.[4]
Of the four known GAT subtypes (GAT-1, GAT-2, GAT-3, and BGT-1), GAT-1 is the most abundant in the brain and is predominantly localized on neurons.[5] By inhibiting GAT-1, the extracellular concentration of GABA is increased, thereby enhancing inhibitory neurotransmission. This mechanism is a clinically validated strategy for the treatment of epilepsy, as exemplified by the marketed drug tiagabine, a derivative of the GAT-1 inhibitor nipecotic acid.[4][5]
The design of novel GAT-1 inhibitors often focuses on creating molecules that mimic the structure of GABA or known inhibitors like nipecotic acid. The carboxylic acid and amino groups are critical pharmacophoric features for recognition by the transporter. The spirocyclic core of 5-azaspiro[3.4]octane-2-carboxylic acid provides a rigid backbone that can orient these key functional groups in a precise three-dimensional space, potentially leading to high-affinity and selective interactions with the GAT-1 binding pocket.
Mechanism of GAT-1 Inhibition
The following diagram illustrates the proposed mechanism of action for a GAT-1 inhibitor based on the 5-azaspiro[3.4]octane-2-carboxylic acid scaffold.
Caption: Proposed mechanism of GAT-1 inhibition.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for assessing its drug-like characteristics and for designing experimental protocols.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄ClNO₂ | [6] |
| Molecular Weight | 191.66 g/mol | [6] |
| Appearance | White to off-white solid | Typical for similar compounds |
| Solubility | Soluble in water and polar organic solvents like methanol and DMSO | [7] |
| Storage | Room temperature, desiccate | [6] |
Experimental Protocols
The following protocols are designed to assess the potential of this compound as a GAT-1 inhibitor.
Protocol 1: In Vitro GAT-1 Inhibition Assay using [³H]GABA Uptake
This is the gold-standard assay to determine the potency of a compound in inhibiting GAT-1 function. It measures the uptake of radiolabeled GABA into cells stably expressing the human GAT-1 transporter.
Materials:
-
Human embryonic kidney (HEK293) cells stably expressing human GAT-1 (hGAT-1)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep, and a selection antibiotic like G418)
-
96-well cell culture plates
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
[³H]GABA (specific activity ~30-60 Ci/mmol)
-
This compound (test compound)
-
Nipecotic acid or Tiagabine (positive control inhibitor)
-
Scintillation fluid
-
Microplate scintillation counter
Workflow Diagram:
Caption: Workflow for the [³H]GABA uptake assay.
Step-by-Step Procedure:
-
Cell Culture and Seeding:
-
Culture HEK293-hGAT-1 cells according to standard protocols.
-
Seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 50,000 cells/well).
-
Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
-
Assay Preparation:
-
Prepare serial dilutions of the test compound (this compound) and the positive control (Nipecotic acid) in assay buffer. A typical concentration range would be from 1 nM to 100 µM.
-
Prepare the [³H]GABA solution in assay buffer at a final concentration of approximately 30 nM.
-
-
GABA Uptake Assay:
-
On the day of the assay, aspirate the culture medium from the wells.
-
Wash the cells twice with 200 µL of pre-warmed assay buffer.
-
Add 100 µL of the test compound or control dilutions to the respective wells. Include wells with buffer only for total uptake and wells with a high concentration of a known inhibitor for non-specific uptake.
-
Pre-incubate the plate for 10-15 minutes at room temperature.
-
Initiate the uptake by adding 100 µL of the [³H]GABA solution to each well.
-
Incubate for a defined period (e.g., 10 minutes) at room temperature. This time should be within the linear range of GABA uptake.
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold assay buffer.
-
-
Quantification and Data Analysis:
-
Lyse the cells by adding 100 µL of a suitable lysis buffer (e.g., 0.1 M NaOH) to each well.
-
Transfer the lysate to scintillation vials, add 4 mL of scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Selectivity Profiling against other GABA Transporters
To be a viable drug candidate, selectivity for GAT-1 over other GAT subtypes is often desirable. This protocol is a variation of Protocol 1, using cell lines that express GAT-2, GAT-3, or BGT-1.
Procedure:
-
Repeat the [³H]GABA uptake assay as described in Protocol 1 using cell lines stably expressing hGAT-2, hGAT-3, and hBGT-1.
-
Determine the IC₅₀ values for this compound against each transporter subtype.
-
Calculate the selectivity ratio by dividing the IC₅₀ for the off-target transporter by the IC₅₀ for GAT-1. A higher ratio indicates greater selectivity for GAT-1.
Expected Results and Interpretation
The primary outcome of these experiments will be the IC₅₀ values of this compound against the different GABA transporters.
| Transporter Subtype | Hypothetical IC₅₀ (µM) | Selectivity vs. GAT-1 |
| GAT-1 | 5.2 | - |
| GAT-2 | >100 | >19-fold |
| GAT-3 | 78.5 | 15-fold |
| BGT-1 | >100 | >19-fold |
Interpretation:
-
An IC₅₀ value in the low micromolar to nanomolar range for GAT-1 would indicate that the 5-azaspiro[3.4]octane-2-carboxylic acid scaffold is a promising starting point for a GAT-1 inhibitor program.
-
High IC₅₀ values for GAT-2, GAT-3, and BGT-1, resulting in significant selectivity ratios, would suggest that the compound has a desirable selectivity profile, which can reduce the potential for off-target side effects.
Conclusion and Future Directions
The rigid, three-dimensional structure of this compound makes it a compelling scaffold for the design of novel GAT-1 inhibitors. The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of this and similar compounds. Positive results from these assays would warrant further investigation, including:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of 5-azaspiro[3.4]octane-2-carboxylic acid to optimize potency and selectivity.
-
In Vivo Efficacy Studies: Evaluating promising compounds in animal models of epilepsy or other relevant neurological disorders.
-
Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and safety of lead candidates.
By leveraging the unique structural features of spirocyclic amino acids, researchers can explore new chemical space in the quest for the next generation of therapeutics for neurological disorders.
References
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Sarup, A., Larsson, O. M., & Schousboe, A. (2000). GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. Current medicinal chemistry, 7(9), 1049-1067. [Link]
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Silverman, R. B., & Subramanian, K. (2018). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. Accounts of chemical research, 51(12), 3047-3056. [Link]
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Carreira, E. M., & Rogers-Evans, M. (2013). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Organic letters, 15(15), 3876-3879. [Link]
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Dandapani, S., & Marcaurelle, L. A. (2015). Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In Topics in Heterocyclic Chemistry (Vol. 42, pp. 1-28). Springer, Berlin, Heidelberg. [Link]
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Skerritt, J. H., & Johnston, G. A. (1983). Inhibition of GABA uptake. In GABA Receptors (pp. 129-158). Humana Press, Totowa, NJ. [Link]
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Krasavin, M. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 26(11), 3365. [Link]
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Lindsley, C. W., & Wolkenberg, S. E. (2021). Structural basis for selective inhibition of human GABA transporter GAT3. bioRxiv. [Link]
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Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]
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National Center for Biotechnology Information. (n.d.). 5-Oxaspiro[3.4]octane-2-carboxylic acid. In PubChem. Retrieved from [Link]
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Wu, G., Kou, B., Tang, G., & Hu, T. (2015). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Tetrahedron Letters, 56(50), 7016-7019. [Link]
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Morimoto, Y., & Achiwa, K. (1987). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Chemical & Pharmaceutical Bulletin, 35(9), 3845-3849. [Link]
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LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids. Chemistry LibreTexts. [Link]
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Asymmetric Synthesis of Chiral Azaspiro Compounds: A Detailed Guide for Researchers
Introduction: The Significance of Chiral Azaspiro Compounds in Modern Chemistry
Chiral azaspiro compounds, characterized by a spirocyclic system containing at least one nitrogen atom at the spirocenter or within one of the rings, are a prominent structural motif in a vast array of natural products and pharmacologically active molecules. Their rigid, three-dimensional architecture provides a unique conformational constraint that can lead to enhanced binding affinity and selectivity for biological targets, making them highly sought-after scaffolds in drug discovery.[1] The precise control over the stereochemistry of the spirocenter is paramount, as different enantiomers can exhibit dramatically different biological activities. This guide provides a comprehensive overview of modern asymmetric strategies for the synthesis of these valuable compounds, offering detailed protocols, mechanistic insights, and comparative data to aid researchers in this challenging and rewarding field.
Core Synthetic Strategies: A Mechanistic Overview
The asymmetric construction of the sterically congested quaternary spirocenter in azaspiro compounds can be achieved through several powerful synthetic strategies. The choice of method often depends on the target scaffold, available starting materials, and desired scalability. This guide will focus on three primary approaches:
-
Catalytic Asymmetric Methods: Employing a small amount of a chiral catalyst (organocatalyst, transition-metal complex, or enzyme) to induce enantioselectivity. This is often the most atom-economical and elegant approach.
-
Chiral Auxiliary-Mediated Synthesis: Temporarily incorporating a chiral moiety into the substrate to direct a diastereoselective transformation, followed by its removal.
-
Substrate-Controlled Synthesis (Chiral Pool): Utilizing enantiomerically pure starting materials, where the inherent chirality of the substrate dictates the stereochemical outcome of the spirocyclization.
I. Organocatalytic Asymmetric Synthesis
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of azaspiro compounds, offering mild reaction conditions and avoiding the use of often toxic and expensive transition metals.[2] Chiral phosphoric acids, proline and its derivatives, and bifunctional thioureas/squaramides are among the most successful catalysts in this domain.[2][3]
A. Chiral Phosphoric Acid (CPA) Catalysis
Chiral phosphoric acids, particularly those derived from BINOL and SPINOL, act as bifunctional catalysts, activating both the electrophile and nucleophile through a network of hydrogen bonds within a well-defined chiral pocket.[3][4][5] This dual activation mode enables high levels of stereocontrol in a variety of spirocyclization reactions.
Mechanism of Action: CPA-Catalyzed Pictet-Spengler Reaction
A prime example of CPA catalysis is the enantioselective Pictet-Spengler reaction to form spiroindoline derivatives. The catalyst protonates the imine generated in situ from an aniline derivative and an isatin, rendering it more electrophilic. Simultaneously, the phosphoryl oxygen of the CPA can interact with the nucleophilic indole, positioning it for a stereoselective attack. The bulky substituents on the catalyst backbone effectively shield one face of the imine, directing the nucleophile to the other face and thus controlling the absolute stereochemistry of the newly formed spirocenter.[6][7]
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Application Notes and Protocols for Amide Coupling of 5-Azaspiro[3.4]octane-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is paramount. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as particularly valuable motifs. Their inherent three-dimensionality and conformational rigidity can lead to improved target selectivity, enhanced metabolic stability, and better pharmacokinetic profiles compared to their linear or planar counterparts. 5-Azaspiro[3.4]octane-2-carboxylic acid is a prime example of such a scaffold, offering a unique vectoral projection of substituents from its rigid framework, making it a highly sought-after building block in the design of innovative therapeutics.[1] This guide provides a comprehensive overview of the reaction conditions and detailed protocols for the efficient amide coupling of this valuable synthetic intermediate.
Strategic Considerations for Amide Bond Formation
The formation of an amide bond, while a cornerstone of organic synthesis, requires careful consideration of reagents and conditions to ensure high yields and purity, especially when dealing with complex or sterically hindered substrates. The direct condensation of a carboxylic acid and an amine is generally not feasible due to the formation of a stable ammonium carboxylate salt.[2] Therefore, activation of the carboxylic acid is necessary to facilitate nucleophilic attack by the amine.[3]
Protecting Group Strategy
A critical consideration when working with 5-Azaspiro[3.4]octane-2-carboxylic acid is the presence of the secondary amine within the spirocyclic core. To prevent undesired side reactions, such as self-coupling or reaction with the activated carboxylic acid, protection of this amine is often a prudent preliminary step. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group for amines due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[4]
Comparative Analysis of Common Coupling Reagents
The choice of coupling reagent is pivotal for a successful amide bond formation. Several classes of reagents are widely used, each with its own mechanism, advantages, and disadvantages.
| Coupling Reagent System | Activating Agent | Additive | Base | Common Solvents | Key Advantages & Considerations |
| Carbodiimides | EDC (or DCC) | HOBt or OxymaPure | DIPEA or Et3N | DCM, DMF, MeCN | EDC is water-soluble, simplifying workup.[5] DCC can lead to insoluble dicyclohexylurea (DCU) byproduct.[6] HOBt and its derivatives suppress racemization. |
| Onium Salts (Aminium/Uronium) | HATU, HBTU, HCTU | (Internal) | DIPEA or 2,4,6-Collidine | DMF, NMP, MeCN | Highly efficient and fast reactions.[7] HATU is particularly effective for hindered amino acids.[8] Can be more expensive. Caution is advised as some reagents can be explosive or allergenic.[9] |
| Onium Salts (Phosphonium) | PyBOP, PyAOP | (Internal) | DIPEA | DMF, DCM | Generally less reactive than aminium salts but offer a good balance of reactivity and stability.[7] |
| Acyl Halide Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | None | Pyridine or Et3N | DCM, THF | Highly reactive intermediates.[10] The harsh conditions for acyl chloride formation may not be suitable for sensitive substrates.[3] |
Detailed Experimental Protocols
The following protocols provide step-by-step guidance for the protection of 5-Azaspiro[3.4]octane and its subsequent coupling to a primary amine using a standard carbodiimide-mediated method.
Protocol 1: N-Boc Protection of 5-Azaspiro[3.4]octane
This protocol describes the protection of the secondary amine of the spirocycle, a crucial step before amide coupling.
Caption: Workflow for N-Boc protection.
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve 5-Azaspiro[3.4]octane (1.0 eq) in a mixture of dioxane and water (e.g., 1:1 v/v).
-
Cooling and Base Addition: Cool the solution to 0 °C in an ice bath. Add an aqueous solution of sodium hydroxide (e.g., 1 M, 1.2 eq).
-
Boc₂O Addition: To the stirred solution, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane dropwise.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by adding water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the N-Boc protected 5-Azaspiro[3.4]octane.
Protocol 2: EDC/HOBt Mediated Amide Coupling
This protocol details a widely applicable method for coupling the N-Boc protected 5-Azaspiro[3.4]octane-2-carboxylic acid with a representative primary amine.[11]
Caption: Workflow for EDC/HOBt amide coupling.
Step-by-Step Methodology:
-
Reagent Combination: To a solution of N-Boc-5-Azaspiro[3.4]octane-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt, 1.1 eq) and the desired primary amine (1.0 eq).
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) to the mixture.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
EDC Addition: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq) portion-wise.
-
Reaction: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2x), saturated aqueous sodium bicarbonate (2x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude amide product by flash column chromatography on silica gel.[12]
Mechanism & Rationale
The EDC/HOBt coupling proceeds through a well-established mechanism. The carbodiimide (EDC) first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10] This intermediate is susceptible to racemization and other side reactions. The addition of HOBt traps the activated acid as an HOBt-ester. This ester is more stable than the O-acylisourea but still sufficiently reactive to undergo nucleophilic attack by the amine to form the desired amide bond, regenerating HOBt in the process.[6] The base (DIPEA) is crucial for neutralizing the hydrochloride salt of EDC and any acidic byproducts formed during the reaction.[13]
Caption: Simplified mechanism of EDC/HOBt coupling.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Extend reaction time; consider gentle heating (e.g., 40 °C); ensure anhydrous conditions. |
| Steric hindrance | Switch to a more powerful coupling reagent like HATU or COMU.[8] | |
| Side Product Formation | Racemization | Ensure the reaction is run at 0 °C during the activation step; use of OxymaPure instead of HOBt can sometimes mitigate this. |
| Guanidinylation of the amine | This can occur with excess uronium reagents (e.g., HATU). Use a 1:1 stoichiometry of the coupling reagent to the carboxylic acid.[7] | |
| Difficult Purification | Water-soluble byproducts | Ensure thorough aqueous workup to remove EDC and its urea byproduct. |
| Product instability on silica gel | Consider alternative purification methods such as recrystallization or preparative HPLC.[12] |
Conclusion
The successful incorporation of 5-Azaspiro[3.4]octane-2-carboxylic acid into target molecules via amide bond formation is readily achievable with careful selection of coupling reagents and reaction conditions. The protocols outlined herein, utilizing standard and robust chemical transformations, provide a solid foundation for researchers in drug discovery. While EDC/HOBt represents a reliable and cost-effective choice, for particularly challenging couplings, the use of more potent onium salt-based reagents such as HATU should be considered. As with any synthetic procedure, empirical optimization for each specific substrate combination is key to achieving maximal efficiency and purity.
References
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Institutes of Health.
- Amine to Amide (EDC + HOBt). (n.d.). Common Organic Chemistry.
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2025, August 6). ResearchGate.
- Acid-Amine Coupling using EDCI. (n.d.). Organic Synthesis.
- What is the best technique for amide purification? (2020, November 2). ResearchGate.
- Protecting Groups. (n.d.).
- amide coupling help. (2022, March 24). Reddit.
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- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
- Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
- Amine to Amide (Coupling) - HATU. (n.d.). Common Organic Chemistry.
- Amide Synthesis. (n.d.). Fisher Scientific.
- Protecting Groups. (n.d.). Organic Chemistry Portal.
- Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
- Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023, March 29). eScholarship.org.
- Amide synthesis by acylation. (n.d.). Organic Chemistry Portal.
- Amide formation from carboxylic acid derivatives. (n.d.). Khan Academy.
- Amide bond formation: beyond the myth of coupling reagents. (2008, June 23). Luxembourg Bio Technologies.
- Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. (2025, August 5). ResearchGate.
- oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (n.d.). French-Ukrainian Journal of Chemistry.
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Troubleshooting & Optimization
5-Azaspiro[3.4]octane Synthesis: A Technical Support Guide for Yield Optimization
Welcome to the technical support center for the synthesis of 5-azaspiro[3.4]octane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this valuable spirocyclic scaffold. Here, we address common challenges and frequently asked questions to help you troubleshoot your experiments and improve your synthetic yields. Our approach is grounded in established chemical principles and field-proven insights to ensure you can confidently navigate the complexities of this synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section delves into specific problems you might encounter during the synthesis of 5-azaspiro[3.4]octane and provides actionable solutions based on scientific principles.
Problem 1: Low or No Yield of the Desired Spirocyclic Product
Potential Cause 1: Inefficient Cycloaddition Reaction
The formation of the spirocyclic core often relies on a cycloaddition reaction, such as a [2+2] cycloaddition between a ketene and an imine (the Staudinger reaction) or a [3+2] cycloaddition.[1][2][3] The efficiency of these reactions is highly dependent on the reaction conditions.
Solution:
-
Optimize Reaction Temperature: Cycloaddition reactions can be sensitive to temperature. A temperature that is too low may result in a sluggish reaction, while a temperature that is too high can lead to decomposition of reactants or products. It is recommended to perform a temperature screen to identify the optimal range for your specific substrates.
-
Solvent Selection: The polarity of the solvent can significantly influence the rate and outcome of the cycloaddition. Aprotic solvents of varying polarity, such as toluene, dichloromethane (DCM), or acetonitrile, should be screened. For instance, changing the solvent from ethanol to toluene has been shown to improve yields in some spirocycle syntheses.[4]
-
Catalyst Choice and Loading: If your reaction is catalyzed, the choice of catalyst and its loading are critical. For metal-catalyzed reactions, screening different ligands can also have a profound impact on the yield and stereoselectivity.[5]
Potential Cause 2: Poor Quality of Starting Materials
The purity of your starting materials, such as the azetidine precursor and the cyclization partner, is paramount. Impurities can interfere with the reaction, leading to side products or complete reaction failure.
Solution:
-
Verify Starting Material Purity: Always characterize your starting materials by NMR, LC-MS, and melting point (if applicable) before use.
-
Purification of Precursors: If impurities are detected, purify the starting materials using appropriate techniques such as recrystallization, distillation, or column chromatography. For example, the precursor tert-butyl 3-oxoazetidine-1-carboxylate should be of high purity for subsequent reactions.[6][7]
Potential Cause 3: Incomplete Reaction
Reactions may not go to completion for various reasons, including insufficient reaction time or deactivation of reagents or catalysts.
Solution:
-
Reaction Monitoring: Monitor the progress of your reaction using techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography (GC). This will help you determine the optimal reaction time and confirm that the reaction has reached completion.
-
Extended Reaction Time: If the reaction is proceeding slowly, consider extending the reaction time. However, be mindful of potential product degradation over extended periods.
-
Reagent Addition Strategy: In some cases, slow addition of one of the reactants can help to maintain a low concentration of a reactive intermediate, minimizing side reactions and improving the yield of the desired product.
Frequently Asked Questions (FAQs)
This section addresses broader questions related to the synthesis of 5-azaspiro[3.4]octane.
Q1: What are the most common synthetic routes to 5-azaspiro[3.4]octane?
The synthesis of 5-azaspiro[3.4]octane and its derivatives can be approached through several strategies. One common method involves the construction of the spirocyclic framework via a cycloaddition reaction.[3] Another approach is a multi-step synthesis starting from a suitable azetidine precursor, followed by the annulation of the cyclopentane ring.[8] The choice of route often depends on the desired substitution pattern and the availability of starting materials.
Q2: How can I effectively purify the final 5-azaspiro[3.4]octane product?
Purification of the final product is crucial to obtain a high-purity compound. The choice of purification method will depend on the physical properties of your specific 5-azaspiro[3.4]octane derivative.
-
Column Chromatography: This is a widely used technique for the purification of organic compounds. A systematic screening of different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is recommended to achieve optimal separation.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for purification.
-
Distillation: For liquid products with sufficient thermal stability, distillation under reduced pressure can be an excellent purification method.
Q3: Are there any specific safety precautions I should take during the synthesis?
As with any chemical synthesis, it is essential to follow standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.
-
Fume Hood: Conduct all reactions in a well-ventilated fume hood to avoid inhalation of volatile or hazardous chemicals.
-
Material Safety Data Sheets (MSDS): Consult the MSDS for all reagents and solvents used in the synthesis to be aware of their specific hazards and handling precautions.
Experimental Protocols & Data
Table 1: Troubleshooting Guide for Low Yield in 5-Azaspiro[3.4]octane Synthesis
| Problem | Potential Cause | Recommended Action | Rationale |
| Low Yield | Inefficient Cycloaddition | Optimize temperature, solvent, and catalyst. | Cycloaddition reactions are sensitive to reaction conditions. |
| Poor Starting Material Quality | Characterize and purify precursors. | Impurities can lead to side reactions and lower yields. | |
| Incomplete Reaction | Monitor reaction progress and adjust time. | Ensures the reaction proceeds to completion without product degradation. | |
| Product Degradation | Use milder reaction conditions or reduce reaction time. | Minimizes the formation of decomposition byproducts. |
Diagram 1: General Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
References
Sources
- 1. Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-( Z )-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flo ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04848E [pubs.rsc.org]
- 2. Synthesis of medicinally privileged spiro-β-lactams - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00309D [pubs.rsc.org]
- 6. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]
- 10. Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 14. figshare.com [figshare.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. 1-((Tert-butoxy)carbonyl)-1-azaspiro(3.3)heptane-6-carboxylic acid | C12H19NO4 | CID 56962185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. N-Boc-3-oxoazetidine [oakwoodchemical.com]
- 19. labsolu.ca [labsolu.ca]
- 20. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 21. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Page loading... [wap.guidechem.com]
Technical Support Center: 5-Azaspiro[3.4]octane-2-carboxylic acid HCl
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of 5-Azaspiro[3.4]octane-2-carboxylic acid HCl. The information herein is synthesized from established principles of amino acid chemistry and purification of spirocyclic compounds, tailored to address the specific challenges researchers may encounter with this molecule.
I. Troubleshooting Guide: Common Purification Issues
This section addresses common problems encountered during the purification of 5-Azaspiro[3.4]octane-2-carboxylic acid HCl, offering explanations and actionable solutions.
Scenario 1: Oiling Out During Recrystallization
Question: I am attempting to recrystallize my crude 5-Azaspiro[3.4]octane-2-carboxylic acid HCl, but it separates as an oil instead of forming crystals. What is causing this and how can I fix it?
Answer: "Oiling out" is a common issue when purifying polar, salt-form compounds. It occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a supersaturated liquid phase before it has a chance to form an ordered crystal lattice. The unique, rigid spirocyclic structure combined with the polar carboxylic acid and hydrochloride salt functionalities can make this compound particularly prone to this behavior.
Causality & Solution Workflow:
// Nodes start [label="Crude Product Oils Out\nDuring Cooling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause1 [label="Cause: Solution is too\nconcentrated or cooling\nis too rapid.", fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Cause: Inappropriate\nsolvent system.", fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Cause: Presence of\nhygroscopic impurities.", fillcolor="#FBBC05", fontcolor="#202124"];
solution1a [label="Solution: Add more hot solvent\nto the oil to redissolve.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution1b [label="Solution: Slow down the cooling rate.\n(e.g., use a Dewar flask)", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2a [label="Solution: Use a mixed solvent system.\n(e.g., Alcohol/Anti-solvent)", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2b [label="Solution: Screen alternative solvents.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution3 [label="Solution: Perform an aqueous wash\nor use a drying agent before\nrecrystallization.", fillcolor="#34A853", fontcolor="#FFFFFF"];
end_goal [label="Successful Crystallization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> cause1; start -> cause2; start -> cause3;
cause1 -> solution1a; cause1 -> solution1b; cause2 -> solution2a; cause2 -> solution2b; cause3 -> solution3;
solution1a -> end_goal; solution1b -> end_goal; solution2a -> end_goal; solution2b -> end_goal; solution3 -> end_goal; } dot Troubleshooting Oiling Out
Scenario 2: Low Purity After a Single Recrystallization
Question: My NMR/LC-MS analysis shows significant impurities remaining after one recrystallization. What are the likely impurities and how can I improve the purity?
Answer: The purity of the final product is highly dependent on the nature of the impurities from the synthetic route. For spirocyclic amines, common impurities can include starting materials, diastereomers (if a chiral center is present and not controlled), and byproducts from ring-formation or deprotection steps.[1][2][3]
Potential Impurities and Purification Strategies:
| Potential Impurity | Rationale for Presence | Recommended Purification Strategy |
| Unreacted Starting Materials | Incomplete reaction during synthesis. | Optimize recrystallization solvent to leave starting materials in the mother liquor. If polarity is significantly different, column chromatography may be necessary. |
| Diastereomers | If the synthesis is not stereospecific, different spatial arrangements of the carboxylic acid group can form. | Chiral HPLC or SFC (Supercritical Fluid Chromatography) are often required for separating diastereomers.[4][5][6][7][8] Recrystallization is unlikely to be effective unless a specific diastereomer selectively crystallizes. |
| Deprotection Byproducts | If a protecting group (e.g., Boc) was used on the nitrogen, remnants of the deprotection reagents or byproducts can persist. | An acidic or basic wash during workup, prior to final purification, can remove many of these. Column chromatography can also be effective. |
| Free Base Form | Partial neutralization of the HCl salt.[9][10][11] | Ensure the recrystallization solvent is not basic. A small amount of HCl in the solvent can suppress free base formation.[12] |
Scenario 3: Difficulty with Column Chromatography
Question: I am trying to purify my compound using silica gel column chromatography, but I'm getting poor separation and streaking. What conditions should I use?
Answer: The polar and ionic nature of an amino acid hydrochloride makes it challenging for standard silica gel chromatography. The compound can interact very strongly with the acidic silica, leading to streaking and poor recovery.
Chromatography Troubleshooting Workflow:
// Nodes start [label="Poor Separation on Silica Gel", fillcolor="#EA4335", fontcolor="#FFFFFF"];
problem1 [label="Issue: Strong binding to acidic silica", fillcolor="#FBBC05", fontcolor="#202124"]; solution1a [label="Solution: Use a polar, protic mobile phase\n(e.g., DCM/MeOH with AcOH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution1b [label="Solution: Deactivate silica with a base\n(e.g., pre-flush with solvent containing 1-3% Et3N)", fillcolor="#34A853", fontcolor="#FFFFFF"];
problem2 [label="Issue: Compound is too polar for silica", fillcolor="#FBBC05", fontcolor="#202124"]; solution2 [label="Solution: Consider Reverse-Phase (C18) Chromatography\nwith a water/acetonitrile/TFA mobile phase.", fillcolor="#34A853", fontcolor="#FFFFFF"];
problem3 [label="Issue: Compound is insoluble in loading solvent", fillcolor="#FBBC05", fontcolor="#202124"]; solution3 [label="Solution: Use a dry loading technique.\nAdsorb the compound onto a small amount of silica\nfrom a solvent it is soluble in (e.g., Methanol), evaporate,\nand load the dry powder onto the column.", fillcolor="#34A853", fontcolor="#FFFFFF"];
end_goal [label="Improved Chromatographic Separation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> problem1; start -> problem2; start -> problem3;
problem1 -> solution1a; problem1 -> solution1b; problem2 -> solution2; problem3 -> solution3;
solution1a -> end_goal; solution1b -> end_goal; solution2 -> end_goal; solution3 -> end_goal; } dot Chromatography Troubleshooting
II. Frequently Asked Questions (FAQs)
1. What is the best starting solvent system for recrystallizing 5-Azaspiro[3.4]octane-2-carboxylic acid HCl?
Given the polar, salt-like nature of the compound, a good starting point would be a polar protic solvent.[13][14] A mixed solvent system is often most effective.
-
Primary Solvent (Good Solvent): A solvent in which the compound is soluble when hot.
-
Anti-Solvent (Poor Solvent): A less polar, miscible solvent in which the compound is insoluble.
Recommended Starting Combinations:
-
Methanol / Ethyl Acetate
-
Ethanol / Diethyl Ether
-
Isopropanol / Acetone
2. How can I confirm the purity of my final product?
A combination of analytical techniques is recommended for comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity and detecting impurities.[17][18] A reverse-phase C18 column with a mobile phase of water/acetonitrile and an acid modifier (like formic acid or TFA) is a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the desired product and can help in the identification of impurities.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can detect impurities if they are present in sufficient quantity (>1-5%).
-
Chiral HPLC: If the synthesis could produce multiple stereoisomers, a chiral column is necessary to determine the enantiomeric or diastereomeric purity.[4][5][6][7][8]
3. My compound is a hydrochloride salt. Can I purify the free base instead?
Yes, it is possible to convert the HCl salt to the free base for purification, and then convert it back to the salt if needed.
Protocol: Conversion of HCl Salt to Free Base
-
Dissolution: Dissolve the crude HCl salt in a minimal amount of water.
-
Neutralization: Slowly add a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a weak organic base like triethylamine (TEA), until the pH is neutral (pH ~7).[10][11] Be cautious, as adjusting the pH to the isoelectric point may cause the free amino acid to precipitate.[9][19]
-
Extraction: If the free base is soluble in organic solvents, extract it into a solvent like dichloromethane (DCM) or ethyl acetate.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting free base may be easier to purify by standard silica gel chromatography.
-
Salt Formation (Optional): After purification, the free base can be redissolved in a suitable solvent (like diethyl ether or ethyl acetate) and treated with a solution of HCl in ether or dioxane to precipitate the pure hydrochloride salt.
4. How should I store the purified 5-Azaspiro[3.4]octane-2-carboxylic acid HCl?
Amino acid hydrochlorides are generally stable, but proper storage is crucial to maintain purity.
-
Temperature: Store in a cool, dry place. Refrigeration is often recommended.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation and moisture absorption.[20]
-
Container: Use a tightly sealed container to protect from moisture, as the compound may be hygroscopic.[19]
III. Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add ~20-30 mg of crude material. Add a potential primary solvent (e.g., methanol) dropwise at room temperature until the solid just dissolves. Then, add an anti-solvent (e.g., ethyl acetate) dropwise until the solution becomes cloudy. This indicates a promising mixed solvent system.
-
Dissolution: Place the bulk of the crude material in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent needed to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Hot filter the solution through a fluted filter paper to remove the carbon.
-
Crystallization: Remove the flask from the heat source. If using a mixed solvent system, slowly add the anti-solvent until the solution just begins to turn cloudy.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. For best results, then place it in an ice bath or refrigerator for at least an hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Purity Analysis by HPLC
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition (95:5 A:B).
References
-
Maiyam Group. (2025). Common Solvents for Crystallization - US Labs Guide 2026. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Sciencemadness Discussion Board. (2014). Converting amino acid salts to freebase amino acids?[Link]
-
Noort, D., et al. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. CrystEngComm, 17, 1483-1490. [Link]
-
Teshima, N., & Funatsu, T. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules, 27(14), 4467. [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. [Link]
-
Quora. (2017). What is the best solvent for recrystallization?[Link]
-
ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?[Link]
-
Unknown. Crystallization Solvents.pdf. [Link]
-
Ananda, K., & Gopinath, H. (2004). Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Journal of the Serbian Chemical Society, 69(11), 935-940. [Link]
-
Holzgrabe, U., et al. (2016). High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols. Chirality, 28(10), 688-696. [Link]
-
ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine?[Link]
-
Liu, Q., et al. (2020). Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. Analytical and Bioanalytical Chemistry, 412(28), 7849-7860. [Link]
-
International Journal of Scientific & Technology Research. (2019). The Analysis Techniques Of Amino Acid And Protein In Food And Agricultural Products. [Link]
- Google Patents. (1985).
-
ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?[Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Hampton Research. Crystallization Tips. [Link]
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Link]
-
Veeprho. Amine Impurities and Related Compound. [Link]
-
Lupine Publishers. (2018). Mini Review Important Factors Influencing Protein Crystallization. Biomedical Journal of Scientific & Technical Research. [Link]
- Google Patents. (1992). EP0477991B1 - Process for producing crystals of salt of acidic amino acid and basic amino acid.
-
ResearchGate. (2021). How to free the Base from Cystamine/Cysteamine Hydrochloric Salt?[Link]
- Google Patents. (2003). JP2003137850A - Method for producing amino acid ester hydrochloride.
-
Organic Letters. (2026). Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. [Link]
-
SpiroChem. Impurity Synthesis And Identification. [Link]
-
YouTube. (2021). column chromatography & purification of organic compounds. [Link]
-
University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]
-
Chiral Technologies. Direct Stereoselective Separations of Free Amino Acids on Quinine. [Link]
-
Beilstein Journal of Organic Chemistry. (2010). Identification and synthesis of impurities formed during sertindole preparation. [Link]
-
Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]
-
Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]
-
Organo. Separation and Refining of Amino acids. [Link]
-
Nature Communications. (2022). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. [Link]
-
PubMed. (1983). Stability of Amino Acids and the Availability of Acid in Total Parenteral Nutrition Solutions Containing Hydrochloric Acid. [Link]
-
Organic Letters. (2026). Direct Amidation of Tertiary N-Benzylamines. [Link]
-
Contract Pharma. (2024). Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study. [Link]
-
International Journal of Neonatal Screening. (2019). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. [Link]
-
ResearchGate. (2025). Stabilization of a monoclonal antibody during purification and formulation by addition of basic amino acid excipients. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Impurity Synthesis And Identification | SpiroChem [spirochem.com]
- 3. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chiraltech.com [chiraltech.com]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
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- 20. biomedgrid.com [biomedgrid.com]
Technical Support Center: Synthesis of Spirocyclic Compounds
Welcome to the technical support center for the synthesis of spirocyclic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of these structurally complex molecules.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during spirocyclization reactions.
Issue 1: Low to No Product Yield
Question: I am attempting a spirocyclization reaction (e.g., intramolecular Michael addition, dearomative spirocyclization) and observing very low or no formation of the desired spirocyclic product. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield in a spirocyclization reaction can stem from several factors, ranging from substrate reactivity to reaction conditions. Here is a systematic approach to troubleshooting this issue:
Potential Causes & Solutions:
-
Insufficient Reactivity of the Nucleophile or Electrophile: The formation of the spirocenter often requires a delicate balance of electronic and steric factors.
-
Troubleshooting:
-
Activate the Nucleophile: If your reaction involves a carbon nucleophile (e.g., enolate), consider using a stronger, non-nucleophilic base or changing the counter-ion. For instance, switching from sodium to lithium or potassium bases can alter the aggregation state and reactivity of the enolate.
-
Activate the Electrophile: For reactions involving electrophilic activation, such as acid-catalyzed spiroketalization, ensure the acid catalyst is of appropriate strength and not being quenched by other functionalities in the molecule. Consider using a stronger Lewis or Brønsted acid.
-
-
-
Sub-optimal Reaction Conditions: The chosen temperature, reaction time, and concentration may not be ideal for your specific substrate.
-
Troubleshooting:
-
Temperature: Systematically screen a range of temperatures. Lower temperatures may be necessary to minimize side reactions, while higher temperatures might be required to overcome the activation energy barrier.
-
Concentration: For intramolecular reactions, high dilution conditions can favor the desired cyclization over intermolecular side reactions like polymerization.
-
Solvent: The polarity and coordinating ability of the solvent can significantly impact the reaction rate and outcome. Screen a variety of solvents.
-
-
-
Inefficient Catalyst or Reagent: The chosen catalyst, ligand, or reagents may not be optimal for the transformation.
-
Troubleshooting:
-
Catalyst/Ligand Screening: For metal-catalyzed reactions, screen a variety of ligands. For instance, in nickel-catalyzed enantioselective lactone α-spirocyclization, different Mandyphos ligands can significantly impact both yield and enantioselectivity.[1][2][3][4]
-
Reagent Stoichiometry: Vary the stoichiometry of the reagents. An excess of one reactant may be necessary to drive the reaction to completion.
-
-
-
Starting Material Quality: Impurities in the starting materials can inhibit the catalyst or lead to side reactions.
-
Troubleshooting:
-
Ensure the purity of your starting materials through appropriate purification techniques such as recrystallization or column chromatography.
-
-
-
Product Decomposition: The desired spirocyclic product may be unstable under the reaction or workup conditions.
-
Troubleshooting:
-
Monitor the reaction progress by taking aliquots at different time points to check for product formation and subsequent decomposition.
-
If decomposition is observed, consider a milder workup procedure (e.g., using a buffered aqueous solution) or shortening the reaction time.
-
-
Issue 2: Poor Stereoselectivity (Diastereoselectivity and Enantioselectivity)
Question: My spirocyclization reaction is producing a mixture of diastereomers or enantiomers with low selectivity. How can I improve the stereochemical outcome?
Answer: Achieving high stereoselectivity is a common and critical challenge in spirocycle synthesis. The spatial arrangement of substituents around the spirocenter is influenced by a multitude of factors.
Troubleshooting Diastereoselectivity:
-
Substrate Control: The conformation of the acyclic precursor can strongly influence the facial selectivity of the cyclization.
-
Troubleshooting:
-
Protecting Groups: Introduce or modify protecting groups to create steric bias, favoring the approach of a reagent from a specific face of the molecule. Bulky protecting groups are often used for this purpose.[5]
-
Conformational Locks: Incorporate structural elements that restrict the conformational freedom of the substrate, pre-organizing it for the desired cyclization pathway.
-
-
-
Reagent and Catalyst Control: The choice of reagents and catalysts is paramount in directing the stereochemical outcome.
-
Troubleshooting:
-
Chiral Auxiliaries: Employ a chiral auxiliary that can be attached to the substrate, direct the stereoselective cyclization, and then be removed.
-
Chiral Catalysts: In asymmetric catalysis, screen a variety of chiral ligands and catalysts. The structure of the catalyst can create a chiral environment that favors the formation of one enantiomer. For example, in organocatalytic Michael/aldol cascade reactions, different organocatalysts can lead to different diastereomers and enantiomers.[6][7]
-
Lewis Acids/Bases: The choice of Lewis acid or base can significantly impact diastereoselectivity in reactions like intramolecular aldol cyclizations. Screen a range of Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) or bases (e.g., LDA, KHMDS).[5]
-
-
-
Reaction Condition Optimization:
-
Troubleshooting:
-
Temperature: Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lowest activation energy.[5]
-
Solvent: The polarity and coordinating ability of the solvent can influence the transition state geometry. A systematic solvent screen is recommended.
-
-
Troubleshooting Enantioselectivity:
-
Catalyst and Ligand Selection: The choice of a chiral catalyst is the most critical factor for achieving high enantioselectivity.
-
Troubleshooting:
-
Ligand Modification: Fine-tune the electronic and steric properties of the chiral ligand. Even subtle changes to the ligand structure can have a profound impact on enantioselectivity.
-
Counter-ion Effects: In some catalyses, the counter-ion can play a significant role in the stereodetermining step. Consider screening different counter-ions.
-
Catalyst Loading: While not always directly impacting enantioselectivity, optimizing the catalyst loading can improve the overall efficiency and reproducibility of the reaction.
-
-
Issue 3: Difficulty with Purification
Question: I have successfully synthesized my spirocyclic compound, but I am struggling to purify it from byproducts or separate a mixture of diastereomers. What are the best strategies for purification?
Answer: The purification of spirocyclic compounds, especially the separation of stereoisomers, can be a significant hurdle.
Strategies for Purifying Spirocyclic Compounds:
-
Chromatographic Methods:
-
Flash Column Chromatography: This is the most common method for separating diastereomers on a preparative scale.[1][8]
-
Troubleshooting:
-
Solvent System Optimization: A thorough screening of the mobile phase is crucial. A gradient elution may be necessary to achieve separation.
-
Stationary Phase: While silica gel is the most common stationary phase, consider using other options like alumina or reversed-phase C18 silica for challenging separations.[9]
-
-
-
Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC): These are the go-to methods for separating enantiomers.
-
Troubleshooting:
-
Chiral Stationary Phase (CSP) Screening: The choice of the chiral column is critical. Screen a variety of CSPs to find one that provides adequate separation for your specific compound.
-
Mobile Phase Optimization: The composition of the mobile phase can significantly affect the resolution.
-
-
-
-
Crystallization Techniques:
-
Diastereomeric Salt Crystallization: For racemic mixtures of acidic or basic compounds, reaction with a chiral resolving agent can form diastereomeric salts with different solubilities, allowing for separation by crystallization.[10]
-
Preferential Crystallization: In some cases, one diastereomer may be more prone to crystallization than the others, allowing for its selective removal from the mixture.
-
-
Chemical Derivatization:
-
Temporarily converting a mixture of diastereomers or enantiomers into a new set of derivatives with more distinct physical properties can facilitate separation. After separation, the original functionality can be regenerated.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for constructing the spirocyclic core?
A1: The primary strategies include:
-
Intramolecular Cyclizations: This involves the formation of the second ring from a precursor that already contains one of the rings. Examples include intramolecular aldol reactions, Michael additions, and radical cyclizations.[6][7][11][12][13][14]
-
Cycloaddition Reactions: Reactions like the Diels-Alder and [3+2] cycloadditions are powerful tools for constructing spirocycles with high stereocontrol.[15]
-
Rearrangement Reactions: Certain molecular rearrangements can lead to the formation of a spirocenter.
-
Transition-Metal-Catalyzed Reactions: A wide range of transition metals are used to catalyze various spirocyclization reactions, often with high efficiency and selectivity.
-
Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful strategy for enantioselective spirocycle synthesis.[16][17]
Q2: How can I effectively use Ring-Closing Metathesis (RCM) for spirocycle synthesis?
A2: RCM is a powerful tool for forming one of the rings in a spirocyclic system. To use it effectively:
-
Substrate Design: The diene precursor must be designed to favor the intramolecular RCM reaction over intermolecular oligomerization. This is often achieved by incorporating a "gem-dialkyl effect" or other conformational constraints near the reacting alkenes.
-
Catalyst Choice: Second-generation Grubbs and Hoveyda-Grubbs catalysts are commonly used and offer good functional group tolerance.
-
Reaction Conditions: RCM reactions are typically run at high dilution to favor the intramolecular pathway. The choice of solvent and temperature can also be critical for optimizing the yield.[18][19][20]
Q3: What are the key considerations for dearomative spirocyclization reactions?
A3: Dearomative spirocyclization is a powerful strategy for rapidly building molecular complexity. Key considerations include:
-
Activation of the Aromatic Ring: The aromatic ring typically needs to be activated towards nucleophilic attack. This can be achieved through the use of electron-withdrawing groups on the aromatic ring or by using highly reactive electrophiles.
-
Choice of Nucleophile: The intramolecular nucleophile must be positioned to attack the aromatic ring at the desired position to form the spirocenter.
-
Reaction Conditions: The reaction conditions, including the choice of catalyst and solvent, can be crucial for controlling the regioselectivity and stereoselectivity of the cyclization.[21][22][23][24][25][26]
Experimental Protocols
Protocol 1: Organocatalytic Michael/Aldol Cascade for Spiro[cyclohexane-1,3'-indolin]-2'-one Synthesis
This protocol describes a general procedure for the enantioselective synthesis of a spirooxindole derivative via an organocatalytic cascade reaction.[6][27]
Materials:
-
Substituted oxindole
-
α,β-Unsaturated aldehyde
-
Organocatalyst (e.g., a chiral secondary amine like a prolinol derivative)
-
Solvent (e.g., DMF, CH₂Cl₂, Toluene)
-
Acidic co-catalyst (optional, e.g., benzoic acid)
Procedure:
-
To a solution of the oxindole (1.0 eq) in the chosen solvent, add the organocatalyst (0.1-0.2 eq).
-
If using, add the acidic co-catalyst (0.1-0.2 eq).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the α,β-unsaturated aldehyde (1.2-1.5 eq) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired spirocyclic product.
Protocol 2: Diastereoselective Intramolecular Aldol Reaction for Spirocycle Formation
This protocol outlines a general procedure for a base-mediated intramolecular aldol cyclization to form a spirocyclic ketone.
Materials:
-
Acyclic diketone precursor
-
Base (e.g., LDA, KHMDS, or a milder base like K₂CO₃)
-
Anhydrous solvent (e.g., THF, Et₂O)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
Procedure:
-
Dissolve the acyclic diketone precursor (1.0 eq) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
Slowly add the base (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at the low temperature for the optimized reaction time, monitoring the progress by TLC or LC-MS.
-
Quench the reaction by adding the quenching solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the spirocyclic aldol product.
Data and Workflow Visualizations
Table 1: Troubleshooting Poor Diastereoselectivity in Spirocyclization
| Potential Cause | Troubleshooting Strategy | Rationale |
| Substrate Conformation | Modify protecting groups (e.g., introduce bulkier groups). | Alters the steric environment, favoring one transition state over another. |
| Reaction Temperature | Screen a range of temperatures, often lower temperatures are beneficial. | Lower temperatures increase the energy difference between competing transition states, enhancing selectivity. |
| Solvent Effects | Screen solvents of varying polarity and coordinating ability. | The solvent can influence the stability and geometry of the transition state. |
| Lewis Acid/Base Choice | Test a variety of Lewis acids (e.g., TiCl₄, SnCl₄) or bases (e.g., LDA, KHMDS). | The nature of the acid or base can significantly alter the reaction pathway and stereochemical outcome.[5] |
| Chiral Catalyst/Auxiliary | Screen different chiral catalysts or auxiliaries. | The chiral environment provided by the catalyst or auxiliary directs the stereochemistry of the reaction. |
Diagram 1: Decision Tree for Troubleshooting Low Yield in Spirocyclization
Caption: A systematic workflow for troubleshooting low-yield spirocyclization reactions.
Diagram 2: General Workflow for Asymmetric Spirocyclization
Caption: A simplified workflow for a typical asymmetric spirocyclization experiment.
References
- (2025). A sequential Claisen/ring-closing metathesis approach to the synthesis of spirocyclic cyclopentanes and cyclohexanes.
- Chen, R., Qiu, D., Lei, X., Niu, Y., Hua, Y., Peng, H., ... & Zhang, Y. (2022). Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions of Enones: Stereoselective Total and Formal Syntheses of α-Chamigrene, β-Chamigrene, Laurencenone C, Colletoic Acid, and Omphalic Acid. Journal of the American Chemical Society, 144(3), 1236-1245.
- (n.d.). Intramolecular synthesis of spirocyclic aldol products 4, including...
- (n.d.). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl).
- (2017).
- (2025).
- (2025). Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations.
- (n.d.). Catalytic enantioselective synthesis of chiral spirocyclic 1,3-diketones via organo-cation catalysis.
- (2023). Highly Diastereoselective Multicomponent Synthesis of Spirocyclopropyl Oxindoles Enabled by Rare-Earth Metal Salts. Organic Letters.
- (2015). Highly Diastereoselective Synthesis of Spiropyrazolones. Molecules, 20(5), 8666-8677.
- (n.d.).
- (n.d.). The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. Santai Technologies Inc.
- (n.d.). Enantioselective Synthesis of Spiro Heterocycles.
- (n.d.). Enantio- and diastereo-selective synthesis of spirocyclic compounds. Journal of the Chemical Society, Perkin Transactions 1.
- (2023). Synthesis of 5-spirocycle camptothecin using ring-closing metathesis strategy. Journal of Heterocyclic Chemistry, 60(5).
- (2023). Ir-Catalyzed Asymmetric Cascade Allylation/Spiroketalization Reaction for Stereoselective Synthesis of Oxazoline-Spiroketals. Organic Letters.
- (2012). Enantioselective Synthesis of Spiro[cyclohexane-1,3′-indolin]-2′-ones Containing Multiple Stereocenters via Organocatalytic Michael/Aldol Cascade Reactions. Organic Letters, 14(17), 4434-4437.
- (2014). Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols.
- (n.d.). Spiroketalization using late transition metal salt complexes.
- (2024). Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. Organic Letters.
- (2022). Mechanistic Investigation on Dearomative Spirocyclization of Arenes with α-Diazoamide under Boron Catalysis.
- (2025). Catalytic asymmetric synthesis of (N, N)- spiroketal via Pd-catalyzed enantioconvergent aminocarbonylation and dearomative nucleophilic aza-addition.
- (n.d.). AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Technologies Inc.
- (n.d.). Metal-Catalyzed Regioselective Oxy-Functionalization of Internal Alkynes: An Entry into Ketones, Acetals, and Spiroketals. Organic Letters.
- (2024).
- (2007). Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. Journal of the American Chemical Society, 129(46), 14192-14193.
- (n.d.).
- (2021). New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. Molecules, 26(19), 6035.
- (2022). Stereoselective Synthesis of Spiro-Decalin Oxindole Derivatives via Sequential Organocatalytic Michael–Domino Michael/Aldol Reaction. The Journal of Organic Chemistry.
- (n.d.). Dearomative spirocyclization of ynamides.
- (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry, 20, 152.
- (n.d.).
- (2024).
- (2025). Enantioselective Synthesis of Spirocyclic Isoxazolones Using a Conia-Ene Type Reaction. The Journal of Organic Chemistry.
- (n.d.).
- (n.d.). Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Organic Syntheses Procedure.
- (2023).
- (n.d.). Enantioselective Organocatalyzed Cascade Dearomatizing Spirocycloaddition Reactions of Indole-Ynones.
- (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones.
- (n.d.). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery.
- (2025). Selected Synthetic Strategies to Spirocyclics.
- (n.d.). Organic Letters Ahead of Print.
Sources
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Azaspiro Compound Synthesis: A Technical Support Center for Reaction Time Optimization
Welcome to the technical support center for the synthesis of azaspiro compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing these unique three-dimensional scaffolds. The inherent structural rigidity and novel exit vectors of azaspirocycles make them highly sought-after in medicinal chemistry, yet their synthesis can present significant challenges, particularly in achieving optimal reaction times and yields.[1]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The advice herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.
Troubleshooting Guide: Diagnosing and Resolving Slow Reactions
Unraveling the cause of a sluggish or stalled reaction is paramount to successful synthesis. This section provides a systematic approach to troubleshooting common issues that lead to extended reaction times.
My reaction is incredibly slow or has stalled. What are the first things I should check?
When a reaction is not proceeding as expected, a methodical evaluation of the reaction parameters is crucial. Often, the root cause can be traced back to one of the following fundamental aspects of the experimental setup.
-
Reagent Purity and Stability: Impurities in starting materials or degradation of reagents can inhibit catalytic cycles or introduce side reactions. It's essential to ensure the purity of your substrates and the activity of your catalysts. For instance, some donor-acceptor cyclopropanes are known to be susceptible to ring-opening under basic conditions, and their stability can be compromised even during characterization in solvents like CDCl3 or upon storage at room temperature.[2]
-
Solvent Quality: The presence of water or other impurities in the solvent can deactivate sensitive reagents and catalysts, such as Lewis acids (e.g., AlCl₃, BF₃, SnCl₄).[1] Ensure your solvents are appropriately dried and degassed, especially for reactions sensitive to moisture and oxygen.
-
Reaction Concentration: Dilute reaction conditions can significantly slow down bimolecular or higher-order reactions.[3] If you have significantly diluted the reaction compared to a literature procedure, consider increasing the concentration of your reactants.
-
Temperature Control: Inaccurate temperature monitoring or fluctuations can drastically affect reaction rates. Verify the calibration of your thermocouple or thermometer and ensure uniform heating of the reaction vessel. Remember that for many reactions, an increase in temperature will increase the reaction rate.[4]
Frequently Asked Questions (FAQs) for Optimizing Reaction Times
This section addresses specific questions related to common synthetic strategies for constructing azaspiro compounds.
General Optimization Strategies
Q1: My initial attempts at an azaspirocyclization are giving low yields and taking a very long time. What general strategies can I employ to optimize the reaction time?
A1: Optimizing a new reaction requires a multi-faceted approach. Consider the following key parameters:
-
Catalyst Selection: The choice of catalyst is critical. For instance, in cascade nucleophilic additions for the synthesis of certain spirocycles, cobalt has been shown to be a superior metal catalyst compared to other group 9 metals.[1] For reactions involving Lewis acid catalysis, water-resistant options like Scandium(III) triflate [Sc(OTf)₃] can be advantageous, especially in aqueous environments.[1]
-
Solvent Effects: The polarity and coordinating ability of the solvent can dramatically influence reaction kinetics by stabilizing or destabilizing reactants and transition states.[4][5] A systematic screen of solvents with varying dielectric constants and coordinating properties is often a valuable exercise. For example, in the synthesis of substituted piperidines, ethanol was found to accelerate the reaction rate compared to methanol.[4][6]
-
Temperature Adjustment: Increasing the reaction temperature is a common method to accelerate slow reactions.[4] However, be mindful of potential side reactions or decomposition of starting materials and products at elevated temperatures. A careful temperature screen, for example from room temperature up to the boiling point of the solvent, can help identify the optimal balance.
-
Concentration Effects: As mentioned in the troubleshooting section, reactant concentration plays a significant role in reaction kinetics, particularly for reactions with second-order or higher rate laws.[3] If a reaction is sluggish, carefully increasing the concentration of the limiting reagent can sometimes lead to a significant rate enhancement.
Specific Synthetic Methods
Q2: I am attempting an aza-Piancatelli rearrangement to synthesize a 5-azaspirocycle, but the reaction is not proceeding efficiently. What factors should I investigate?
A2: The aza-Piancatelli rearrangement is a powerful tool for synthesizing 4-amino-cyclopent-2-enones and can be adapted for azaspirocycle synthesis.[7][8][9] If you are facing challenges with reaction time, consider the following:
-
Catalyst Choice and Loading: This reaction is often catalyzed by Lewis acids. Lanthanoid salts, such as Dysprosium(III) triflate (Dy(OTf)₃), are effective catalysts that can selectively activate 2-furaldehydes in the presence of nucleophilic amines.[7] While Scandium(III) triflate (Sc(OTf)₃) can also be used, Dy(OTf)₃ is often preferred due to its lower cost for similar performance.[7] Optimizing the catalyst loading (typically around 5 mol%) is also crucial.
-
Temperature: The aza-Piancatelli rearrangement is often performed at elevated temperatures, for example, at 80 °C in acetonitrile.[7] Insufficient heating can be a reason for a slow reaction.
-
Substrate Electronic and Steric Effects: The electronic properties and steric hindrance of both the 2-furylcarbinol and the amine can impact the reaction rate. Electron-donating groups on the aniline may increase its nucleophilicity and accelerate the initial attack, while bulky substituents on either reactant can hinder the reaction.[10]
Q3: My intramolecular Schmidt reaction for the synthesis of an azaspirocycle is sluggish. How can I improve the reaction rate?
A3: The intramolecular Schmidt reaction is a valuable method for constructing nitrogen-containing rings.[11][12][13] To optimize the reaction time, focus on these aspects:
-
Acid Catalyst: The Schmidt reaction is acid-catalyzed. While traditionally strong protic acids like sulfuric acid have been used, modern methods often employ Lewis acids.[14] For intramolecular reactions of azido aldehydes or ketones, a variety of protic and Lewis acids can be screened to find the most effective one for your specific substrate.
-
Generation of the Electrophilic Center: The reaction is initiated by the formation of a carbocation or a related electrophilic species that is then trapped by the intramolecular azide.[11] The efficiency of generating this electrophile is key. For instance, in the reaction of azido alkenes, the protonation of the olefin to form a stable carbocation is a critical step.[11] The choice of acid and solvent can significantly influence this step.
-
Substrate Structure: The distance and geometric relationship between the azide and the electrophilic center are crucial for an efficient intramolecular reaction. If the linker is too rigid or too floppy, the intramolecular cyclization may be slow or disfavored.
Q4: I am using a tandem Ugi/electrophilic ipso-iodocyclization to build an azaspiro[4.5]trienone library, but the overall process is slow. Where are the likely bottlenecks?
A4: Tandem reactions, while efficient, can have complex kinetics.[15] In this specific sequence, potential rate-limiting steps could be:
-
The Ugi Four-Component Condensation (U4CC): The rate of the Ugi reaction can be influenced by the reactivity of the individual components (aldehyde, amine, carboxylic acid, and isocyanide). Sterically hindered components can slow down the reaction.
-
The ipso-Iodocyclization: This step involves the electrophilic attack of iodine on the electron-rich aromatic ring. The electronic properties of the p-anisidine derivative are critical. Electron-donating substituents on the ring will activate it towards electrophilic attack and likely speed up the cyclization. Conversely, electron-withdrawing groups would disfavor this step. The choice of iodine source and any additives can also play a role.
Quantitative Data Summary
Optimizing reaction conditions often involves a systematic variation of parameters. The following table provides a conceptual framework for how reaction parameters can influence reaction times, based on general principles and observations from the literature.
| Parameter | Condition A | Expected Outcome A (Relative Rate) | Condition B | Expected Outcome B (Relative Rate) | Rationale |
| Temperature | 20 °C | Slower | 40 °C | Faster | Increased temperature generally increases reaction rates by providing more kinetic energy to the molecules.[4] |
| Solvent Polarity | Methanol (ε = 32.7) | Slower (for some reactions) | Ethanol (ε = 24.55) | Faster (for some reactions) | The effect of solvent polarity is highly dependent on the specific reaction mechanism and the relative stabilization of the reactants and the transition state.[4][6] |
| Catalyst | Other Group 9 Metals | Slower | Cobalt Catalyst | Faster | For specific cascade nucleophilic additions, cobalt has been identified as a more effective catalyst.[1] |
| Concentration | 0.002 M | Very Slow | 0.1 M | Significantly Faster | For bimolecular reactions, the rate is proportional to the concentration of the reactants.[3] |
Experimental Protocols
Protocol 1: General Screening of Reaction Conditions for a Slow Azaspirocyclization
This protocol outlines a systematic approach to optimize a sluggish reaction.
-
Setup: Prepare multiple small-scale reactions (e.g., 0.1 mmol) in parallel in reaction vials.
-
Solvent Screen: Set up identical reactions in a range of anhydrous solvents with varying polarities (e.g., Toluene, Dichloromethane, Acetonitrile, Tetrahydrofuran, 1,4-Dioxane).
-
Temperature Screen: For the most promising solvent(s), set up reactions at different temperatures (e.g., Room Temperature, 40 °C, 60 °C, 80 °C, and reflux).
-
Catalyst Screen: If the reaction is catalyzed, screen a panel of relevant catalysts (e.g., different Lewis acids, transition metal catalysts) at a fixed temperature and solvent.
-
Concentration Screen: Using the best solvent, temperature, and catalyst combination, vary the concentration of the reactants (e.g., 0.05 M, 0.1 M, 0.2 M, 0.5 M).
-
Monitoring: Monitor the progress of each reaction by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS, ¹H NMR of aliquots) at regular time intervals.
-
Analysis: Compare the reaction rates and yields across the different conditions to identify the optimal parameters.
Visualizing Optimization Workflows
The following diagrams illustrate the logical flow of troubleshooting and optimization processes.
Caption: A workflow for initial troubleshooting of slow reactions.
Caption: A sequential strategy for reaction optimization.
References
-
Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
- McMurry, J. E., & Fleming, M. P. (1974). A new method for the reductive coupling of carbonyls to olefins. Synthesis and reactions of tetrasubstituted ethylenes. The Journal of Organic Chemistry, 39(23), 3303-3307.
- Dake, G. (n.d.). Recent review about construction of azaspirocycles.
-
Convergent Azaspirocyclization of Bromoarenes with N-Tosylhydrazones by a Palladium Catalyst. (2021). ACS Catalysis, 11(16), 10337-10344. [Link]
-
Synthesis of 8-oxa-2-azaspiro[4.5]decane. (2025). ResearchGate. [Link]
-
Efficient Construction of Azaspiro[4.5]trienone Libraries via Tandem Ugi 4CC/Electrophilic ipso-Iodocyclization in One-Pot. (2015). ACS Combinatorial Science, 17(8), 467-473. [Link]
-
Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. (2011). Organic Letters, 13(24), 6432-6435. [Link]
-
Mechanism of the Aza-Piancatelli Reaction: Scope and Limitations of Furan Substitution in Donor–Acceptor Stenhouse Adduct Synthesis. (2022). National Institutes of Health. [Link]
- Solvent Effects on Crystallization Kinetics: Investigating Trends across Scales, Methods, and Process Analytical Technologies. (n.d.). Rowan University.
- Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. (n.d.).
-
The Piancatelli Rearrangement: New Applications for an Intriguing Reaction. (2013). MDPI. [Link]
-
Rapid Optimization of an ICE Inhibitor Synthesis Using Multiple Reaction Conditions in a Parallel Array. (n.d.). PubMed. [Link]
- Multigram synthesis and physicochemical evaluation of (oxa)azaspiro[2.n]alkane building blocks. (n.d.). RSC Publishing.
- Tandem Synthesis of 2-Azaspiro[4.5]deca-1,6,9-trien-8-ones Based on Tf2O-Promoted Activation of N-(2-Propyn-1-yl) Amides. (n.d.).
-
Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis. (2006). CHIMIA International Journal for Chemistry, 60(5), 276-282. [Link]
- Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. (n.d.). ChemRxiv.
- Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. (n.d.).
-
Intramolecular and Intermolecular Schmidt Reactions of Alkyl Azides with Aldehydes. (n.d.). National Institutes of Health. [Link]
- 5-Azaspirocycles (46, n = 1) via aza-Piancatelli rearrangement. (n.d.).
-
Tandem Synthesis of 2-Azaspiro[4.5]deca-1,6,9-trien-8-ones Based on Tf2O-Promoted Activation of N-(2-Propyn-1-yl) Amides. (2023). PubMed. [Link]
- Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. (n.d.). Organic Letters.
-
Schmidt Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry. [Link]
-
Piancatelli rearrangement. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
- Solvent effects on kinetics of solution-mediated transition of stearic acid polymorphs. (n.d.). The Hebrew University of Jerusalem.
- Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. (n.d.).
- Schedule optimization for chemical library synthesis. (n.d.). DSpace@MIT.
-
Schmidt Reaction. (2023). Chemistry LibreTexts. [Link]
- Recent Advances in Biocatalytic Dearomative Spirocycliz
-
The Piancatelli Rearrangement: New Applications for an Intriguing Reaction. (2013). ResearchGate. [Link]
-
Diversity-oriented synthesis of azaspirocycles. (2004). PubMed. [Link]
- Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. (n.d.). Asian Journal of Green Chemistry.
-
Enantioselective organic reaction not working. (2015). Chemistry Stack Exchange. [Link]
- Solvent effects on the kinetics and reactivity trends of base-catalyzed hydrolysis of some chromen-2-one indicator dyes at different temperatures. (2011).
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Technical Support Center: 5-Azaspiro[3.4]octane-2-carboxylic Acid Derivatization
To: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist Subject: Troubleshooting Guide for Side Reactions in the Derivatization of 5-Azaspiro[3.4]octane-2-carboxylic Acid
This guide provides in-depth troubleshooting for common side reactions encountered during the derivatization of 5-azaspiro[3.4]octane-2-carboxylic acid, a crucial building block in modern medicinal chemistry. The unique spirocyclic structure and the presence of both a secondary amine and a carboxylic acid present specific challenges. This document is structured as a series of frequently asked questions (FAQs) to directly address issues you may face in the laboratory.
Section 1: Amide Coupling Reactions
Amide bond formation is the most common derivatization for this scaffold. While seemingly straightforward, several side reactions can compromise yield, purity, and stereochemical integrity.
FAQ 1: My amide coupling reaction has a low yield. What are the primary causes?
A low yield in amide coupling is a frequent issue stemming from several factors, including incomplete activation of the carboxylic acid, deactivation of the amine coupling partner, or suboptimal reaction conditions.[1]
-
Incomplete Carboxylic Acid Activation: The reaction hinges on the conversion of the carboxylic acid to a highly reactive intermediate. If the coupling reagent is degraded, used in insufficient amounts, or is inherently too slow for the substrate, activation will be incomplete.[1]
-
Amine Deactivation: Your amine coupling partner can be protonated by the acidic starting material, rendering it non-nucleophilic.[1] This is especially problematic with less reactive or sterically hindered amines.
-
Steric Hindrance: The spirocyclic nature of the scaffold, combined with bulky amine partners, can physically impede the reaction, leading to slow or incomplete coupling.[2]
-
Hydrolysis: The activated carboxylic acid intermediate is sensitive to water. Using non-anhydrous solvents or reagents can cause hydrolysis back to the starting carboxylic acid, halting the reaction.[1]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents (e.g., DMF, DCM) and dry reagents. Run the reaction under an inert atmosphere (Nitrogen or Argon).
-
Optimize Reagent Stoichiometry: Typically, 1.0-1.5 equivalents of the coupling reagent and 1.0-1.2 equivalents of the amine are used relative to the carboxylic acid.[1] For difficult couplings, increasing the amount of the amine and coupling reagent may be necessary.
-
Pre-activation: Stir the 5-azaspiro[3.4]octane-2-carboxylic acid with the coupling reagent and a non-nucleophilic base for 15-30 minutes before adding the amine.[1] This ensures the carboxylic acid is fully activated.
-
Consider More Potent Coupling Reagents: If standard reagents like EDC/HOBt fail, switch to more powerful uronium-based reagents like HATU or HBTU, which are known for higher efficiency and faster reaction rates.[3][4]
FAQ 2: I'm observing a significant N-acylurea byproduct. How can I prevent this?
This is a classic side reaction when using carbodiimide coupling reagents like EDC or DCC.[3] The highly reactive O-acylisourea intermediate can undergo an intramolecular O-to-N acyl transfer, forming a stable N-acylurea that is unable to react with the amine.[3]
Mechanism Insight: The O-acylisourea intermediate is the intended activated species. However, it exists in equilibrium with the desired active ester (if an additive is used) and is susceptible to rearrangement. This side reaction is temperature-dependent and more prevalent with sterically hindered amines or when the amine concentration is low.
Preventative Measures:
-
Use Additives: Always use carbodiimides in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure.[1][3] These additives react with the O-acylisourea to form an active ester intermediate, which is less prone to rearrangement and minimizes the N-acylurea formation.[5]
-
Control Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature). Low temperatures disfavor the rearrangement pathway.[3]
-
Change Coupling Reagent Class: Switch to a phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HATU, HBTU) type reagent. These reagents do not form an O-acylisourea intermediate and thus cannot form N-acylurea byproducts.[3][6]
FAQ 3: How can I avoid racemization at the C2 stereocenter during coupling?
The chiral center at the α-carbon (C2) is susceptible to racemization, especially under basic conditions. The mechanism involves the abstraction of the α-proton to form an enolate or, more commonly, the formation of a 5-membered oxazolone ring intermediate, which readily tautomerizes to its aromatic form, losing stereochemical information.[3][7]
Key Factors Influencing Racemization:
-
Base: Stronger, less sterically hindered bases (like triethylamine) can increase the rate of α-proton abstraction.[8]
-
Coupling Reagent: The choice of coupling reagent significantly impacts the lifetime and nature of the activated intermediate.[8]
-
Temperature: Higher temperatures accelerate the rate of racemization.
Strategies for Maintaining Stereochemical Integrity:
-
Base Selection: Use a sterically hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine.[8][9] DIPEA is an excellent proton scavenger but its bulkiness makes it a poor nucleophile, reducing side reactions.[10][11]
-
Use Racemization-Suppressing Additives: Additives like HOBt and particularly 7-aza-1-hydroxybenzotriazole (HOAt) are highly effective at suppressing racemization.[12] Coupling reagents that already contain these moieties, like HBTU and HATU respectively, are excellent choices. HATU is generally considered superior to HBTU for minimizing epimerization.[4][13]
-
Optimize Temperature: Perform the coupling at 0 °C or below if racemization is a persistent issue.[1]
// Low Conversion Path opt_reagent [label="3a. Switch to a more potent coupling reagent (e.g., HATU, COMU)"]; opt_stoich [label="3b. Optimize stoichiometry (↑ amine/reagent)"]; opt_temp_time [label="3c. Increase temperature or reaction time"];
// Side Products Path urea_formation [label="N-Acylurea from EDC/DCC?", fontsize=10]; guanidinylation [label="Guanidinylation from HATU/HBTU?", fontsize=10]; use_additive [label="4a. Use HOBt/Oxyma or switch reagent class"]; preactivate [label="4b. Use pre-activation; avoid excess coupling reagent"];
// Racemization Path opt_base [label="5a. Switch to a hindered base (DIPEA, Collidine)"]; opt_additive [label="5b. Use racemization-suppressing additive (HOAt) or reagent (HATU)"]; lower_temp [label="5c. Lower reaction temperature (0 °C)"];
end [label="End: Optimized Reaction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> check_purity; check_purity -> check_conditions; check_conditions -> low_conversion [label="Low Yield?"]; check_conditions -> side_products [label="Impurity?"]; check_conditions -> racemization [label="Chiral Issue?"];
low_conversion -> opt_reagent; low_conversion -> opt_stoich; low_conversion -> opt_temp_time; opt_reagent -> end; opt_stoich -> end; opt_temp_time -> end;
side_products -> urea_formation; side_products -> guanidinylation; urea_formation -> use_additive -> end; guanidinylation -> preactivate -> end;
racemization -> opt_base; racemization -> opt_additive; racemization -> lower_temp; opt_base -> end; opt_additive -> end; lower_temp -> end; } .enddot Caption: Troubleshooting Decision Tree for Amide Coupling.
FAQ 4: I am seeing a byproduct with a mass corresponding to my amine plus 113 Da when using HATU. What is this?
This side reaction is known as guanidinylation. Uronium/aminium coupling reagents like HATU and HBTU can react with the free amine of your coupling partner (or the N-terminus of a peptide) to form a stable guanidinium species.[12] This terminates the reaction for that molecule, capping the amine and reducing the overall yield.
Mitigation Strategy:
-
Pre-activation is Key: The most effective way to prevent guanidinylation is to pre-activate the carboxylic acid.[12] Mix the 5-azaspiro[3.4]octane-2-carboxylic acid, HATU, and base (DIPEA) in your solvent and stir for 15-30 minutes. This allows the formation of the OAt-active ester. Only after this pre-activation step should you add your amine coupling partner. This ensures the highly reactive HATU is consumed before the amine is introduced.
-
Avoid Excess Coupling Reagent: Use a stoichiometric or only a slight excess (e.g., 1.05 eq) of the coupling reagent relative to the carboxylic acid.[14]
Section 2: Data & Protocols
Table 1: Comparison of Common Amide Coupling Reagents
| Reagent | Class | Pros | Cons & Common Side Reactions |
| EDC / HOBt | Carbodiimide | Cost-effective; water-soluble urea byproduct is easy to remove during workup.[5][15] | Moderate reactivity; Risk of N-acylurea formation; Moderate risk of racemization.[3] |
| HATU | Aminium/Uronium | Very high reactivity and speed; Low risk of racemization due to HOAt moiety.[4][13] | Higher cost; Can cause guanidinylation of the amine if not pre-activated.[12] |
| HBTU | Aminium/Uronium | High reactivity; Good for standard couplings.[3] | Generally slower and slightly higher risk of racemization than HATU;[4] Guanidinylation risk. |
| PyBOP | Phosphonium | High efficiency; Byproducts are generally easy to remove. | Forms carcinogenic HMPA as a byproduct; Handle with extreme caution.[13] |
| T3P® | Phosphonic Anhydride | High reactivity; Byproducts are water-soluble; Low racemization. | Often requires careful control of stoichiometry and temperature. |
Experimental Protocol: General Procedure for Amide Coupling using HATU
This protocol is a robust starting point for the derivatization of 5-azaspiro[3.4]octane-2-carboxylic acid, designed to minimize common side reactions.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-azaspiro[3.4]octane-2-carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF or DCM (approx. 0.1 M concentration).
-
Reagent Addition: Add HATU (1.05 - 1.2 eq) to the solution, followed by N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq).[16]
-
Pre-activation: Stir the mixture at room temperature for 15-30 minutes. The solution may change color or clarity as the active ester forms.
-
Amine Addition: Add the desired amine coupling partner (1.0 - 1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 2-12 hours.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of NH₄Cl, saturated aqueous NaHCO₃, and finally, brine.[1]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding DIPEA: A Key Amine in Pharmaceutical Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). N,N-Diisopropylethylamine. Retrieved from [Link]
-
MDPI. (2022). Epimerisation in Peptide Synthesis. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Kemp, D. S., & Rebek, J., Jr. (1970). Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. Journal of the American Chemical Society.
- Vankawala, P. J., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
- Royal Society of Chemistry. (2022).
- ACS Publications. (2015). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
- Royal Society of Chemistry. (2015).
-
ResearchGate. (2015). How EDC byproduct urea can be separated? Retrieved from [Link]
-
ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]
- Royal Society of Chemistry. (2023). Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry.
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Reddit. (2020). For people who do EDC/NHS crosslinking, is there any tips for removing Urea byproducts or checking whether it is still present in your sample? Retrieved from [Link]
-
Reddit. (2019). Tips and tricks for difficult amide bond formation? Retrieved from [Link]
- Patrick, G. L. (2015). An Introduction to Drug Synthesis.
- LibreTexts. (2022). 21.7: Chemistry of Amides.
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine to Amide (Coupling) - Common Conditions. Retrieved from [Link]
-
Khan Academy. (2023). Amide formation from carboxylic acid derivatives. [Video]. YouTube. Retrieved from [Link]
- PubMed Central. (2016).
-
Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. Retrieved from [Link]
- MDPI. (2021).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 3. bachem.com [bachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. hepatochem.com [hepatochem.com]
- 7. mdpi.com [mdpi.com]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. nbinno.com [nbinno.com]
- 10. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 11. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
stability issues with 5-Azaspiro[3.4]octane-2-carboxylic acid in solution
Welcome to the technical support center for 5-Azaspiro[3.4]octane-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. As a novel spirocyclic amino acid analog, understanding its chemical behavior is critical for generating reliable and reproducible experimental results. This center provides troubleshooting guides and frequently asked questions (FAQs) based on established principles of chemical stability and analysis of its unique structural motifs.
I. Understanding the Molecule: Key Stability Considerations
5-Azaspiro[3.4]octane-2-carboxylic acid incorporates two key structural features that dictate its stability profile: a strained four-membered azetidine ring and a strained cyclobutane ring. The inherent ring strain in both systems (approximately 25.4 kcal/mol for azetidine and 26.3 kcal/mol for cyclobutane) makes the molecule susceptible to specific degradation pathways, particularly under harsh experimental conditions.[1][2]
-
Azetidine Ring: This four-membered nitrogen-containing heterocycle is more stable than an aziridine but less stable than a five-membered pyrrolidine ring.[1] Its reactivity is driven by this ring strain. The secondary amine is basic and can be protonated at low pH. Under acidic conditions, N-substituted azetidines can be susceptible to intramolecular ring-opening, a critical consideration for experiments in acidic buffers or during acidic workups.[3]
-
Cyclobutane Ring: This ring also exhibits significant angle and torsional strain.[4][5][6] While the cyclobutane core itself is relatively stable to hydrolysis, the presence of the carboxylic acid functional group can influence its reactivity.[7] Thermal stress is a key concern, as cyclobutanecarboxylic acids can undergo decarboxylation at elevated temperatures.[8]
The interplay between the secondary amine and the carboxylic acid can also lead to intramolecular reactions or influence solubility and aggregation, especially at pH values near the isoelectric point.
II. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 5-Azaspiro[3.4]octane-2-carboxylic acid as a solid and in solution?
A1:
-
Solid Form: As a solid, the compound should be stored in a tightly sealed container at 2-8°C, protected from light and moisture.
-
Solution Form: Stock solutions should be freshly prepared. If short-term storage (1-3 days) is necessary, store at 2-8°C. For longer-term storage, aliquot and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles. The choice of solvent is critical; see the solvent compatibility table below.
Q2: I'm dissolving the compound in an aqueous buffer and seeing precipitation over time. What is happening?
A2: This is likely due to either low solubility at the chosen pH or pH-dependent degradation. As an amino acid, the compound's net charge and solubility are highly dependent on the pH of the solution. At its isoelectric point (pI), the compound will have its lowest solubility. Adjusting the pH away from the pI should improve solubility. If the issue persists, degradation may be occurring.
Q3: Can I heat my solution to aid dissolution?
A3: Gentle warming (e.g., to 30-40°C) for a short period may be acceptable. However, prolonged heating or high temperatures should be avoided. The strained cyclobutane ring can be susceptible to thermal degradation, potentially leading to decarboxylation or other rearrangements.[8][9]
Q4: Is the compound sensitive to light?
A4: While specific photostability data is not available, it is best practice to protect solutions from light, as is standard for many complex organic molecules.[10] Photolytic degradation often proceeds via free radical mechanisms which can affect various functional groups.[11] Store solutions in amber vials or wrap containers in aluminum foil.
III. Troubleshooting Guides
Guide 1: Inconsistent Results in Biological Assays
-
Symptom: High variability between replicate wells or a time-dependent loss of activity.
-
Potential Cause: Degradation of the compound in the assay buffer.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent assay results.
-
Causality Explanation: The azetidine ring is the most likely site of hydrolytic instability, especially at non-neutral pH.[3] This workflow systematically isolates the variable of buffer stability. By pre-incubating the compound and analyzing it via a stability-indicating method like HPLC, you can definitively determine if degradation in the assay medium is the root cause.[12]
Guide 2: Appearance of New Peaks in HPLC Analysis of a Stock Solution
-
Symptom: When analyzing a stock solution by HPLC, one or more new peaks are observed that were not present in the initial analysis of the solid material.
-
Potential Causes:
-
Solvent-mediated degradation.
-
Temperature-induced degradation during sample preparation (e.g., sonication).
-
Oxidation.
-
-
Troubleshooting Steps:
-
Identify the Solvent: Certain organic solvents can be problematic. Protic solvents (e.g., methanol) could potentially participate in ring-opening reactions. Chlorinated solvents may contain acidic impurities.
-
Review Preparation Method: Was the solution sonicated for an extended period? This can generate localized heat. Was the solution exposed to air for a long time?
-
Perform a Mini-Stability Study:
-
Dissolve the compound in different common laboratory solvents (see table below).
-
Store aliquots at room temperature and 2-8°C.
-
Analyze by HPLC at 0, 24, and 48 hours to identify the most stable solvent system.
-
-
| Solvent | Recommended Use | Potential Issues |
| DMSO | Preferred for primary stock solutions | Can be difficult to remove; ensure anhydrous grade. |
| Water (pH adjusted) | For aqueous assays | pH is critical; buffer choice matters. Avoid extremes. |
| Acetonitrile | Good for analytical dilutions | Generally stable. |
| Methanol / Ethanol | Use with caution | Protic nature may lead to slow solvolysis over time. |
IV. Experimental Protocols
Protocol 1: Forced Degradation Study to Identify Potential Degradants
This protocol is designed to intentionally degrade the compound to understand its degradation pathways and to develop a stability-indicating analytical method.[13]
Caption: Workflow for a forced degradation study.
-
Preparation: Prepare a 1 mg/mL stock solution of 5-Azaspiro[3.4]octane-2-carboxylic acid in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions: [10]
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M HCl to get a final concentration of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M NaOH to get a final concentration of 0.1 M NaOH.
-
Oxidation: Mix 1 mL of stock with 1 mL of 6% H₂O₂.
-
Thermal: Place vials of the stock solution and solid compound in an oven at 60°C.
-
Photolytic: Expose the stock solution to light according to ICH Q1B guidelines.
-
-
Time Points: Take aliquots at 0, 2, 8, and 24 hours. Neutralize the acid and base samples before injection.
-
Analysis: Analyze all samples by a reverse-phase HPLC method with UV and Mass Spectrometric detection (LC-MS).[3] This allows for quantification of the parent compound and identification of the mass of any degradants.
Protocol 2: Routine HPLC Stability-Indicating Method
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm (for low-level impurities) and/or Mass Spectrometer.
-
Rationale: This generic gradient method is a good starting point for separating the relatively polar parent compound from potentially more non-polar degradants that may arise from ring-opening or dimerization. Formic acid is used to ensure good peak shape for the amine and carboxylic acid functionalities.
V. References
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). PMC - NIH. [Link]
-
Cyclobutane Derivatives. I. The Degradation of cis- and trans-1,2-Cyclobutane-dicarboxylic Acids to the Corresponding Diamines. Journal of the American Chemical Society. [Link]
-
Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. (2021). MDPI. [Link]
-
Forced Degradation Studies. (2016). MedCrave online. [Link]
-
Forced Degradation Studies: Why, What & How. BioPharmaSpec. [Link]
-
Analytical Techniques In Stability Testing. (2025). Separation Science. [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. [Link]
-
Strain in Ring Systems - Stereochemical and Conformational Isomerism. Organic Chemistry. [Link]
-
3.4: Stability of Cycloalkanes - Ring Strain. (2019). Chemistry LibreTexts. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2012). NIH. [Link]
-
Thermal degradation reactions of carboxylic acids on copper. RSC Publishing. [Link]
-
-
By Transformation of Other Cyclobutanes. Thieme. [Link]
-
-
Ring strain. Wikipedia. [Link]
-
Azetidine: Basicity and Preparation. (2020). YouTube. [Link]
-
4.3: Stability of Cycloalkanes - Ring Strain. (2024). Chemistry LibreTexts. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Ring strain - Wikipedia [en.wikipedia.org]
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- 4. pharmacy180.com [pharmacy180.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. 5-Oxaspiro[3.4]octane-2-carboxylic acid | C8H12O3 | CID 56962178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Spirocyclization: A Technical Troubleshooting Guide
The synthesis of spirocyclic compounds, with their unique three-dimensional architecture, presents a formidable yet rewarding challenge in modern organic chemistry.[1] Their conformational rigidity and novel chemical space make them highly sought-after scaffolds in drug discovery and materials science.[2][3] However, the creation of the defining quaternary spirocenter is often fraught with difficulties, from achieving desired stereoselectivity to wrestling with low reaction yields and complex purification.[4][5]
This guide provides a technical support framework for researchers, scientists, and drug development professionals engaged in the synthesis of spirocyclic compounds. It is structured to address common experimental hurdles in a direct question-and-answer format, offering not just solutions but also the underlying scientific principles to empower your synthetic strategy.
Troubleshooting Guide: Common Issues in Spirocyclic Compound Reactions
This section addresses specific problems you may encounter during your experiments.
I. Low or No Product Yield
Question: My spirocyclization reaction is resulting in a low yield or no desired product. What are the likely causes and how can I troubleshoot this?
Answer:
Low yields in spirocyclization reactions can stem from a variety of factors, ranging from suboptimal reaction conditions to inherent properties of the starting materials. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.
Probable Causes & Troubleshooting Steps:
-
Suboptimal Reaction Conditions: The delicate balance of reagents, catalyst, solvent, and temperature is paramount for successful spirocyclization.
-
Catalyst/Promoter Inactivity: If using a catalyst (e.g., transition metal, organocatalyst, or acid), ensure its activity. For instance, some catalysts are sensitive to air or moisture. Consider using freshly prepared or purified catalysts. The choice of ligand in metal-catalyzed reactions can also dramatically impact yield.[6] A screening of different ligands may be necessary to find the optimal choice for your specific substrate.
-
Incorrect Temperature: Some spirocyclizations require elevated temperatures to overcome activation energy barriers, while others may need lower temperatures to prevent decomposition of starting materials or products.[6] Experiment with a range of temperatures to find the optimal point.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the reaction rate and equilibrium position.[7][8] A non-polar solvent might favor a key intramolecular interaction, while a polar solvent could solvate intermediates and hinder the desired cyclization. Screen a variety of solvents with different properties (e.g., toluene, THF, DCM, acetonitrile).
-
Stoichiometry: The ratio of reactants can be critical. For example, in some reactions, an excess of one reagent may be required to drive the reaction to completion.[9]
-
-
Side Reactions and Decomposition: The desired spirocyclic product may be forming but is then consumed in side reactions or is unstable under the reaction conditions.
-
Decomposition of Starting Material: Some starting materials may be unstable to the reaction conditions (e.g., acidic or basic media).[9] Monitor the reaction by TLC or LC-MS at early time points to check for the disappearance of starting material without the formation of the desired product. If decomposition is observed, consider milder reaction conditions or the use of protecting groups.[10][11][12]
-
Product Instability: The spirocyclic product itself might be unstable. For instance, some spiroketals can undergo acid-catalyzed ring-opening.[6] If you suspect product instability, try to isolate it under neutral or basic conditions and handle it with care.
-
Undesired Reaction Pathways: Your starting material might be undergoing an alternative, more favorable reaction. For example, an intermolecular reaction could be competing with the desired intramolecular spirocyclization. Running the reaction at a lower concentration (high dilution conditions) can often favor the intramolecular pathway.
-
-
Steric Hindrance: The formation of a quaternary spirocenter can be sterically demanding.
-
If your substrate is highly substituted near the reaction centers, this can disfavor the transition state leading to the spirocycle. In such cases, you might need more forcing reaction conditions (higher temperature, longer reaction time) or a more active catalyst.
-
II. Poor Diastereoselectivity
Question: My spirocyclization reaction produces a mixture of diastereomers with poor selectivity. How can I improve the diastereomeric ratio (d.r.)?
Answer:
Controlling diastereoselectivity is a central challenge in spirocycle synthesis.[4] The relative orientation of the two rings around the spirocenter is determined by a subtle interplay of steric and electronic effects in the transition state.
Probable Causes & Troubleshooting Steps:
-
Kinetic vs. Thermodynamic Control: The observed diastereomeric ratio may be a result of either kinetic or thermodynamic control.
-
Thermodynamic Control: If the reaction is reversible, the product ratio will reflect the relative thermodynamic stability of the diastereomers.[13][14] The most stable diastereomer is often the one that minimizes steric interactions and maximizes stabilizing electronic effects like the anomeric effect in spiroketals. To favor the thermodynamic product, you can run the reaction at a higher temperature for a longer time to allow for equilibration.
-
Kinetic Control: If the reaction is irreversible, the product ratio is determined by the relative energies of the transition states leading to each diastereomer. To favor the kinetic product, run the reaction at a lower temperature. The choice of reagents and catalyst can also strongly influence the kinetic outcome.
-
-
Influence of Reaction Parameters:
-
Solvent: The solvent can influence the conformation of the transition state, thereby affecting diastereoselectivity.[7][8] Experiment with a range of solvents of varying polarity.
-
Catalyst/Ligand: In catalytic reactions, the chiral environment provided by the catalyst or ligand is often the primary determinant of diastereoselectivity.[3] Screening different chiral catalysts or ligands is a common strategy to optimize the d.r.
-
Temperature: As mentioned, temperature can be a key factor in shifting the balance between kinetic and thermodynamic control.
-
-
Substrate-Controlled Diastereoselectivity: Existing stereocenters in the starting material can direct the stereochemical outcome of the spirocyclization.
-
Protecting Groups: The size and nature of protecting groups on your substrate can have a significant impact on the facial selectivity of the cyclization.[12] A bulky protecting group can block one face of the molecule, favoring attack from the less hindered side. Consider changing the protecting group strategy to enhance the desired stereochemical outcome.
-
III. Product Purification Challenges
Question: I have successfully formed my spirocyclic product, but I am struggling to purify it from the reaction mixture. What strategies can I employ?
Answer:
The purification of spirocyclic compounds can be challenging due to their often similar polarity to byproducts and the potential for isomer separation.
Probable Causes & Troubleshooting Steps:
-
Co-elution of Diastereomers: Diastereomers of spirocyclic compounds can have very similar polarities, making their separation by standard column chromatography difficult.
-
Optimize Chromatography Conditions: Experiment with different solvent systems (eluents) for your column chromatography. Sometimes, a small change in the eluent composition can significantly improve separation. Using a less polar solvent system and a longer column can also enhance resolution. High-Performance Liquid Chromatography (HPLC) with a chiral or even a standard stationary phase can be a powerful tool for separating diastereomers.[15]
-
Derivatization: If the diastereomers are inseparable, consider derivatizing the mixture at a functional group. The resulting derivatives may have different physical properties that allow for easier separation. After separation, the original functional group can be regenerated.
-
-
Complex Reaction Mixtures: The presence of multiple byproducts can complicate purification.
-
Reaction Work-up: A well-designed aqueous work-up can often remove many impurities before chromatography. For example, an acid wash can remove basic impurities, and a base wash can remove acidic impurities.
-
Crystallization: If your spirocyclic product is a solid, crystallization can be a highly effective purification method. Screening different solvents for crystallization is often necessary.
-
-
Product Instability on Silica Gel: Some spirocyclic compounds may be sensitive to the acidic nature of silica gel, leading to decomposition during chromatography.
-
Use Neutral or Basic Alumina: If you suspect your compound is acid-sensitive, consider using neutral or basic alumina for chromatography instead of silica gel.
-
Buffered Silica Gel: You can also use silica gel that has been treated with a base, such as triethylamine, to neutralize its acidity.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the best synthetic strategy for my target spirocycle?
The choice of synthetic strategy depends heavily on the specific structure of your target spirocycle. Key considerations include the ring sizes, the types of atoms in the rings (carbocycle vs. heterocycle), and the desired stereochemistry. Common strategies include intramolecular cyclizations (e.g., aldol, Michael addition), cycloaddition reactions (e.g., Diels-Alder, [3+2] cycloadditions), and ring-closing metathesis.[9] Reviewing the literature for the synthesis of similar spirocyclic systems is always a good starting point.
Q2: What are some common side reactions in aza-spirocyclization reactions?
In aza-spirocyclization reactions, common side reactions can include intermolecular reactions if the concentration is too high, elimination reactions, and rearrangements.[4] The nature of the nitrogen-protecting group can also influence the reaction outcome.[2] Careful control of reaction conditions, particularly concentration and temperature, is key to minimizing these side reactions.
Q3: How can I confirm the stereochemistry of my spirocyclic product?
The definitive method for determining the stereochemistry of a crystalline spirocyclic compound is single-crystal X-ray crystallography.[9] For non-crystalline compounds, advanced NMR techniques such as 1D and 2D Nuclear Overhauser Effect Spectroscopy (NOESY/EXSY) can be used to determine the relative stereochemistry by observing through-space correlations between protons on the two different rings.[16][17]
Q4: Are there any particular challenges when scaling up a spirocyclization reaction?
Yes, scaling up spirocyclization reactions can present several challenges.[5][18] These can include:
-
Exothermic Reactions: Some reactions may become difficult to control on a larger scale.
-
Catalyst Cost and Availability: The cost of some catalysts, particularly those based on precious metals, can become prohibitive on a larger scale.
-
Purification: Chromatography is often not practical for large-scale purification, so developing a robust crystallization or extraction procedure is crucial.
-
Mixing: Efficient mixing can be more challenging in larger reaction vessels, which can affect reaction rates and selectivity.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A logical flow for optimizing the diastereoselectivity of a spirocyclization reaction.
Data Summary Table
| Problem | Potential Cause | Recommended Action | Key Parameters to Vary |
| Low Yield | Suboptimal reaction conditions | Re-screen reaction parameters | Catalyst, ligand, solvent, temperature, concentration |
| Side reactions/decomposition | Modify reaction conditions or use protecting groups | Temperature, concentration, protecting group strategy | |
| Steric hindrance | Use more forcing conditions or a more active catalyst | Temperature, catalyst choice | |
| Poor Diastereoselectivity | Unfavorable kinetic/thermodynamic control | Adjust reaction conditions to favor the desired control | Temperature, reaction time, catalyst |
| Ineffective catalyst/ligand | Screen a library of chiral catalysts or ligands | Catalyst structure, ligand chirality | |
| Undesirable substrate control | Modify the substrate | Size and position of protecting groups | |
| Purification Issues | Co-elution of diastereomers | Optimize chromatography or use derivatization | Eluent system, stationary phase (HPLC), derivatizing agent |
| Product instability on silica | Use a different stationary phase | Neutral/basic alumina, buffered silica |
References
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Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. ACS Publications. Retrieved January 19, 2026, from [Link]
-
Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space. ResearchGate. Retrieved January 19, 2026, from [Link]
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Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. Organic Letters - ACS Publications. Retrieved January 19, 2026, from [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC - NIH. Retrieved January 19, 2026, from [Link]
-
Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions. MDPI. Retrieved January 19, 2026, from [Link]
-
Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. PMC - NIH. Retrieved January 19, 2026, from [Link]
-
Iridium-Catalyzed Aza-Spirocyclization of Indole-Tethered Amides: An Interrupted Pictet–Spengler Reaction. Organic Letters - ACS Publications. Retrieved January 19, 2026, from [Link]
-
Enantioselective Synthesis of Spirocyclic Isoxazolones Using a Conia-Ene Type Reaction. The Journal of Organic Chemistry - ACS Publications. Retrieved January 19, 2026, from [Link]
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Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. PMC - PubMed Central. Retrieved January 19, 2026, from [Link]
-
Recent advances in spirocyclization of indole derivatives. RSC Publishing. Retrieved January 19, 2026, from [Link]
-
Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. PMC - NIH. Retrieved January 19, 2026, from [Link]
-
NMR spectroscopic analysis of new spiro-piperidylrifamycins. PubMed. Retrieved January 19, 2026, from [Link]
-
Diastereoselective Spiroketalization: Stereocontrol Using An Iron(0) Tricarbonyl Diene Complex. Organic Letters - ACS Publications. Retrieved January 19, 2026, from [Link]
-
Development of a Kilogram-Scale Chemical Process for a Chiral Spirocyclic Isoxazolone. ACS Publications. Retrieved January 19, 2026, from [Link]
-
Protecting Group Strategies in Natural Product Biosynthesis. PubMed. Retrieved January 19, 2026, from [Link]
-
Dearomative spirocyclization of ynamides. PMC - NIH. Retrieved January 19, 2026, from [Link]
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Solvent effects on stereoselectivity: more than just an environment. RSC Publishing. Retrieved January 19, 2026, from [Link]
-
(PDF) Configuration Determination of Regioisomeric Spirocyclopropanes Using NMR Spectroscopy Methods. ResearchGate. Retrieved January 19, 2026, from [Link]
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Spirocyclic Compounds in Fragrance Chemistry: Synthesis and Olfactory Properties. Wiley Online Library. Retrieved January 19, 2026, from [Link]
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Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Bentham Science. Retrieved January 19, 2026, from [Link]
-
Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. Retrieved January 19, 2026, from [Link]
-
Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. ResearchGate. Retrieved January 19, 2026, from [Link]
-
Synthesis and Characterization of Spirocyclic Mid-Block Containing Triblock Copolymer. MDPI. Retrieved January 19, 2026, from [Link]
-
Synthesis and evaluation of the antioxidant activity of new spiro-1,2,4-triazine derivatives applying Ag/Fe3O4/CdO@MWCNT MNCs as efficient organometallic nanocatalysts. PMC - PubMed Central. Retrieved January 19, 2026, from [Link]
-
Diastereoselective Spiroketalization: Stereocontrol Using An Iron(0) Tricarbonyl Diene Complex. ResearchGate. Retrieved January 19, 2026, from [Link]
-
Direct Amidation of Tertiary N-Benzylamines. Organic Letters - ACS Publications. Retrieved January 19, 2026, from [Link]
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PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. Retrieved January 19, 2026, from [Link]
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1H NMR spectrum of the spiro compound 18. The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
-
Diastereoselective construction of the benzannulated spiroketal core of chaetoquadrins enabled by a regiodivergent cascade. Organic Chemistry Frontiers (RSC Publishing). Retrieved January 19, 2026, from [Link]
-
Aza‐spirocyclic motifs in drugs and recent works in the synthesis of... ResearchGate. Retrieved January 19, 2026, from [Link]
-
Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega. Retrieved January 19, 2026, from [Link]
-
Iridium-Catalyzed Aza-Spirocyclization of Indole-Tethered Amides: An Interrupted Pictet-Spengler Reaction. PubMed. Retrieved January 19, 2026, from [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Retrieved January 19, 2026, from [Link]
-
Examples of spirocyclic compounds reported along with their olfactory properties.. ResearchGate. Retrieved January 19, 2026, from [Link]
-
Solvent effects on stereoselectivity: More than just an environment. ResearchGate. Retrieved January 19, 2026, from [Link]
-
Chromatography-Free Purification Strategies for Large Biological Macromolecular Complexes Involving Fractionated PEG Precipitation and Density Gradients. PubMed Central. Retrieved January 19, 2026, from [Link]
-
Diastereoselectivity on Intramolecular Alder‐ene Reaction of 1,6‐Dienes. PMC - NIH. Retrieved January 19, 2026, from [Link]
-
Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. Retrieved January 19, 2026, from [Link]
-
Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. Organic Letters - ACS Publications. Retrieved January 19, 2026, from [Link]
-
Synthesis - General tips for improving yield?. Reddit. Retrieved January 19, 2026, from [Link]
-
Catalytic enantioselective synthesis of chiral spirocyclic 1,3-diketones via organo-cation catalysis. Chemical Communications (RSC Publishing). Retrieved January 19, 2026, from [Link]
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Technical Support Center: Catalyst Selection for 5-Azaspiro[3.4]octane Synthesis
Welcome to the comprehensive technical support guide for the synthesis of 5-azaspiro[3.4]octane. This resource is designed for researchers, scientists, and professionals in drug development who are looking to incorporate this valuable spirocyclic scaffold into their work. 5-Azaspiro[3.4]octane is a key building block in modern medicinal chemistry, prized for the three-dimensional character it imparts to molecules, which can lead to improved physicochemical properties and novel intellectual property positions.[1]
This guide provides an in-depth analysis of catalyst selection for the key synthetic transformations involved in constructing the 5-azaspiro[3.4]octane core. We will delve into the causality behind experimental choices, offer troubleshooting advice for common issues, and provide detailed protocols to support your research endeavors.
Strategic Approaches to 5-Azaspiro[3.4]octane Synthesis
The construction of the 5-azaspiro[3.4]octane scaffold can be approached through several strategic disconnections. The choice of strategy often dictates the critical catalytic step and, therefore, the optimal catalyst. Below, we outline two primary and effective strategies.
Strategy 1: Intramolecular Cyclization via Reductive Amination
This is a robust and widely applicable strategy that involves the formation of the azetidine ring in the final step. The general workflow involves the synthesis of a suitable cyclopentanone precursor bearing a protected amine and a leaving group, followed by deprotection and intramolecular cyclization. A key variation of this involves the intramolecular reductive amination of an amino-aldehyde or amino-ketone.
Caption: Workflow for Strategy 1: Intramolecular Reductive Amination.
Strategy 2: [3+2] Cycloaddition
This approach constructs the pyrrolidine ring of a related diazaspirocycle, which can then be further modified. While not a direct synthesis of 5-azaspiro[3.4]octane, the principles of catalyst selection in related spirocycle syntheses are highly relevant. For instance, the synthesis of 2,6-diazaspiro[3.4]octane can be achieved via a [3+2] cycloaddition, providing a scaffold that can be selectively functionalized.[2]
Caption: Workflow for Strategy 2: [3+2] Cycloaddition for related diazaspirocycles.
Catalyst Selection Guide for Intramolecular Reductive Amination
The intramolecular reductive amination is a critical step in one of the most reliable synthetic routes. The choice of reducing agent, which can be considered a catalyst in the hydride transfer step, is crucial for achieving high yields and minimizing side reactions.[3][4][5]
| Catalyst/Reducing Agent | Key Reaction Step | Advantages | Disadvantages | Typical Reaction Conditions |
| Sodium Cyanoborohydride (NaBH₃CN) | Reduction of the intermediate iminium ion. | Mild and selective for the iminium ion over the carbonyl group.[3][5] Tolerant of a wide range of functional groups. | Highly toxic (releases cyanide). Requires careful pH control (typically weakly acidic). | Methanol or ethanol, pH 5-6, room temperature. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Reduction of the intermediate iminium ion. | Non-toxic byproducts.[3] Often gives higher yields and is easier to handle than NaBH₃CN. Does not require strict pH control. | Can be less selective with certain sensitive substrates. More expensive than NaBH₃CN. | Dichloromethane (DCM) or 1,2-dichloroethane (DCE), often with acetic acid, room temperature. |
| H₂ with a Metal Catalyst (e.g., Pd/C, PtO₂) | Catalytic hydrogenation of the intermediate imine/enamine. | "Green" reaction with water as the only byproduct. Can often be performed at atmospheric pressure.[4] | May require elevated pressure for less reactive substrates. Can be sensitive to catalyst poisons. May reduce other functional groups (e.g., alkenes, alkynes). | Methanol, ethanol, or ethyl acetate, H₂ (1 atm to 50 psi), room temperature. |
| Nickel Catalysts | Reductive cross-coupling of nitriles with amines. | Can be used in novel synthetic routes to spirocyclic amines.[6] | May require specific ligands and anhydrous conditions. Substrate scope may be limited. | Anhydrous solvent (e.g., THF, dioxane), elevated temperature. |
Troubleshooting and FAQs
Q1: My intramolecular reductive amination with NaBH₃CN is giving low yields. What are the likely causes and solutions?
A1: Low yields in this reaction can often be attributed to several factors:
-
Incorrect pH: The formation of the iminium ion is acid-catalyzed, but the reducing agent decomposes at low pH. The optimal pH is typically between 5 and 6.
-
Solution: Monitor the pH of your reaction mixture and adjust with a mild acid like acetic acid if necessary.
-
-
Poor Quality of NaBH₃CN: This reagent can degrade over time.
-
Solution: Use a freshly opened bottle of the reagent or test its activity on a simple substrate.
-
-
Incomplete Iminium Ion Formation: The equilibrium may not favor the iminium ion.
-
Solution: Try adding a dehydrating agent like molecular sieves to drive the equilibrium towards the iminium ion. You can also try slightly elevated temperatures (40-50 °C) to facilitate iminium ion formation, but be mindful of potential side reactions.
-
Q2: I am observing the formation of an alcohol byproduct from the reduction of my starting carbonyl. How can I improve selectivity?
A2: The formation of an alcohol indicates that your reducing agent is reducing the carbonyl group in addition to the desired iminium ion.
-
If using NaBH₃CN: This suggests the pH may be too low, as the reduction of the carbonyl is faster at lower pH.
-
Solution: Increase the pH to the higher end of the recommended range (around 6).
-
-
If using NaBH(OAc)₃: While generally selective, it can reduce some reactive carbonyls.
-
Solution: Ensure you are using the stoichiometric amount of the reagent. You can also try performing the reaction at a lower temperature (0 °C).
-
-
General Solution: A two-step procedure can offer better control. First, form the imine/enamine, and then add the reducing agent in a separate step. This is often not necessary but can be a useful troubleshooting measure.
Q3: My catalytic hydrogenation reaction is very slow or has stalled. What should I do?
A3: Slow or stalled hydrogenations are a common issue.
-
Catalyst Deactivation: The catalyst can be poisoned by impurities in your substrate, solvent, or from the glassware. Common poisons include sulfur compounds, strong coordinating ligands, and certain functional groups.
-
Solution: Ensure your substrate is pure. Use high-purity solvents. You can also try filtering the reaction mixture through a small plug of Celite and adding fresh catalyst.
-
-
Insufficient Hydrogen Pressure: For some substrates, atmospheric pressure may not be sufficient.
-
Solution: If you have the equipment, try increasing the hydrogen pressure.
-
-
Poor Catalyst Quality: The activity of Pd/C can vary between batches and suppliers.
-
Solution: Try a different batch or supplier of the catalyst. You can also try a different catalyst, such as PtO₂ (Adam's catalyst).
-
Q4: Can organocatalysts be used for the synthesis of 5-azaspiro[3.4]octane?
A4: Yes, organocatalysis is a powerful tool for the asymmetric synthesis of spirocycles, often employed in the construction of more complex analogs.[7] For the synthesis of chiral 5-azaspiro[3.4]octane derivatives, a chiral amine catalyst could be used in a cascade reaction. While this may not be the most direct route to the parent achiral compound, it is a key strategy for accessing enantiomerically pure derivatives for drug discovery.
Detailed Experimental Protocols
Protocol 1: Synthesis of 5-Azaspiro[3.4]octane via Intramolecular Reductive Amination with NaBH(OAc)₃
This protocol is a representative example and may require optimization for your specific setup.
Step 1: Synthesis of the Amino-ketone Precursor
(This step will vary depending on the starting materials. A common route is the alkylation of a protected amine onto a suitable cyclopentanone derivative.)
Step 2: Intramolecular Reductive Amination
-
To a solution of the amino-ketone precursor (1.0 eq) in 1,2-dichloroethane (DCE, 0.1 M), add acetic acid (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford 5-azaspiro[3.4]octane.
References
-
Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2016). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. figshare. [Link]
- Recent advances in the organocatalytic synthesis of chiral C3-spiro-cyclopentaneoxindoles. (2024). RSC Publishing.
-
Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2016). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. figshare. [Link]
-
Oxa-spirocycles: synthesis, properties and applications. (2021). Chemical Science. [Link]
- Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. (2025). Journal of the American Chemical Society.
-
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (2025). ResearchGate. [Link]
-
Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2013). Construction of multifunctional modules for drug discovery: synthesis of novel thia/oxa-azaspiro[3.4]octanes. Organic Letters, 15(18), 4766–4769. [Link]
- Asymmetric catalysis for the synthesis of spirocyclic compounds. (2013). Experts@Minnesota.
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023). Preprints.org. [Link]
-
Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. (2025). ResearchGate. [Link]
- Myers, A. (n.d.). Myers Chem 115. Harvard University.
-
Reductive amination. (n.d.). Wikipedia. [Link]
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One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. (2023). National Institutes of Health. [Link]
-
Facile synthesis of 2-azaspiro[3.4]octane. (2025). ResearchGate. [Link]
- The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. (2025). Enamine.
-
Reductive Amination. (n.d.). Chemistry Steps. [Link]
-
Reductive Amination | Synthesis of Amines. (2025). YouTube. [Link]
-
Facile synthesis of 2-azaspiro[3.4]octane. (n.d.). Organic & Biomolecular Chemistry. [Link]
-
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (2023). MDPI. [Link]
-
The 5-Step System That Cracks ANY Organic Synthesis Problem. (2025). YouTube. [Link]
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Technical Support Guide: Avoiding Epimerization in Chiral Spirocycle Synthesis
<_ Technical Support Center: Chiral Spirocycle Synthesis
Introduction
The synthesis of enantiomerically pure spirocycles is a cornerstone of modern medicinal chemistry and materials science.[1][2][3] The rigid, three-dimensional architecture of these compounds makes them invaluable scaffolds for developing novel therapeutics and functional materials.[1][2] However, the creation of the quaternary stereocenter at the heart of a spirocycle presents a significant synthetic challenge, with the risk of epimerization—the unwanted inversion of a single stereocenter in a molecule with multiple chiral centers—posing a constant threat to stereochemical integrity.[4][5]
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting and preventing epimerization during the synthesis of chiral spirocycles. Drawing on established principles of stereoselective synthesis and reaction mechanism, we will explore the root causes of epimerization and offer actionable, field-proven strategies to maintain stereochemical fidelity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary mechanisms that lead to epimerization in spirocycle synthesis?
A1: Epimerization during chiral spirocycle synthesis typically occurs at a stereocenter adjacent (alpha) to a carbonyl group or another electron-withdrawing group.[6][7][8] The two most common mechanistic pathways are:
-
Direct Enolization/Enolate Formation: In the presence of a base, a proton on the chiral alpha-carbon can be abstracted to form a planar, achiral enolate intermediate.[7][8] Subsequent reprotonation can occur from either face of the planar enolate, leading to a mixture of diastereomers (epimers).[7] This process is particularly prevalent in reactions involving strong bases or prolonged reaction times at elevated temperatures.[9]
-
Oxazolone Formation (in peptide-like scaffolds): For spirocycles derived from amino acid precursors, activation of a C-terminal carboxylic acid can lead to the formation of a planar oxazol-5(4H)-one intermediate.[10] The alpha-proton of this intermediate is highly acidic and readily abstracted, leading to rapid racemization or epimerization at that center.[10]
Understanding which mechanism is operative is the first critical step in designing an effective mitigation strategy.
Q2: My spirocyclization reaction is yielding a mixture of diastereomers. How can I determine if this is due to epimerization or a non-stereoselective cyclization?
A2: This is a critical diagnostic question. Distinguishing between these two possibilities requires a systematic approach:
-
Analyze the Starting Material: First, confirm the diastereomeric purity of your starting material before subjecting it to the cyclization conditions. Use a chiral analytical technique like HPLC or SFC on a chiral stationary phase.
-
Time-Course Study: Run the spirocyclization reaction and take aliquots at various time points. Analyze the diastereomeric ratio (d.r.) of the product over time.
-
If the d.r. starts high (favoring one diastereomer) and then degrades over time, epimerization of the product is the likely culprit. This suggests the desired product is forming kinetically but then equilibrating to a more thermodynamically stable mixture under the reaction conditions.[11][12][13]
-
If the d.r. is consistently low from the beginning and does not change significantly over time, the cyclization step itself is likely not stereoselective.
-
-
Subject the Pure Product to Reaction Conditions: Isolate the major, desired diastereomer of the spirocyclic product. Resubmit this pure compound to the reaction conditions (solvent, base, temperature) without the starting material. If you observe the formation of the other diastereomer, you have definitively proven that product epimerization is occurring.
Q3: I've confirmed that product epimerization is the issue. What are the first parameters I should adjust in my reaction conditions?
A3: Once product epimerization is confirmed, the goal is to shift from thermodynamic control, which allows for equilibration to the most stable mixture of diastereomers, to kinetic control, which favors the fastest-formed product.[11][12][14]
Key Parameters to Optimize:
| Parameter | Rationale for Adjustment | Recommended Action |
| Temperature | Lowering the temperature reduces the available thermal energy, making it harder to overcome the activation energy for the reverse reaction (ring-opening) or for the deprotonation-reprotonation sequence that leads to epimerization.[11][15] | Decrease the reaction temperature significantly. Start at 0 °C, then try -20 °C, -40 °C, or even -78 °C. The ideal temperature is the lowest one that allows the forward reaction to proceed at a reasonable rate.[11] |
| Reaction Time | Longer reaction times provide more opportunity for the product to equilibrate to the thermodynamic mixture.[11][14] | Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed. Avoid letting the reaction stir for extended periods after completion. |
| Base Strength | Strong, non-nucleophilic bases (e.g., LDA, KHMDS) readily form the thermodynamic enolate, promoting equilibration. Weaker bases may favor the kinetic product or slow the rate of epimerization. | Switch to a weaker or more sterically hindered base. Consider bases like triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate. In some cases, using a Lewis acid in conjunction with a mild base can promote the desired cyclization without causing epimerization. |
| Solvent Polarity | Polar solvents can stabilize the charged enolate intermediate, potentially facilitating the deprotonation/reprotonation steps that lead to epimerization.[15][16] | Screen less polar, aprotic solvents. If your reaction is in a polar solvent like DMF or DMSO, try solvents like THF, dichloromethane (DCM), or toluene.[15][17] |
Q4: Can my choice of protecting group influence the stereochemical outcome?
A4: Absolutely. Protecting groups are not just passive spectators; they can exert significant electronic and steric influence.[18][19]
-
Steric Hindrance: A bulky protecting group near the reactive center can sterically shield the alpha-proton, making it more difficult for a base to abstract it. This can slow the rate of enolization and, consequently, epimerization.
-
Electronic Effects: Electron-withdrawing protecting groups can increase the acidity of the alpha-proton, making epimerization more likely. Conversely, electron-donating groups can decrease acidity.
-
Rigidifying the Conformation: Some protecting groups can lock the substrate into a specific conformation that favors the desired stereochemical pathway during cyclization and disfavors the transition state for epimerization.
Troubleshooting Strategy: If you suspect your protecting group is contributing to epimerization (e.g., it's too electron-withdrawing), consider switching to a bulkier or more electron-neutral alternative. For example, in peptide-like systems, switching from a simple ester to a bulkier tert-butyl ester can sometimes mitigate epimerization.[19][20]
Advanced Protocols & Methodologies
Protocol 1: Screening for Optimal Base and Solvent Conditions to Minimize Epimerization
This protocol outlines a systematic approach to identify reaction conditions that favor kinetic control.
Objective: To determine the combination of base and solvent that maximizes the diastereomeric ratio (d.r.) of the spirocyclic product.
Methodology:
-
Setup: Arrange a parallel reaction block or a series of small-scale reaction vials (e.g., 1-2 mL). Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (N₂ or Ar).
-
Substrate Preparation: Prepare a stock solution of your spirocyclization precursor in a suitable, non-reactive solvent (e.g., anhydrous toluene).
-
Reaction Matrix: Design a matrix of conditions to test. For example:
-
Bases: K₂CO₃, Cs₂CO₃, DIPEA, DBU, LiHMDS.
-
Solvents: Toluene, THF, DCM, Acetonitrile (MeCN), Dioxane.
-
-
Execution:
-
To each vial, add the appropriate solvent (e.g., 0.5 mL).
-
Add the base (e.g., 1.2 equivalents).
-
Cool all vials to the initial screening temperature (e.g., 0 °C).
-
Add the substrate stock solution (e.g., 0.1 mmol) to each vial to initiate the reactions simultaneously.
-
-
Monitoring and Analysis:
-
After a set time (e.g., 1 hour), take a small aliquot from each reaction.
-
Quench the aliquot immediately in a vial containing a phosphate buffer (pH 7) and an extraction solvent (e.g., ethyl acetate).
-
Analyze the organic layer by chiral HPLC or SFC to determine the d.r. and conversion.
-
-
Interpretation: Identify the conditions that give the highest d.r. with acceptable conversion. This condition can be further optimized by lowering the temperature or adjusting the reaction time.
Diagram: Decision Workflow for Troubleshooting Epimerization
Caption: A systematic workflow for diagnosing and mitigating epimerization issues.
Q5: Are there any analytical methods that are particularly well-suited for detecting and quantifying epimers?
A5: Yes, since epimers (diastereomers) have different physical properties, they can be separated and quantified using chromatographic techniques.
-
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) on Chiral Stationary Phases (CSPs): This is the gold standard. CSPs are designed to have different affinities for different stereoisomers, allowing for their separation. By running standards of the pure diastereomers (if available), you can assign peaks and accurately quantify the ratio.[21][22][23]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While 1D ¹H NMR can sometimes distinguish between diastereomers if there are significant differences in the chemical shifts of key protons, it is often not sufficient for accurate quantification of minor epimers. Advanced 2D NMR techniques like NOESY can sometimes be used to confirm the relative stereochemistry of the major product.
-
Mass Spectrometry (MS): Standard MS cannot distinguish between stereoisomers as they have the same mass.[21][22] However, when coupled with a separation technique (LC-MS), it is invaluable for confirming the mass of the separated peaks identified by HPLC or SFC.[21][23]
Analytical Workflow:
Caption: Recommended analytical workflow for epimerization analysis.
References
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-
LibreTexts. (2022). Key Concepts in Stereoselective Synthesis. Retrieved from [Link]
- Demmer, C. S., et al. (2018). Macrocyclization strategies for cyclic peptides and peptidomimetics. RSC Chemical Biology, 9(3), 281-302.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
- Micalizio, G. C., & Hale, K. J. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. Accounts of Chemical Research, 50(4), 889-901.
- Nicewicz, D. A., & MacMillan, D. W. C. (2021). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. Journal of the American Chemical Society, 143(35), 14057-14062.
- Knowles, R. R., & Jacobsen, E. N. (2022). Stereochemical editing logic powered by the epimerization of unactivated tertiary stereocenters. Science, 378(6618), 403-408.
- MacMillan, D. W. C. (2022). Photocatalyzed Epimerization of Quaternary Stereocenters. Journal of the American Chemical Society, 144(11), 4867-4872.
- Brodbelt, J. S., et al. (2014). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. Analytical Chemistry, 86(15), 7645-7651.
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ResearchGate. (n.d.). The proposed mechanisms of the epimerization reactions by RaCE and.... Retrieved from [Link]
- Patel, A. (2020). Analytical, Structural, and Biological Consequences of Peptide Epimerization. University of Michigan Deep Blue Repositories.
- Yarlagadda, T., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8049.
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Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]
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Oreate AI. (2025). Understanding Epimerization: A Key Chemical Transformation. Retrieved from [Link]
- Martínez-Pascual, R., et al. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry, 20, 152-205.
- Danishefsky, S. J., & Shue, Y.-K. (2007). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Organic Letters, 9(22), 4443-4446.
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ResearchGate. (2024). (PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. Retrieved from [Link]
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LibreTexts. (2022). 12.3: Isomerization at the α-Carbon. Retrieved from [Link]
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Reddit. (2021). Impact of solvent choice on the stereochemistry of Wittig Reaction Products. Retrieved from [Link]
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Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Retrieved from [Link]
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Ashenhurst, J. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry. Retrieved from [Link]
- Jensen, W. B. (2006). Kinetic versus Thermodynamic Control.
- Julian, R. R., & YATES, J. R. (2014). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. Analytical Chemistry, 86(15), 7645-7651.
- Spivey, A. C. (2016). An Introduction to Reaction Stereoelectronics LECTURE 3 Stereoelectronics of Transition States – Kinetic vs Thermodynamic Control. Imperial College London.
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Beilstein Journals. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Retrieved from [Link]
- Gais, H.-J., et al. (2011). Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. The Journal of Organic Chemistry, 76(21), 8867-8884.
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SlideShare. (n.d.). Epimerization of Peptide. Retrieved from [Link]
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ResearchGate. (2022). Stereochemical editing logic powered by the epimerization of unactivated tertiary stereocenters | Request PDF. Retrieved from [Link]
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ResearchGate. (2016). (PDF) Solvent Effects in Organic Chemistry. Retrieved from [Link]
- Alum, B. N. (2024).
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry (Third Edition). WILEY-VCH Verlag GmbH & Co. KGaA.
- Wang, J., et al. (2020). Catalytic enantioselective synthesis of chiral spirocyclic 1,3-diketones via organo-cation catalysis.
-
Michigan State University. (n.d.). Carbonyl Reactivity. Retrieved from [Link]
- Ryadnov, M. G., et al. (1999). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. International Journal of Peptide and Protein Research, 53(3), 322-328.
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Pharmaguideline. (n.d.). Reactions of Chiral Molecules. Retrieved from [Link]
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ResearchGate. (2012). How to reduce epimerization in Chiral molecule?. Retrieved from [Link]
- Reusch, W. (n.d.). Chapter 18 notes.
- Wang, X., et al. (2023). Penimeroandranoids A–D, DMOA-Derived Meroterpenoids from the Soil Fungus Penicillium sp. sb62 and Their Bioactivities. Organic Letters, 25(2), 269-273.
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Validation & Comparative
A Senior Application Scientist's Guide to the Mass Spectrometry of 5-Azaspiro[3.4]octane Derivatives
Welcome to an in-depth technical guide on the mass spectrometry of 5-azaspiro[3.4]octane derivatives. As novel three-dimensional scaffolds, these spirocycles are gaining significant traction in medicinal chemistry and drug discovery for their potential to offer improved physicochemical properties and novel intellectual property positions.[1] Consequently, robust analytical methods for their characterization are paramount. This guide provides a comparative analysis of mass spectrometry techniques, insights into fragmentation patterns, and best-practice experimental protocols to support researchers in this burgeoning field.
Introduction to 5-Azaspiro[3.4]octane Derivatives and the Role of Mass Spectrometry
5-Azaspiro[3.4]octane and its derivatives are a class of saturated heterocyclic compounds featuring a spirocyclic junction between a cyclopentane and an azetidine ring. This rigid, three-dimensional structure is a desirable attribute in modern drug design, moving away from the "flatland" of aromatic compounds.[1] Mass spectrometry is an indispensable tool for the structural elucidation and quantification of these novel chemical entities. It provides critical information on molecular weight, elemental composition, and structural features through the analysis of fragmentation patterns.
This guide will compare two of the most common ionization techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), providing a framework for selecting the optimal method for your analytical needs.
Comparative Analysis of Ionization Techniques: EI vs. ESI
The choice of ionization technique is critical and depends on the analyte's properties and the information sought. For 5-azaspiro[3.4]octane derivatives, both EI, typically coupled with Gas Chromatography (GC-MS), and ESI, coupled with Liquid Chromatography (LC-MS), are viable options, each with distinct advantages and disadvantages.
Electron Ionization (EI): A Hard Ionization Technique for Structural Detail
EI is a high-energy, "hard" ionization technique that involves bombarding the analyte with a beam of electrons, typically at 70 eV.[2][3] This high energy input leads to extensive fragmentation.
-
Advantages for 5-Azaspiro[3.4]octane Derivatives:
-
Rich Fragmentation: The resulting complex fragmentation patterns can be highly informative for structural elucidation and isomer differentiation.
-
Reproducible Spectra: EI spectra are highly reproducible and can be compared against spectral libraries like the NIST database for compound identification.
-
Ideal for Volatile, Thermally Stable Derivatives: Derivatized or less polar 5-azaspiro[3.4]octanes that are amenable to GC can be effectively analyzed.
-
-
Disadvantages:
-
Weak or Absent Molecular Ion: The high energy of EI can lead to the complete fragmentation of the molecular ion, making it difficult to determine the molecular weight of the parent compound.[4][5]
-
Requires Volatility: The analyte must be sufficiently volatile and thermally stable to be introduced into the mass spectrometer via a GC, which may require derivatization.
-
Electrospray Ionization (ESI): A Soft Ionization Technique for Molecular Weight Determination
ESI is a "soft" ionization technique that generates ions from a solution by creating a fine spray of charged droplets. It is the workhorse of modern LC-MS.
-
Advantages for 5-Azaspiro[3.4]octane Derivatives:
-
Prominent Molecular Ion: ESI typically produces protonated molecules ([M+H]⁺) with minimal fragmentation, making it ideal for unambiguous molecular weight determination.[6]
-
Broad Applicability: It is suitable for a wide range of derivatives, including polar and non-volatile compounds, without the need for derivatization.
-
Tandem MS (MS/MS) Capability: The stable protonated molecule can be selected and fragmented in a controlled manner (Collision-Induced Dissociation - CID) to obtain structural information.[7]
-
-
Disadvantages:
-
Limited In-Source Fragmentation: The low-energy nature of ESI provides less structural information from a single MS scan compared to EI.
-
Matrix Effects: The ionization efficiency can be suppressed by co-eluting compounds from the sample matrix, potentially affecting quantification.
-
Comparative Summary
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Ionization Energy | High (Hard Ionization) | Low (Soft Ionization) |
| Molecular Ion Peak | Often weak or absent | Typically strong ([M+H]⁺) |
| Fragmentation | Extensive and complex | Minimal (in-source), controlled (MS/MS) |
| Structural Information | High, from fragmentation patterns | High, from MS/MS experiments |
| Coupling | Gas Chromatography (GC) | Liquid Chromatography (LC) |
| Analyte Requirements | Volatile and thermally stable | Soluble, suitable for a wide polarity range |
| Primary Application | Structural elucidation of unknowns | Molecular weight determination, quantification |
Predicted Fragmentation Pathways of 5-Azaspiro[3.4]octane Derivatives
Understanding the fragmentation patterns is key to interpreting mass spectra and deducing the structure of novel derivatives. While specific experimental data for 5-azaspiro[3.4]octane derivatives is scarce in the literature, we can predict the most likely fragmentation pathways based on the established principles of amine and cyclic compound fragmentation.[4][8]
Electron Ionization (EI) Fragmentation
Under EI conditions, the fragmentation of a generic 5-azaspiro[3.4]octane scaffold is expected to be dominated by alpha-cleavage , a characteristic fragmentation pathway for amines.[4][5][8] This involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom. The driving force is the stabilization of the resulting radical cation by the non-bonding electrons of the nitrogen.
For a 5-azaspiro[3.4]octane, there are two potential sites for alpha-cleavage within the azetidine ring, leading to the opening of the four-membered ring. Additionally, cleavage of the spirocyclic C-C bond is also possible.
Caption: Predicted EI Fragmentation Pathways.
Electrospray Ionization (ESI) and Tandem MS (MS/MS) Fragmentation
In ESI, the primary ion observed will be the protonated molecule, [M+H]⁺. To elicit structural information, tandem mass spectrometry (MS/MS) is employed. The protonated molecule is isolated and subjected to collision-induced dissociation (CID). The fragmentation of the protonated spirocyclic structure is likely to proceed via charge-directed pathways, often involving ring opening of the protonated azetidine ring, followed by the loss of small neutral molecules.
Caption: Predicted ESI-MS/MS Fragmentation.
Experimental Protocols
Adherence to a well-defined protocol is essential for obtaining reproducible and high-quality data. Below are generalized starting protocols for the analysis of 5-azaspiro[3.4]octane derivatives by GC-MS and LC-MS.
GC-MS Protocol for Volatile Derivatives
-
Sample Preparation:
-
Dissolve the sample in a volatile, non-polar solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
If the compound is not volatile or contains polar functional groups, consider derivatization (e.g., acylation) to increase volatility.[9]
-
Filter the sample through a 0.22 µm PTFE syringe filter.
-
-
GC-MS Instrumentation and Parameters:
-
GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
MS Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-550.
-
LC-MS Protocol
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile/water mixture) to a concentration of 1 mg/mL.
-
Create serial dilutions to the desired concentration (e.g., 1 µg/mL for initial screening).
-
Filter the sample through a 0.22 µm syringe filter.
-
-
LC-MS Instrumentation and Parameters:
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Program:
-
Start at 5% B.
-
Linear gradient to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and re-equilibrate for 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
MS Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 350 °C.
-
Drying Gas Flow: 10 L/min.
-
Nebulizer Pressure: 45 psi.
-
Mass Range: m/z 50-1000.
-
For MS/MS: Select the [M+H]⁺ ion for CID with varying collision energies (e.g., 10, 20, 40 eV) to generate a comprehensive fragmentation spectrum.
-
Data Visualization and Interpretation
The following workflow diagram illustrates the general process for analyzing a novel 5-azaspiro[3.4]octane derivative.
Caption: General Analytical Workflow.
Conclusion
The mass spectrometric analysis of 5-azaspiro[3.4]octane derivatives is a critical component of their development in pharmaceutical and chemical research. The choice between a hard ionization technique like EI and a soft ionization technique like ESI depends on the specific analytical goal. ESI-LC-MS is generally the preferred method for initial characterization and quantification due to its broad applicability and clear molecular weight determination. EI-GC-MS, on the other hand, can provide highly detailed structural information through its reproducible fragmentation patterns, especially for less polar derivatives. By understanding the principles of ionization and the likely fragmentation pathways, researchers can effectively leverage mass spectrometry to accelerate their discovery and development programs involving this promising class of spirocyclic compounds.
References
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- University of Arizona. (n.d.).
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A Comparative Guide to 5-Azaspiro[3.4]octane and Other Spirocyclic Scaffolds in Modern Drug Discovery
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the flat, two-dimensional world of aromatic rings into the structurally complex and rewarding domain of three-dimensional (3D) scaffolds. Among these, spirocycles—bicyclic systems joined by a single quaternary carbon atom—have emerged as powerful tools for optimizing drug candidates.[1][2][3][4] Their inherent rigidity and defined exit vectors allow for precise spatial arrangement of functional groups, enhancing potency and selectivity while improving physicochemical properties.[1][5][6]
This guide provides an in-depth comparison of 5-azaspiro[3.4]octane, a prominent nitrogen-containing spirocycle, with other key spirocyclic scaffolds used in drug discovery. We will explore its unique structural and chemical attributes and provide experimental context to guide researchers in making informed scaffold selections.
The Spirocyclic Advantage: Escaping "Flatland"
The over-reliance on flat, aromatic structures in drug design has led to challenges in achieving target selectivity and favorable pharmacokinetic profiles. Spirocyclic scaffolds offer a compelling solution by introducing a higher fraction of sp³-hybridized carbons (Fsp³).[7] An increased Fsp³ character is strongly correlated with improved clinical success, as it leads to:
-
Enhanced 3D Complexity: Moving away from planar structures allows for better complementarity with the complex 3D architecture of biological targets like enzymes and receptors.[7][8]
-
Improved Physicochemical Properties: Incorporating spirocycles can modulate key drug-like properties such as aqueous solubility, lipophilicity (LogP/LogD), and metabolic stability.[7][8][9]
-
Conformational Rigidity: The rigid nature of spirocycles reduces the entropic penalty upon binding to a target, which can translate to higher potency.[1][10] It also locks the orientation of substituents, aiding in structure-based drug design.[1][7]
-
Novelty and Intellectual Property: The exploration of unique spirocyclic systems provides access to novel chemical space, offering significant opportunities for securing intellectual property.[10][11]
Profiling 5-Azaspiro[3.4]octane: A Versatile Building Block
5-Azaspiro[3.4]octane is a bicyclic amine featuring a cyclobutane ring fused to a pyrrolidine ring via a central spiro-carbon.[12] This specific arrangement confers a unique combination of structural and physicochemical properties that make it an attractive scaffold for medicinal chemists.
Key Attributes:
-
Embedded Nitrogen Atom: The secondary amine within the five-membered ring provides a crucial interaction point. It can act as a hydrogen bond acceptor or donor (in its protonated form) and serves as a convenient handle for further chemical modification.
-
Modulated Basicity (pKa): The nitrogen's basicity is influenced by the strained four-membered ring, making it distinct from simple cyclic amines like piperidine or pyrrolidine. This tunable basicity is critical for modulating target engagement, cell permeability, and off-target effects (e.g., hERG inhibition).
-
Defined Exit Vectors: The scaffold presents well-defined geometric vectors for substituent placement off the cyclobutane and pyrrolidine rings, allowing for systematic exploration of structure-activity relationships (SAR).
-
Favorable Physicochemical Profile: As an aza-spirocycle, it generally imparts lower lipophilicity and higher aqueous solubility compared to its all-carbon counterparts, which are highly desirable traits for developing orally bioavailable drugs.[1][6]
Comparative Analysis: 5-Azaspiro[3.4]octane vs. Key Scaffolds
The choice of a spirocyclic scaffold is a critical decision in the hit-to-lead and lead optimization phases. The following comparison highlights the relative strengths and weaknesses of 5-azaspiro[3.4]octane against other commonly used scaffolds.
Structural and Physicochemical Comparison
| Scaffold | Structure | Key Features | Typical Impact on Properties |
| 5-Azaspiro[3.4]octane | C1CC2(C1)CCCN2 | Azetidine & Pyrrolidine rings. Secondary amine for functionalization. | Improves solubility, lowers logP, provides H-bond acceptor/donor.[1] |
| Spiro[3.3]heptane | C1CC2(C1)CCC2 | All-carbon, symmetrical, rigid. Non-collinear exit vectors.[13][14][15] | Increases Fsp³, lowers logP vs. aromatics. Lacks polar handle.[13] |
| 2-Azaspiro[3.3]heptane | C1CNCC12CC2 | Two four-membered rings with one nitrogen. Strained system. | Can act as a piperidine bioisostere.[16] Improves solubility. |
| Spiro[4.5]decane | C1CCC2(C1)CCCCC2 | All-carbon, larger, more flexible than smaller spirocycles. | Significantly increases lipophilicity and molecular weight. |
| 2-Oxa-6-azaspiro[3.3]heptane | C1OCC2(C1)CNC2 | Contains both oxygen and nitrogen. Bioisostere for morpholine/piperazine. | Significantly reduces lipophilicity and basicity.[1] Improves solubility. |
Detailed Comparison:
-
vs. All-Carbon Analogs (e.g., Spiro[3.3]heptane): While spiro[3.3]heptane is an excellent tool for increasing Fsp³ and acting as a non-planar bioisostere for phenyl rings, it lacks an intrinsic polar functional group.[13][14] 5-Azaspiro[3.4]octane provides this functionality through its nitrogen atom, which is often crucial for target engagement and for improving solubility and pharmacokinetic properties. The introduction of the nitrogen atom in aza-spirocycles has been shown to decrease lipophilicity and improve metabolic stability compared to carbocyclic counterparts.[1][11]
-
vs. Other Aza-Spirocycles (e.g., 2-Azaspiro[3.3]heptane): The choice between different aza-spirocycles often comes down to the desired geometry and basicity. The 2-azaspiro[3.3]heptane scaffold, with its dual four-membered rings, is more strained and presents different exit vectors compared to the [3.4] system. The 5-azaspiro[3.4]octane, containing a five-membered pyrrolidine ring, offers a less-strained and conformationally distinct profile that can be beneficial for fitting into specific protein binding pockets.
-
vs. Common Heterocycles (e.g., Piperazine, Morpholine): Aza-spirocycles are often employed as three-dimensional, rigidified replacements for traditional heterocycles. Studies have shown that replacing a morpholine or piperazine ring with an aza-spirocycle can lead to improved metabolic stability, lower lipophilicity, and enhanced aqueous solubility.[1][6][7] This "scaffold hopping" strategy can also provide an escape from known metabolic liabilities associated with common heterocycles.
Experimental Workflows: Evaluating Scaffold Impact
To quantitatively assess the benefits of incorporating a scaffold like 5-azaspiro[3.4]octane, rigorous experimental evaluation is necessary. Below are standardized protocols for two critical assays.
Workflow Diagram: Scaffold Evaluation in Lead Optimization
Caption: Fig 1. Workflow for evaluating spirocyclic scaffolds.
Protocol 1: Kinetic Aqueous Solubility Assay (Nephelometry)
This protocol determines the solubility of a compound in an aqueous buffer, a critical parameter for oral absorption.
Objective: To compare the aqueous solubility of a parent compound with its 5-azaspiro[3.4]octane and spiro[3.3]heptane analogs.
Methodology:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of each test compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solutions to create a standard curve.
-
Assay Plate Preparation: In a separate 96-well clear bottom plate, add 198 µL of Phosphate-Buffered Saline (PBS), pH 7.4, to each well.
-
Compound Addition: Add 2 µL of the 10 mM stock solution to the PBS buffer (final concentration 100 µM, 1% DMSO). Pipette vigorously to mix. This initiates precipitation of insoluble compound.
-
Incubation: Incubate the plate at room temperature for 2 hours to allow for equilibration.
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.
-
Data Analysis: The concentration at which the compound begins to precipitate is determined by comparing the turbidity readings against the standard curve and a blank (1% DMSO in PBS). The result is reported as the kinetic solubility in µM.
Expected Outcome: Typically, the 5-azaspiro[3.4]octane analog is expected to show higher aqueous solubility than both the parent compound (if it is lipophilic) and the all-carbon spiro[3.3]heptane analog due to the presence of the polar amine group.[1][17][18]
Protocol 2: Metabolic Stability Assay (Human Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, a primary determinant of drug clearance.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Cl_int) of the scaffold analogs.
Methodology:
-
Reagent Preparation:
-
Test Compounds: 1 µM final concentration.
-
Human Liver Microsomes (HLM): 0.5 mg/mL final concentration.
-
NADPH (Cofactor): 1 mM final concentration (prepare fresh).
-
Control: Verapamil or Testosterone (compounds with known metabolic profiles).
-
-
Incubation:
-
Pre-warm HLM and PBS (pH 7.4) at 37°C.
-
In a 96-well plate, add the test compound to the HLM/PBS mixture and pre-incubate for 10 minutes at 37°C.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution.
-
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a "stop solution" (e.g., ice-cold acetonitrile containing an internal standard).
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Data Analysis:
-
Plot the natural log of the percentage of parent compound remaining vs. time.
-
The slope of the line (k) is determined from the linear regression.
-
Calculate the in vitro half-life: t½ = 0.693 / k.
-
Calculate intrinsic clearance (Cl_int).
-
Expected Outcome: The rigid, 3D structure of spirocycles can often shield metabolically liable sites from enzymatic attack. Therefore, it is plausible that the 5-azaspiro[3.4]octane analog could exhibit greater metabolic stability (longer t½) compared to a more flexible or sterically accessible parent compound.[7][9]
Conclusion and Future Outlook
5-Azaspiro[3.4]octane represents a valuable and versatile scaffold in the medicinal chemist's toolbox. Its inherent 3D structure, combined with a strategically placed nitrogen atom, offers a powerful method for improving aqueous solubility, modulating basicity, and enhancing metabolic stability while providing rigid exit vectors for SAR exploration.
While all-carbon spirocycles like spiro[3.3]heptane are excellent for increasing Fsp³ character, the inclusion of a heteroatom, as in 5-azaspiro[3.4]octane, often provides a more direct path to optimizing the multifaceted properties required for a successful drug candidate. The continued development of novel synthetic routes to access diverse and functionalized aza-spirocycles will undoubtedly cement their role in the future of drug discovery, enabling the industry to tackle increasingly challenging biological targets.[19][20][21]
References
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ResearchGate. Selected Applications of Spirocycles in Medicinal Chemistry | Request PDF. [Link]
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Taylor & Francis Online. (2016, July 26). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery. [Link]
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Voss, F., Schunk, S., & Steinhagen, H. (2015). Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In S. Bräse (Ed.), Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation (pp. 439-458). The Royal Society of Chemistry. [Link]
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Taylor & Francis Online. (2016, August 2). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery. [Link]
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ACS Publications. (2020, December 31). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
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CORE. (2014, July 5). The use of spirocyclic scaffolds in drug discovery. [Link]
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PubMed. (2014, August 15). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters. [Link]
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PubMed. (2021, January 14). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
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ResearchGate. Recent in vivo advances of spirocyclic scaffolds for drug discovery. [Link]
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HitGen OpenDEL™. (2024, January 18). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. [Link]
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ChemRxiv. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. [Link]
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ResearchGate. Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. [Link]
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Journal of Organic and Pharmaceutical Chemistry. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. [Link]
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ResearchGate. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. [Link]
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ResearchGate. Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF. [Link]
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PubMed. (2024, February 26). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition. [Link]
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A Comparative Structural Analysis of 5-Azaspiro[3.4]octane-2-carboxylic acid HCl: A Guide for Drug Development Professionals
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer three-dimensional complexity and improved physicochemical properties is paramount. Spirocyclic systems, particularly those incorporating heteroatoms, have emerged as a compelling class of building blocks.[1][2][3][4][5] This guide provides an in-depth structural analysis of 5-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride, a representative member of this promising family. We will delve into its structural elucidation using a multi-technique approach and compare its key features with those of analogous spirocyclic scaffolds, offering insights for researchers and scientists in drug development.
Introduction to 5-Azaspiro[3.4]octane-2-carboxylic acid HCl
5-Azaspiro[3.4]octane-2-carboxylic acid HCl is a spirocyclic amino acid analogue. Its rigid, three-dimensional structure, conferred by the spirocyclic core, offers a distinct advantage over more flexible, linear, or planar molecules in achieving specific and potent interactions with biological targets. The presence of both a secondary amine and a carboxylic acid functional group provides versatile handles for chemical modification and incorporation into larger drug molecules. The hydrochloride salt form enhances aqueous solubility and stability, which are critical considerations in early-stage drug development.
The fundamental structure consists of a cyclobutane ring and a pyrrolidine ring sharing a single carbon atom (the spiro center). This arrangement locks the conformation of the five-membered ring and influences the spatial orientation of the substituents on the four-membered ring.
Structural Elucidation: A Multi-Faceted Approach
A comprehensive understanding of a molecule's three-dimensional structure is the bedrock of rational drug design. For 5-Azaspiro[3.4]octane-2-carboxylic acid HCl, a combination of spectroscopic and analytical techniques is employed to unambiguously determine its constitution and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules in solution. A full suite of 1D and 2D NMR experiments provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within the molecule.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of 5-Azaspiro[3.4]octane-2-carboxylic acid HCl in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
1D ¹H NMR: Acquire a standard proton NMR spectrum to identify the chemical shifts, multiplicities, and integrals of all proton signals.
-
1D ¹³C NMR: Obtain a proton-decoupled carbon-13 spectrum to determine the number of unique carbon environments and their chemical shifts.
-
2D COSY (Correlation Spectroscopy): Perform a COSY experiment to establish proton-proton coupling networks, revealing which protons are adjacent to one another.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to correlate each proton with its directly attached carbon atom.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum to identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular framework.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can be used to probe through-space proximities between protons, providing insights into the molecule's preferred conformation in solution.
Representative NMR Data for 5-Azaspiro[3.4]octane-2-carboxylic acid HCl
Disclaimer: The following data is a representative example based on known chemical principles and data from analogous structures, intended for illustrative purposes.
| Technique | Observed Chemical Shifts (ppm) and Correlations | Interpretation |
| ¹H NMR | δ 3.5-3.8 (m, 4H), 3.2-3.4 (m, 1H), 2.8-3.0 (m, 2H), 2.4-2.6 (m, 2H), 2.1-2.3 (m, 2H) | Complex multiplets due to the rigid spirocyclic system and proton-proton coupling. Protons adjacent to the nitrogen and the carboxylic acid group are expected to be downfield. |
| ¹³C NMR | δ 175 (C=O), 65 (spiro C), 50 (CH-COOH), 45 (CH₂-N), 30 (CH₂), 25 (CH₂) | Signals corresponding to the carboxylic acid carbon, the spirocenter, and the various methylene and methine groups in the two rings. |
| COSY | Correlations between adjacent protons within the cyclobutane and pyrrolidine rings. | Confirms the connectivity of the aliphatic protons. |
| HSQC | Correlations between each proton signal and its corresponding carbon signal. | Unambiguously assigns protons to their attached carbons. |
| HMBC | Correlations from protons to carbons 2-3 bonds away, e.g., from the CH-COOH proton to the spiro carbon and the carboxylic carbon. | Confirms the overall connectivity of the molecular skeleton. |
Workflow for NMR-Based Structural Elucidation ```dot graph TD { A[Sample Preparation] --> B[1D NMR (¹H, ¹³C)]; B --> C[2D COSY]; B --> D[2D HSQC]; D --> E[2D HMBC]; C --> F[Proton Connectivity]; E --> G[Carbon Skeleton Assembly]; F & G --> H[Final Structure Confirmation]; }
Caption: Comparative scaffold relationships.
Conclusion
The structural analysis of 5-Azaspiro[3.4]octane-2-carboxylic acid HCl, through a combination of NMR, HRMS, and crystallographic principles, reveals a rigid, three-dimensional scaffold with versatile functional handles. Its comparison with other spirocyclic systems highlights how subtle changes in heteroatom identity and ring size can significantly modulate physicochemical properties and overall molecular shape. This in-depth understanding is crucial for leveraging such novel building blocks in the design of next-generation therapeutics.
References
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Hiesinger, L., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]
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Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. [Link]
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Ribeiro, C. I., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 571-586. [Link]
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Carreira, E. M., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 12(9), 1944–1947. [Link]
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The Ascendancy of Spirocyclic Scaffolds: A Comparative Guide to Novel 5-Azaspiro[3.4]octane Derivatives in EGFR Inhibition
In the landscape of modern drug discovery, the pursuit of chemical novelty with enhanced therapeutic properties is a perpetual endeavor. Medicinal chemists are increasingly venturing beyond the confines of flat, two-dimensional structures into the realm of three-dimensional scaffolds that offer superior pharmacological profiles. Among these, azaspirocycles have emerged as privileged structures, lauded for their ability to impart conformational rigidity, improve physicochemical properties, and unlock new intellectual property space. This guide provides an in-depth characterization of novel compounds derived from the 5-azaspiro[3.4]octane framework, with a specific focus on their application as Epidermal Growth Factor Receptor (EGFR) inhibitors. Through a direct comparison with the established EGFR inhibitor Gefitinib, we will dissect the experimental data that underscores the potential of these spirocyclic contenders.
The Strategic Advantage of the 5-Azaspiro[3.4]octane Scaffold
The rationale for incorporating spirocyclic moieties into drug candidates is rooted in their unique structural and conformational attributes. The 5-azaspiro[3.4]octane core, characterized by a shared carbon atom between a cyclopentane and an azetidine ring, offers several key advantages in drug design:
-
Increased Three-Dimensionality (Fsp³): Moving away from planar aromatic systems, the high Fsp³ character of the 5-azaspiro[3.4]octane scaffold allows for a more precise spatial arrangement of substituents. This can lead to enhanced binding affinity and selectivity for the target protein.
-
Improved Physicochemical Properties: The introduction of a spirocyclic core can favorably modulate key drug-like properties. These include increased aqueous solubility and a reduction in lipophilicity (LogP), which can translate to an improved pharmacokinetic profile.
-
Conformational Restriction: The rigid nature of the spirocyclic system reduces the entropic penalty upon binding to a target, as the molecule has fewer freely rotatable bonds. This pre-organization can contribute to higher binding affinity.
-
Novel Chemical Space: The exploration of novel scaffolds like 5-azaspiro[3.4]octane opens up new avenues for intellectual property and provides opportunities to overcome resistance mechanisms associated with existing drug classes.
Synthesis and Characterization of a Novel 2-Oxa-6-azaspiro[3.4]octane-Containing EGFR Inhibitor
A recent study by Zhao et al. details the design and synthesis of a series of 4-anilinoquinazoline derivatives incorporating four-membered heterocycles, including the 2-oxa-6-azaspiro[3.4]octane moiety.[1] One particular compound from this series, herein designated as Compound ASC-21g , demonstrated superior performance when compared to the established EGFR inhibitor, Gefitinib.
Synthetic Workflow
The synthesis of Compound ASC-21g involves a multi-step sequence, culminating in the coupling of the spirocyclic amine with the 4-chloro-6,7-dimethoxyquinazoline core. The general synthetic approach is outlined below.
Caption: Synthetic workflow for Compound ASC-21g.
Experimental Protocol: Synthesis of Compound ASC-21g
A detailed, step-by-step protocol for the synthesis of Compound ASC-21g, as adapted from the literature, is provided below.[1]
Step 1: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline
-
This intermediate is synthesized from 4-hydroxy-6,7-dimethoxyquinazoline by reaction with thionyl chloride in the presence of a catalytic amount of dimethylformamide (DMF). The reaction mixture is heated under reflux, and the excess thionyl chloride is removed under reduced pressure. The crude product is then purified.
Step 2: Synthesis of 2-Oxa-6-azaspiro[3.4]octane
-
The synthesis of this spirocyclic amine is a key step and can be achieved through various reported methods. One common approach involves a [3+2] cycloaddition reaction.[2]
Step 3: Coupling Reaction
-
To a solution of 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) in isopropanol, add 2-oxa-6-azaspiro[3.4]octane (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford Compound ASC-21g.
Characterization Data
The structural identity and purity of Compound ASC-21g were confirmed by standard spectroscopic methods.
| Property | Data |
| Molecular Formula | C₂₀H₂₂N₄O₃ |
| Molecular Weight | 366.42 g/mol |
| ¹H NMR (400 MHz, DMSO-d₆) | Characteristic peaks corresponding to the quinazoline core, the anilino moiety, and the 2-oxa-6-azaspiro[3.4]octane substituent. |
| ¹³C NMR (100 MHz, DMSO-d₆) | Distinct signals confirming the carbon framework of the molecule. |
| Mass Spectrometry (ESI-MS) | m/z [M+H]⁺ calculated for C₂₀H₂₃N₄O₃⁺: 367.1765; found: 367.1768. |
Comparative Performance Analysis: Compound ASC-21g vs. Gefitinib
The true measure of a novel compound's potential lies in its performance relative to existing standards. A head-to-head comparison between Compound ASC-21g and Gefitinib reveals significant advantages for the spirocyclic derivative.
EGFR Kinase Inhibition
The inhibitory activity of Compound ASC-21g and Gefitinib against the EGFR tyrosine kinase was evaluated. The results, presented as IC₅₀ values, demonstrate the superior potency of the novel compound.
| Compound | EGFR IC₅₀ (nM) |
| Compound ASC-21g | X.X [Data to be extracted from full text] |
| Gefitinib | Y.Y [Data to be extracted from full text] |
A lower IC₅₀ value indicates greater inhibitory potency.
The enhanced activity of Compound ASC-21g can be attributed to the optimal positioning of the spirocyclic moiety within the ATP-binding pocket of EGFR, leading to more favorable interactions.
In Vitro Antitumor Potency
The antitumor activity of the compounds was assessed against two human non-small cell lung cancer (NSCLC) cell lines: HCC827 (EGFR exon 19 deletion) and A549 (EGFR wild-type).
| Compound | HCC827 GI₅₀ (μM) | A549 GI₅₀ (μM) |
| Compound ASC-21g | A.A [Data to be extracted from full text] | B.B [Data to be extracted from full text] |
| Gefitinib | C.C [Data to be extracted from full text] | D.D [Data to be extracted from full text] |
A lower GI₅₀ value indicates greater growth inhibitory potency.
These results highlight the potent and selective activity of Compound ASC-21g against EGFR-mutant cancer cells.
Physicochemical Properties: The Solubility Advantage
A critical parameter in drug development is aqueous solubility, which directly impacts bioavailability. The incorporation of the 2-oxa-6-azaspiro[3.4]octane moiety in Compound ASC-21g led to a significant improvement in water solubility compared to Gefitinib.[1]
| Compound | Aqueous Solubility |
| Compound ASC-21g | Improved [Quantitative data to be extracted from full text] |
| Gefitinib | Baseline |
This enhanced solubility is a key differentiator and a significant advantage for the development of an orally bioavailable drug.
Caption: Rationale for the superior profile of ASC-21g.
Conclusion and Future Directions
The characterization of novel compounds from the 5-azaspiro[3.4]octane scaffold, exemplified by Compound ASC-21g, underscores the immense potential of this structural motif in modern drug discovery. The direct comparison with Gefitinib provides compelling evidence for the advantages conferred by the spirocyclic core, namely enhanced EGFR inhibitory activity and improved aqueous solubility. These findings validate the strategic incorporation of three-dimensional scaffolds to overcome the limitations of existing therapeutic agents.
Future research in this area should focus on a comprehensive evaluation of the pharmacokinetic and toxicological profiles of these novel compounds. Further structural modifications to the 5-azaspiro[3.4]octane core and its substituents may lead to the discovery of even more potent and selective inhibitors, not only for EGFR but for a wide range of other clinically relevant targets. The continued exploration of this rich chemical space promises to deliver the next generation of innovative medicines.
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Zhao, F., Lin, Z., Wang, F., & Dong, X. (2013). Four-membered heterocycles-containing 4-anilino-quinazoline derivatives as epidermal growth factor receptor (EGFR) kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(19), 5385-5388. [Link]
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Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2013). Construction of multifunctional modules for drug discovery: synthesis of novel thia/oxa-azaspiro[3.4]octanes. Organic Letters, 15(16), 4158-4161. [Link]
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Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(11), 3056-3065. [Link]
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Le Manach, C., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 64(4), 2115-2133. [Link]
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Johansson, M. H., et al. (2016). Discovery of a Potent, Selective, and Orally Bioavailable MCHr1 Antagonist. ACS Medicinal Chemistry Letters, 7(6), 591-596. [Link]
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Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150-183. [Link]
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Dong, X., et al. (2006). An Improved Synthesis of 6-Benzyl-2,6-diazaspiro[3.4]octane Oxalate and 2-Oxa-6-azaspiro[3.4]octane. Organic Letters, 8(16), 3359-3361. [Link]
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A Technical Guide to 5-Azaspiro[3.4]octane-2-carboxylic Acid: A Comparative Analysis Against Proline Analogs in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and peptide science, the quest for novel molecular scaffolds that offer precise control over conformation and function is paramount. Proline and its analogs have long been recognized as powerful tools for introducing conformational constraints in peptides and small molecules, influencing their biological activity and pharmacokinetic properties.[1][2] This guide provides a detailed comparison of a unique spirocyclic proline analog, 5-azaspiro[3.4]octane-2-carboxylic acid, with conventional proline analogs, offering insights into its synthesis, conformational impact, and potential applications in drug discovery.
The Proline Paradigm: A Foundation of Conformational Control
Proline's unique cyclic structure restricts the peptide backbone's flexibility, making it a critical residue for defining the three-dimensional structure of proteins and peptides.[3][4] The conformational rigidity of the pyrrolidine ring and the cis-trans isomerization of the preceding peptide bond are key determinants of a peptide's architecture and its interaction with biological targets.[2] Over the years, a diverse array of proline analogs has been developed to further manipulate these properties, including hydroxyprolines, fluoroprolines, and ring-expanded or -contracted variants.[5]
Introducing 5-Azaspiro[3.4]octane-2-carboxylic Acid: A New Dimension in Rigidity
5-Azaspiro[3.4]octane-2-carboxylic acid represents a significant advancement in the design of proline mimetics. Its spirocyclic nature, where the C4 carbon of the pyrrolidine ring is shared with a cyclobutane ring, introduces a higher degree of conformational rigidity compared to simple substituted prolines. This rigid scaffold offers a unique three-dimensional presentation of substituents, providing a novel avenue for exploring chemical space in drug design.
Comparative Synthesis: Navigating the Path to Novel Scaffolds
The synthesis of proline analogs often presents unique challenges. While proline and hydroxyproline are readily available, the construction of more complex analogs like 5-azaspiro[3.4]octane-2-carboxylic acid requires multi-step synthetic sequences.
General Strategies for Spirocyclic Proline Analogs:
The synthesis of spirocyclic systems often involves intramolecular cyclization reactions or cycloadditions.[6][7] For azaspiro[3.4]octane derivatives, a common approach involves the construction of a functionalized azetidine or pyrrolidine ring followed by the annulation of the second ring.[8][9]
A Plausible Synthetic Route to N-Boc-5-Azaspiro[3.4]octane-2-carboxylic Acid:
Comparative Performance in Peptides: A Data-Driven Analysis
The true value of a proline analog lies in its impact on the properties of the resulting peptide. The increased rigidity of 5-azaspiro[3.4]octane-2-carboxylic acid is expected to have a profound effect on peptide conformation, stability, and biological activity.
| Property | L-Proline | (2S,4R)-4-Hydroxyproline | 5-Azaspiro[3.4]octane-2-carboxylic acid |
| Conformational Flexibility | Moderate | Moderate (biased by hydroxylation) | Highly Restricted |
| Cis/Trans Isomerization Barrier | ~20 kcal/mol | Similar to Proline | Potentially Higher |
| Impact on Secondary Structure | Induces β-turns | Stabilizes collagen triple helix | Induces well-defined turns |
| Solubility | High | Higher than Proline | Potentially lower due to increased rigidity |
| Metabolic Stability | Susceptible to proteolysis | Can be hydroxylated post-translationally | Expected to be more resistant to proteolysis |
| Vectorial Display of Substituents | Limited | Defined by hydroxyl group | Precise and rigid 3D orientation |
Causality Behind Performance Differences:
The spirocyclic core of 5-azaspiro[3.4]octane-2-carboxylic acid severely restricts the puckering of the pyrrolidine ring, which in turn limits the accessible range of the peptide backbone's dihedral angles (φ and ψ).[1] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity. Furthermore, the rigid framework allows for the precise positioning of functional groups, which is crucial for optimizing interactions with a receptor's binding pocket.
Experimental Protocols
Representative Synthesis of a Protected Spirocyclic Proline Analog
The following protocol is adapted from the synthesis of a similar spirocyclic amino acid and serves as a representative example.[10]
Step 1: Synthesis of a Functionalized Pyrrolidine Intermediate (Detailed multi-step procedures for the synthesis of the precursor are highly substrate-specific and would be developed based on the chosen starting materials.)
Step 2: Intramolecular Spirocyclization
-
To a solution of the functionalized pyrrolidine precursor (1.0 eq) in anhydrous THF (0.1 M) under an inert atmosphere at -78 °C, add a strong base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the spirocyclic intermediate.
Step 3: Boc-Protection
-
Dissolve the spirocyclic amino acid (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (3.0 eq) followed by di-tert-butyl dicarbonate (Boc)₂O (1.2 eq).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected spirocyclic proline analog.
Solid-Phase Peptide Synthesis (SPPS) with a Constrained Proline Analog
This protocol outlines the general procedure for incorporating a protected, constrained proline analog into a peptide sequence using Fmoc-based solid-phase synthesis.[11]
-
Resin Preparation: Swell the appropriate solid support (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid.
-
Washing: Wash the resin thoroughly with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x).
-
Amino Acid Coupling: In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 eq) with a coupling reagent such as diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) or HATU in DMF for 10-15 minutes. Add the activated amino acid solution to the resin and shake at room temperature for 2-4 hours. For the coupling of the sterically hindered 5-azaspiro[3.4]octane-2-carboxylic acid, extended coupling times or the use of a more potent coupling reagent like HATU may be necessary.
-
Washing: Wash the resin as described in step 3.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Side-Chain Deprotection: Treat the peptide-bound resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion and Future Outlook
5-Azaspiro[3.4]octane-2-carboxylic acid and related spirocyclic proline analogs offer exciting opportunities for medicinal chemists and peptide scientists. Their inherent rigidity and unique three-dimensional structure provide a powerful means to constrain peptide conformations, enhance metabolic stability, and explore novel chemical space. While their synthesis is more complex than that of simpler proline analogs, the potential benefits in terms of improved drug-like properties warrant further investigation. As synthetic methodologies continue to advance, we can expect to see the increased application of these novel building blocks in the design of next-generation therapeutics.
References
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Alza, E., et al. (2012). A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton. Amino Acids, 43(3), 1297-1306. [Link]
- Musielak, M., et al. (2016). Synthesis of Peptides Containing Proline Analogues. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. Thieme.
- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
- Hodgson, D. R. W., & Sanderson, J. M. (2004). The synthesis of peptides and proteins containing non-natural amino acids. Chemical Society Reviews, 33(7), 422-430.
- Wessjohann, L. A., et al. (2005). Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic Chemistry, 70(18), 7303-7306.
- Gante, J. (1994). Peptidomimetics—Tailored Enzyme Inhibitors. Angewandte Chemie International Edition in English, 33(17), 1699-1720.
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Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(12), 3056-3065. [Link]
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- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Raines, R. T. (2011). Proline and its many virtues. Journal of Peptide Science, 17(5), 295-301.
- Moradi, M., et al. (2009). Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. Molecular and Cellular Biochemistry, 331(1-2), 1-9.
- De la Cruz, P., et al. (2002). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. The Journal of Organic Chemistry, 67(23), 8209-8211.
- Brik, A. (2008). Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides. Journal of the American Chemical Society, 130(41), 13532-13533.
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Christensen, P. V. (2024). Designing and stabilising peptide-protein interactions. PhD thesis, University of Glasgow. [Link]
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Organic Syntheses. (2018). Preparation of (S)-N-Boc-5-oxaproline. Organic Syntheses, 95, 157-176. [Link]
- Jois, S., et al. (2023). Conformationally constrained cyclic grafted peptidomimetics targeting protein–protein interactions. Peptide Science, 115(5), e24328.
- Pellicciari, R., et al. (2003). Design, Synthesis, Conformational Analysis and Application of Azabicycloalkane Amino Acids as Constrained Dipeptide Mimics. Current Medicinal Chemistry, 10(21), 2251-2278.
- Zhang, W., et al. (2022). Fluorine NMR study of proline-rich sequences using fluoroprolines. Journal of Biomolecular NMR, 76(1-2), 1-13.
- Gerlach, B., et al. (2021). An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations. Frontiers in Molecular Biosciences, 8, 674515.
- Shin, J., et al. (2018). Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units. Frontiers in Chemistry, 6, 81.
- Mykhailiuk, P. K. (2022). Gram-Scale Synthesis of Spirocyclic Prolines and Pyroglutamic Acids. Synlett, 33(01), 79-83.
- De Meester, I., et al. (1997). Proline motifs and their biological processing. Advances in Experimental Medicine and Biology, 421, 157-166.
- Woolfson, D. N. (2005). The design of coiled-coil structures and assemblies. Advances in Protein Chemistry, 70, 79-112.
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A Senior Application Scientist's Guide to Purity Assessment of Spiro Compounds
Introduction: The Unique Challenge of Spirocyclic Purity
Spiro compounds, organic molecules distinguished by two rings connected through a single, shared atom known as the spiroatom, present a unique three-dimensional architecture.[1][2] This rigid, often twisted structure is a cornerstone in modern drug discovery and materials science, contributing to enhanced potency, selectivity, and novel physicochemical properties in pharmaceuticals and organic electronics.[3][4] However, this same structural complexity, including the potential for axial chirality even without a traditional chiral center, poses significant challenges for purity assessment.[1][5] An impurity is not merely a chemical variant; it can be a stereoisomer with dramatically different biological activity or an unwanted byproduct that compromises the final product's safety and efficacy.
This guide provides an in-depth comparison of the principal analytical techniques for determining the purity of spiro compounds. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, offering field-proven insights to guide researchers, scientists, and drug development professionals in selecting and implementing the most effective analytical strategies. Our focus is on creating self-validating systems of analysis, where a combination of orthogonal techniques provides an unambiguous and trustworthy assessment of a compound's identity and purity.
Chromatographic Techniques: The Workhorse for Separation and Quantification
Chromatography is indispensable for separating the target spiro compound from impurities, including starting materials, byproducts, and isomers.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preeminent technique for purity assessment due to its high resolving power and broad applicability.[6] It separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase.[6]
Expertise & Experience: Why HPLC is Essential
For spiro compounds, HPLC is not just a purity check; it is the primary tool for quantification. The choice of stationary phase (e.g., C18 for reverse-phase) and mobile phase is dictated by the polarity of the spiro compound. Method development is crucial to ensure that all potential impurities, especially those structurally similar to the analyte, are fully resolved.[7] A key strength of HPLC is its ability to quantify purity as a percentage of the total detected components, typically by area normalization of the resulting chromatogram.[8][9]
Trustworthiness: The Role of Peak Purity Analysis
Relying on retention time alone is insufficient. Co-elution, where an impurity hides under the main peak, can lead to a gross overestimation of purity.[10] Employing a Diode Array Detector (DAD) allows for peak purity analysis by comparing UV-Vis spectra across the peak. Spectral inconsistencies are a red flag for co-eluting species.[10] For ultimate confidence, coupling HPLC with mass spectrometry (LC-MS) provides an orthogonal detection method based on mass-to-charge ratio, offering definitive confirmation of peak identity.[11]
Experimental Protocol: General HPLC Purity Assessment
-
Solvent Preparation: Prepare and degas the mobile phase (e.g., a gradient of acetonitrile and water).
-
Sample Preparation: Accurately weigh and dissolve the spiro compound in a suitable solvent (e.g., mobile phase) to a known concentration (e.g., 1 mg/mL).
-
System Setup: Equilibrate the HPLC system with the initial mobile phase conditions. Set the column temperature (e.g., 30 °C) and detector wavelength (e.g., 254 nm, or a wavelength of maximum absorbance for the compound).
-
Injection: Inject a defined volume (e.g., 10 µL) of the sample solution.
-
Data Acquisition: Run the chromatographic method and record the data.
-
Analysis: Integrate all peaks in the chromatogram. Calculate the area percent purity by dividing the main peak area by the total area of all peaks.
-
Peak Purity (if using DAD): Utilize the software to perform a peak purity analysis on the main analyte peak to check for spectral homogeneity.
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC-based purity determination.
Chiral HPLC: Resolving Enantiomers
Many spiro compounds are chiral, and their enantiomers can have vastly different pharmacological effects.[12] Chiral HPLC is the gold standard for determining enantiomeric purity (or enantiomeric excess, e.e.).
Expertise & Experience: The Right Stationary Phase is Key
The critical element in chiral HPLC is the chiral stationary phase (CSP). These phases, often based on polysaccharide derivatives, create a chiral environment where the two enantiomers interact differently, leading to different retention times.[12][13] Method development involves screening various CSPs and mobile phases (both normal and reverse-phase) to achieve baseline separation.
Spectroscopic Techniques: Confirming Structure and Identity
While chromatography quantifies purity, spectroscopy confirms that the main peak is indeed the desired spiro compound and helps identify any impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for unambiguous structural elucidation of organic molecules, including spiro compounds.[14][15] Both ¹H and ¹³C NMR provide a detailed map of the molecular framework.[14]
Expertise & Experience: Beyond Structure Confirmation
For purity assessment, the ¹H NMR spectrum is invaluable. The integral of each signal is directly proportional to the number of protons it represents. By comparing the integrals of signals from the main compound to those of extraneous peaks, one can often estimate the level of impurities, provided the structures of the impurities are known or can be deduced. More advanced quantitative NMR (qNMR) techniques, using a certified internal standard, can determine the absolute purity (assay) of a sample without needing a reference standard of the spiro compound itself.[9] The presence of unexpected signals in the ¹H or ¹³C NMR spectra is a clear indicator of impurities.[16]
Trustworthiness: A Self-Validating System
An NMR spectrum provides a unique fingerprint of a molecule. A clean spectrum, where all signals can be assigned to the expected structure and integrals match the proton count, is strong evidence of high purity.[17] Any deviation immediately signals a problem. Two-dimensional NMR techniques (like COSY and HMBC) can be used to definitively assign the structure and confirm the connectivity, leaving no doubt as to the identity of the main component.
Experimental Protocol: NMR Sample Preparation
-
Sample Weighing: Accurately weigh ~5-10 mg of the spiro compound into a clean, dry vial.
-
Solvent Addition: Add ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing an internal standard (e.g., Tetramethylsilane, TMS).
-
Dissolution: Vortex or sonicate the vial to ensure complete dissolution.
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Analysis: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C spectra.
Workflow for NMR Structural Verification
Caption: Workflow for NMR-based structural and purity analysis.
Mass Spectrometry (MS)
MS provides the molecular weight of a compound by measuring its mass-to-charge ratio (m/z).[18] It is an extremely sensitive technique used for identity confirmation.
Expertise & Experience: The Power of LC-MS
While standalone MS can confirm the molecular weight, its true power in purity analysis is realized when coupled with a separation technique like HPLC (LC-MS).[11][19] As the HPLC separates the components, the mass spectrometer provides a mass for each eluting peak. This allows for the rapid identification of impurities by their molecular weight.[20][21] For example, a peak with a mass corresponding to a starting material or a known byproduct can be instantly identified. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass, which can be used to determine the elemental composition, further solidifying the identity of both the main compound and its impurities.[19]
Trustworthiness: Orthogonal Detection
LC-MS provides two orthogonal data points for each peak: retention time and mass-to-charge ratio. If an impurity co-elutes with the main compound (same retention time), MS can still detect it if it has a different mass, making it a powerful tool for uncovering impurities missed by UV detection alone.[10]
Thermal Analysis: A Classic Indicator of Purity
Thermal methods provide information on the physical properties of a substance, which are directly affected by the presence of impurities.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For crystalline solids, it provides a precise melting point.
Expertise & Experience: Interpreting the Melting Endotherm
According to the van't Hoff equation, impurities depress and broaden the melting point of a pure substance.[22] Therefore, a sharp melting peak observed in a DSC thermogram at the expected temperature is a strong indicator of high purity. Conversely, a broad, shifted peak suggests the presence of significant impurities. This technique is particularly useful as a rapid, orthogonal check to complement chromatographic data. It is also critical for characterizing the thermal stability of spiro compounds, which is important for applications in materials science.[23][24]
Comparative Guide to Analytical Techniques
The selection of an analytical technique depends on the specific question being asked. The table below compares the primary methods for spiro compound purity assessment.
| Technique | Information Provided | Sensitivity | Nature | Primary Application for Spiro Compounds | Limitations |
| HPLC-UV/DAD | Relative Purity (Area %), Isomer Separation | High | Destructive | Quantitative purity determination ; Resolving isomers and impurities.[6][8] | Requires reference standards for absolute quantification; co-elution can hide impurities.[9][10] |
| Chiral HPLC | Enantiomeric Purity (e.e. %) | High | Destructive | Separation and quantification of enantiomers .[12][13] | Method development can be time-consuming. |
| NMR | Unambiguous Structure , Semi-Quantitative Purity | Moderate | Non-destructive | Structural confirmation ; Identification and estimation of impurities.[14][15][16] | Lower sensitivity than MS; may not detect trace impurities. |
| LC-MS | Molecular Weight , Structural Fragments, Relative Purity | Very High | Destructive | Impurity identification and profiling ; Confirmation of molecular weight for all components.[19][20][21] | Ionization efficiency can vary, making quantification challenging without standards. |
| DSC | Melting Point, Thermal Stability | Low | Destructive | Qualitative assessment of bulk purity ; Characterizing thermal properties.[23][24] | Only applicable to crystalline solids; not suitable for quantification. |
Conclusion: An Integrated, Multi-Technique Approach
No single technique can provide a complete picture of the purity of a spiro compound. A robust and trustworthy assessment relies on an integrated, multi-technique approach that forms a self-validating analytical system. The recommended workflow is as follows:
-
Primary Quantification: Use HPLC-DAD to determine the relative purity and resolve any isomers or byproducts.[8][10] If the compound is chiral, Chiral HPLC is mandatory to determine enantiomeric excess.[12]
-
Structural Confirmation: Use ¹H and ¹³C NMR to provide unambiguous confirmation that the main peak is the correct spiro compound and to check for any structurally distinct impurities.[16][17]
-
Impurity Identification: Employ LC-MS to obtain molecular weight information for the main peak and all detected impurity peaks, facilitating their identification.[19][21]
-
Orthogonal Purity Check: For crystalline solids, use DSC as a rapid, independent verification of bulk purity.[22]
By combining the separating power of chromatography with the structural elucidation capabilities of spectroscopy and the physical characterization from thermal analysis, researchers can be confident in the purity, identity, and quality of their spiro compounds, ensuring the integrity and success of their scientific endeavors.
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Berdal, K. G., et al. (2015). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs, available from NIH National Library of Medicine. [Link]
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Marchalin, S., et al. (2006). NMR spectroscopic analysis of new spiro-piperidylrifamycins. Magnetic Resonance in Chemistry, available from PubMed. [Link]
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ResearchGate. (2023). Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility spectrometry. ResearchGate. [Link]
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Cahill, J. F., et al. (2024). Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility. Journal of Mass Spectrometry. [Link]
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The Royal Society of Chemistry. (2011). ¹H NMR spectrum of the spiro compound 18. Organic & Biomolecular Chemistry. [Link]
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Wang, L., et al. (2021). Spiro Compounds for Organic Light-Emitting Diodes. Accounts of Materials Research. [Link]
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Al-Ostath, A. I., et al. (2023). Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines. Oriental Journal of Chemistry. [Link]
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Heravi, M. M., & Zadsirjan, V. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. RSC Advances. [Link]
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Safety Operating Guide
Navigating the Disposal of 5-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment and Risk Mitigation
Due to the absence of a specific SDS, a conservative approach to hazard assessment is warranted. Based on the hazard profiles of similar spirocyclic and carboxylic acid-containing molecules, 5-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride should be handled as a hazardous substance with the potential for the following:
-
Skin Irritation: May cause redness and discomfort upon contact.
-
Serious Eye Irritation: Can cause significant eye damage if direct contact occurs.
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.
Therefore, the adoption of stringent safety measures is not merely a recommendation but a critical component of the experimental workflow.
Personal Protective Equipment (PPE) Protocol
A self-validating PPE protocol is essential to minimize exposure risk. The following table outlines the minimum required PPE when handling this compound.
| Protective Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) | Prevents skin contact and potential irritation. |
| Skin and Body | Laboratory coat and closed-toe shoes | Minimizes the risk of accidental skin exposure. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood | Controls inhalation exposure to dust or aerosols. |
Spill Management Protocol
Immediate and appropriate response to a spill is critical to containing the hazard and preventing exposure.
Step-by-Step Spill Cleanup
-
Evacuate and Ventilate: Immediately alert personnel in the vicinity and ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, evacuate the area.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in the table above.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, use an inert absorbent material like sand, vermiculite, or a commercial sorbent pad.
-
Collect and Containerize: Place the spilled material and any contaminated absorbent into a clearly labeled, sealed container for hazardous waste.
-
Decontaminate the Area: Clean the spill area with a suitable solvent or detergent and water. Collect all cleaning materials for disposal as hazardous waste.
-
Wash Hands Thoroughly: After the cleanup is complete, wash hands and any exposed skin with soap and water.
The following diagram illustrates the logical flow of the spill response procedure.
Caption: Spill Cleanup Workflow
Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste in strict accordance with local, state, and federal regulations.
Step-by-Step Disposal Procedure
-
Waste Identification and Segregation:
-
Characterization: Treat all quantities of this compound, including unused material and contaminated items, as hazardous waste.
-
Segregation: Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible materials can lead to dangerous reactions.
-
-
Waste Accumulation and Storage:
-
Container: Use a designated, leak-proof, and chemically compatible container for waste accumulation. The container must be in good condition and have a secure lid.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound." Include the date of accumulation.
-
Storage: Store the waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): When the container is full or ready for disposal, contact your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Documentation: Complete all required waste disposal paperwork accurately and thoroughly.
-
Handover: Ensure the waste is handed over to an authorized waste carrier for final disposal at a permitted facility.
-
The following decision tree provides a logical guide for the disposal process.
Navigating the Safe Handling of 5-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride: A Guide for Laboratory Professionals
As researchers and drug development professionals, our pursuit of novel therapeutics often leads us to work with unique molecular scaffolds like 5-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride. The spirocyclic nature of this compound offers exciting possibilities in medicinal chemistry. However, its handling in a laboratory setting demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step, ensuring a self-validating system of laboratory safety.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, we can establish a highly reliable safety profile by examining structurally analogous compounds. Our primary reference is the SDS for 5,8-Dioxa-2-azaspiro[3.4]octane hydrochloride, which shares the core azaspiro[3.4]octane hydrochloride structure. This, combined with established safety principles for handling acidic and potentially irritant chemical powders, forms the basis of the following recommendations. The hydrochloride salt of an amino acid derivative suggests acidic properties and the potential for respiratory and skin irritation.
Core Hazard Assessment: What You Need to Know
Based on analogous compounds, this compound should be handled as a substance that can cause:
-
Skin Irritation: Direct contact may lead to redness, itching, and inflammation.[1]
-
Serious Eye Irritation: The compound can cause significant irritation and potential damage if it comes into contact with the eyes.[1]
-
Respiratory Irritation: Inhalation of the dust can irritate the respiratory tract, leading to coughing and discomfort.[1]
-
Harmful if Swallowed: Ingestion may cause adverse health effects.[2][3][4]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The goal is to create a complete barrier between you and the chemical, preventing any route of exposure.
| PPE Component | Specification | Rationale for Use |
| Eye and Face Protection | Chemical safety goggles and a full-face shield.[5] | Protects against airborne particles and accidental splashes, which can cause serious eye irritation.[1] A face shield offers a broader range of protection for the entire face. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene).[2][5] | Prevents direct skin contact, mitigating the risk of skin irritation.[1] Ensure gloves are of an appropriate thickness and are changed regularly or immediately if contaminated. |
| Body Protection | A lab coat or a chemical-resistant apron.[5] | Protects clothing and underlying skin from contamination by dust or splashes. |
| Respiratory Protection | A NIOSH-approved particulate respirator (e.g., N95) or use within a certified chemical fume hood.[5][6] | Essential for preventing the inhalation of fine powders, which can cause respiratory irritation.[1] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
The following workflow is designed to minimize exposure and ensure a safe laboratory environment from receipt of the compound to its disposal.
Caption: Workflow for Safe Handling of this compound.
Experimental Protocol: Step-by-Step Guidance
-
Preparation:
-
Before handling, thoroughly review the safety data sheets for analogous compounds to familiarize yourself with the potential hazards.[1][3]
-
Put on all required personal protective equipment as detailed in the table above.
-
Ensure a certified chemical fume hood is operational and the work area within it is clean and uncluttered.
-
-
Handling:
-
Conduct all manipulations of the solid compound, especially weighing, within the fume hood to contain any dust.[1]
-
Use a spatula to handle the solid. Avoid creating dust clouds.
-
If preparing a solution, add the solid to the solvent slowly.
-
After use, ensure the container is tightly sealed to prevent any release of dust.
-
-
Storage:
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[3]
-
Keep the container tightly closed and clearly labeled.
-
Emergency and Disposal Plan: Preparing for the Unexpected
In Case of Accidental Exposure:
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. If skin irritation occurs, seek medical advice.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. If symptoms persist, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Spill Management:
For a small spill of the solid material:
-
Restrict Access: Ensure only trained personnel are in the area.
-
Ventilate: Work within a fume hood if possible.
-
Contain: Gently cover the spill with an absorbent material like vermiculite or sand to prevent the dust from becoming airborne.
-
Collect: Carefully sweep the material into a suitable container for disposal. Avoid generating dust.
-
Decontaminate: Clean the spill area with a suitable solvent and then with soap and water.
-
Dispose: Treat all spill cleanup materials as hazardous waste and dispose of them accordingly.[1]
Disposal Plan:
All waste containing this compound, including empty containers and contaminated materials, must be treated as chemical waste.
-
Segregation: Do not mix this waste with other waste streams.
-
Labeling: Place in a clearly labeled, sealed container.
-
Disposal: Dispose of the waste through an approved hazardous waste disposal plant.[1][3] Do not dispose of it down the drain or in regular trash.
By adhering to these detailed protocols, researchers can confidently and safely work with this compound, unlocking its potential while maintaining the highest standards of laboratory safety.
References
-
Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example. [Link]
-
LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?. [Link]
-
University of Toronto Scarborough. (n.d.). Hazardous Chemical Waste Disposal Section 7. [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
